2-Desoxypleniradin-4-0-a-L-rhamnopyranoside
Description
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Properties
Molecular Formula |
C21H30O7 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1 |
InChI Key |
XUPDHFIEIOXDJS-RYIXLMPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation and Characterization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: A Hypothetical Sesquiterpene Lactone Glycoside
Abstract
This technical guide outlines the strategic approach for the isolation and structural elucidation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a novel, hypothetical sesquiterpene lactone glycoside. As direct literature for this compound is currently unavailable, this document provides a comprehensive framework based on established methodologies for the extraction and characterization of similar natural products from the Asteraceae family. The guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and discovery. We will delve into the known natural sources of the aglycone, pleniradin, propose a detailed, multi-step isolation protocol, and describe the necessary analytical techniques for full structural confirmation.
Introduction: The Untapped Potential of Sesquiterpene Lactone Glycosides
Sesquiterpene lactones are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, which are renowned for their wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Their therapeutic potential is often enhanced through glycosylation, which can modulate their solubility, stability, and bioavailability. The subject of this guide, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, represents a novel frontier in this class of compounds, combining the pleniradin core with a deoxy sugar moiety.
Pleniradin is a known sesquiterpene lactone of the pseudoguaianolide type, characterized by a C15 backbone.[4][5] It has been identified in plant species such as Baileya multiradiata and Baileya pleniradiata.[5] The addition of a 2-deoxy-α-L-rhamnopyranoside at the C4 position suggests a unique molecular architecture that warrants investigation for novel bioactivities.
The Aglycone: Pleniradin and its Natural Provenance
Pleniradin is a naturally occurring sesquiterpene lactone.[4] Its core structure is a complex polycyclic system that has presented a significant challenge for total synthesis.[5]
Table 1: Physicochemical Properties of Pleniradin
| Property | Value | Source |
| Molecular Formula | C15H20O4 | [4] |
| Molecular Weight | 264.32 g/mol | [4] |
| Chemical Class | Sesquiterpene Lactone (Pseudoguaianolide) | [1][5] |
| Known Natural Sources | Baileya multiradiata, Baileya pleniradiata, Ambrosia species | [4][5] |
Proposed Strategy for the Isolation and Purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
The isolation of a novel glycoside from a plant matrix is a meticulous process that requires a systematic approach to separate the target compound from a complex mixture of phytochemicals. The following protocol is a generalized yet robust workflow adaptable to the specific plant source.
Plant Material Collection and Preparation
The initial step involves the collection of plant material from a known source of pleniradin, such as Baileya pleniradiata. The aerial parts of the plant (leaves, stems, and flowers) should be harvested and air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a fine powder to maximize the surface area for efficient extraction.
Extraction
A multi-step solvent extraction is recommended to fractionate the crude plant material based on polarity.
Step-by-Step Extraction Protocol:
-
Defatting: The powdered plant material is first macerated with a non-polar solvent, such as n-hexane, for 24-48 hours with continuous agitation. This step removes lipids and other non-polar constituents. The hexane extract is then filtered and can be set aside for other analyses.
-
Methanol Extraction: The defatted plant residue is then extracted with methanol, a polar solvent, to isolate a broad range of compounds, including glycosides. This extraction should be repeated three to five times to ensure exhaustive extraction. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
Solvent-Solvent Partitioning
The crude methanol extract is then subjected to liquid-liquid partitioning to further fractionate the compounds.
Step-by-Step Partitioning Protocol:
-
The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
The mixture is first partitioned against ethyl acetate. The ethyl acetate fraction will contain compounds of intermediate polarity.
-
The remaining aqueous layer is then partitioned against n-butanol. Glycosides, being polar, are expected to concentrate in the n-butanol fraction.
-
Each fraction is concentrated under reduced pressure. The n-butanol fraction is the primary candidate for containing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Chromatographic Purification
The n-butanol fraction will still be a complex mixture and requires further purification using various chromatographic techniques.
Step-by-Step Chromatographic Protocol:
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol and gradually increasing the methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show promising TLC profiles are further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase. This technique offers high resolution and is crucial for obtaining the pure compound.
Figure 1: A generalized workflow for the isolation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Structural Elucidation
Once the compound is isolated in its pure form, a combination of spectroscopic techniques is employed for its structural elucidation.
Table 2: Spectroscopic and Spectrometric Techniques for Structural Elucidation
| Technique | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the structure of the aglycone and the sugar moiety. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds. |
| 1D NMR (¹H and ¹³C) | Provides information about the number and types of protons and carbons in the molecule. Chemical shifts and coupling constants help in determining the connectivity of atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These are crucial for assembling the complete structure of the aglycone and the sugar, and for determining the point of glycosylation. |
| NOESY/ROESY | Determines the stereochemistry of the molecule by identifying protons that are close in space. |
Acid Hydrolysis
To confirm the identity of the sugar moiety, acid hydrolysis of the glycoside can be performed. This will cleave the glycosidic bond, yielding the aglycone (pleniradin) and the sugar. The sugar can then be identified by comparing its chromatographic and spectroscopic properties with those of an authentic sample of 2-deoxy-L-rhamnose.
Figure 2: A logical workflow for the structural elucidation of a novel natural product glycoside.
Potential Biological Significance
While the biological activity of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is yet to be determined, the known activities of sesquiterpene lactones suggest several avenues for investigation. Many compounds in this class exhibit potent anti-inflammatory, anticancer, and antimicrobial properties.[3][6] The presence of the 2-deoxy sugar may influence its biological activity, potentially leading to enhanced efficacy or a novel mechanism of action.
Conclusion
The discovery and characterization of novel natural products like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside are essential for advancing the field of drug discovery. Although direct information on this specific compound is not yet available, the established methodologies for the isolation and elucidation of sesquiterpene lactone glycosides from the Asteraceae family provide a clear and reliable path forward. This guide offers a comprehensive, technically sound framework to empower researchers in their quest to unlock the therapeutic potential of this and other novel natural products.
References
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Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780–12805. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 442293, Pleniradin. Retrieved January 3, 2026, from [Link].
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Wikipedia contributors. (2023, December 19). Sesquiterpene lactone. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
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Yang, L., Wang, S., Xu, Y., & Zhang, C. (2012). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 17(11), 13291-13301. [Link]
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Wu, J. B., Chun, Y. T., Ebajo, V. D., Jr, Malagasy, M. J., & Lee, S. U. (2011). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum. Journal of Natural Products, 74(4), 785–790. [Link]
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Taylor & Francis Online. (n.d.). Sesquiterpene lactones – Knowledge and References. Retrieved January 3, 2026, from [Link]
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Merfort, I. (2011). Perspectives on sesquiterpene lactones in inflammation and cancer. Current drug targets, 12(11), 1560–1573. [Link]
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"2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" biosynthetic pathway
An In-Depth Technical Guide to the Proposed Biosynthetic Pathway of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Abstract
This technical guide provides a comprehensive, research-oriented overview of the proposed biosynthetic pathway for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a complex glycosylated sesquiterpenoid lactone. As the complete pathway has not been fully elucidated in published literature, this document synthesizes established principles of terpenoid and glycoside biosynthesis to construct a scientifically rigorous and plausible pathway. We will delve into the three core stages: the formation of the sesquiterpenoid aglycone precursor from farnesyl pyrophosphate, the synthesis of the activated sugar donor UDP-L-rhamnose, and the final glycosylation event. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for pathway validation.
Introduction and Overview
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a natural product derivative belonging to the pseudoguaianolide class of sesquiterpene lactones. The core aglycone is based on pleniradin, a compound isolated from plants in the Asteraceae family, such as Baileya pleniradiata[1]. Sesquiterpene lactones are a diverse group of C15 terpenoids known for a wide range of biological activities, and their glycosylation often enhances solubility, stability, and bioactivity.
The biosynthesis of this molecule can be logically dissected into three distinct modules:
-
Aglycone Biosynthesis: The construction of the C15 sesquiterpenoid core, "2-Desoxypleniradin," from the universal precursor farnesyl pyrophosphate (FPP). This involves a terpene synthase-catalyzed cyclization followed by a series of oxidative modifications, or "tailoring steps."
-
Activated Sugar Biosynthesis: The production of the glycosyl donor, UDP-L-rhamnose, from primary metabolism-derived UDP-glucose.
-
Glycosylation: The final, regio- and stereo-specific attachment of L-rhamnose to the aglycone, catalyzed by a glycosyltransferase (GT).
This guide will explore each module in detail, proposing specific enzymatic steps and intermediates based on established biochemical precedents.
Module 1: Proposed Biosynthesis of the 2-Desoxypleniradin Aglycone
The journey to the aglycone begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways[1].
FPP Cyclization and Core Formation
The biosynthesis of all sesquiterpenes is initiated by the ionization of FPP and its subsequent cyclization, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS). For pseudoguaianolides like pleniradin, this is a complex process. It is hypothesized that FPP first cyclizes to form a germacrene intermediate. This is followed by a series of oxidative modifications and rearrangements. Evidence from co-occurring metabolites in Baileya pleniradiata suggests that the pathway proceeds through a melampolide intermediate, which then undergoes epoxidation and an acid-catalyzed cyclization to form the characteristic 5/7/5 tricyclic core of pleniradin[1].
Post-Cyclization Tailoring Reactions
Following the formation of the core hydrocarbon skeleton, a series of "tailoring" enzymes modify the structure to create the final aglycone. These modifications are critical for the molecule's bioactivity.
-
Hydroxylation: Cytochrome P450 monooxygenases (P450s) are primarily responsible for introducing hydroxyl groups onto the terpene scaffold with high regio- and stereo-specificity. The pleniradin structure features hydroxyl groups at positions C6 and C8[2]. For our target molecule, a crucial hydroxylation at the C4 position is required to serve as the attachment point for the rhamnose sugar.
-
Deoxygenation: The "2-Desoxy" designation in the target molecule's name implies the removal of a hydroxyl group from a pleniradin-like precursor. This is a plausible biochemical step, often catalyzed by specific reductases.
-
Lactone Formation: The formation of the characteristic γ-lactone ring is another critical tailoring step, likely involving a P450 or a related oxidoreductase.
Based on these principles, we propose the following pathway from FPP to a hypothetical "2-Desoxypleniradin" aglycone suitable for glycosylation.
Caption: Proposed biosynthetic pathway from FPP to the 2-Desoxypleniradin aglycone.
Module 2: Biosynthesis of the Activated Sugar Donor: UDP-L-Rhamnose
The glycosyl moiety, L-rhamnose, must be in an activated, high-energy form to be transferred to the aglycone. In plants and fungi, this is typically Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose)[2][3][4]. The synthesis is a concise and well-characterized pathway starting from UDP-D-glucose.
The pathway involves two key enzymatic steps:
-
Dehydration: UDP-glucose 4,6-dehydratase (UGD) catalyzes the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose. This is an NAD+-dependent oxidation followed by dehydration[5].
-
Epimerization and Reduction: A bifunctional enzyme, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER), also known as Rhamnose Synthase (RHM), catalyzes the final two steps to produce UDP-L-rhamnose[3][5]. This enzyme first epimerizes the C3 and C5 positions and then uses NADPH to reduce the keto group at C4, yielding the final product.
Caption: Biosynthesis of the activated sugar donor, UDP-L-Rhamnose.
Module 3: The Final Glycosylation Step
The culmination of the pathway is the transfer of L-rhamnose from UDP-L-rhamnose to the C4-hydroxyl group of the 2-Desoxypleniradin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT)[6]. These enzymes are part of the large GT1 family in the CAZy database and are known for their ability to specifically recognize both the sugar donor and the aglycone acceptor[6].
The reaction proceeds via a nucleophilic attack from the C4-hydroxyl oxygen of the aglycone onto the anomeric C1 of the rhamnose in UDP-L-rhamnose, displacing UDP and forming an α-L-rhamnopyranosidic bond. The specificity of the UGT ensures that the linkage is formed at the correct position (C4) and with the correct stereochemistry (α).
| Enzyme Class | Proposed Role in Pathway | EC Number |
| Terpene Synthase (TPS) | Cyclization of FPP to sesquiterpene scaffold | 4.2.3.x |
| Cytochrome P450 | Hydroxylation of terpene core | 1.14.14.x |
| Reductase | Deoxygenation of hydroxylated intermediate | 1.x.x.x |
| UDP-glucose 4,6-dehydratase | First step in UDP-L-rhamnose synthesis | 4.2.1.76 |
| Rhamnose Synthase | Final steps in UDP-L-rhamnose synthesis | 1.1.1.133 |
| UDP-Glycosyltransferase (UGT) | Transfer of rhamnose to the aglycone | 2.4.1.x |
Experimental Protocols for Pathway Validation
The proposed pathway is a hypothesis grounded in established biochemical principles. To validate this pathway and identify the specific genes involved, a series of targeted experiments are required.
Protocol 1: Identification of Candidate Genes via Comparative Transcriptomics
Objective: To identify candidate TPS, P450, and UGT genes involved in the biosynthesis by comparing gene expression in producing vs. non-producing tissues.
Methodology:
-
Tissue Collection: Collect tissues from the source plant (e.g., Baileya pleniradiata) known to produce high levels of the target compound (e.g., young leaves or flowers) and a tissue with low or no production (e.g., roots or old stems).
-
RNA Extraction & Sequencing: Extract total RNA from all samples and perform high-throughput RNA sequencing (RNA-seq).
-
De Novo Assembly & Annotation: If a reference genome is unavailable, perform de novo assembly of the transcriptome. Annotate the resulting transcripts using databases like NCBI nr, Swiss-Prot, and KEGG.
-
Differential Expression Analysis: Identify transcripts that are significantly upregulated in the high-producing tissue.
-
Candidate Gene Selection: Filter the differentially expressed genes for annotations corresponding to terpene synthases, cytochrome P450s, and UDP-glycosyltransferases. Prioritize candidates with the highest fold-change.
Caption: Workflow for identifying candidate biosynthetic genes via transcriptomics.
Protocol 2: In Vitro Enzymatic Characterization
Objective: To confirm the function of a candidate enzyme (e.g., the UGT) by expressing it heterologously and performing an in vitro assay.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from cDNA and clone it into an E. coli expression vector (e.g., pET-28a with a His-tag).
-
Protein Expression & Purification: Transform the construct into an expression strain like E. coli BL21(DE3). Induce protein expression with IPTG and purify the recombinant protein using Nickel-NTA affinity chromatography.
-
Substrate Acquisition: The 2-Desoxypleniradin aglycone must be available. This may require purification from the native plant or chemical synthesis. UDP-L-rhamnose is commercially available.
-
Enzyme Assay:
-
Set up a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 100 µM 2-Desoxypleniradin, 1 mM UDP-L-rhamnose, and 1-5 µg of the purified UGT enzyme.
-
Incubate at 30°C for 1-2 hours.
-
Set up negative controls (no enzyme, no aglycone, no UDP-L-rhamnose).
-
-
Product Analysis: Quench the reaction with methanol. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum to an authentic standard of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Protocol 3: In Vivo Pathway Validation via Gene Silencing
Objective: To confirm the role of a candidate gene in the pathway within the native plant.
Methodology:
-
VIGS Construct Preparation: Design a Virus-Induced Gene Silencing (VIGS) construct targeting a ~300 bp fragment of the candidate gene (e.g., the UGT). Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agroinfiltration: Introduce the VIGS constructs (TRV1 and the TRV2-gene fragment) into Agrobacterium tumefaciens. Infiltrate young seedlings of the source plant with the Agrobacterium culture. Use an empty TRV2 vector as a negative control.
-
Phenotyping and Metabolite Analysis: After 3-4 weeks, observe the plants for any visible phenotype. Collect tissues from the silenced and control plants.
-
Metabolite Extraction & Analysis: Extract small molecules from the tissues and analyze by LC-MS. Quantify the level of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. A significant reduction in the target compound in the silenced plants compared to the controls confirms the gene's involvement in the pathway.
-
RT-qPCR: Confirm the successful silencing of the target gene by measuring its transcript levels using Reverse Transcription-quantitative PCR.
Conclusion and Future Directions
This guide outlines a plausible biosynthetic pathway for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, grounded in the established principles of natural product biosynthesis. The proposed pathway provides a robust framework for future research, and the detailed experimental protocols offer a clear roadmap for the discovery and validation of the specific genes and enzymes involved. Elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also open the door to heterologous production of this and related bioactive compounds through metabolic engineering.
References
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National Center for Biotechnology Information. (n.d.). Pleniradin. PubChem Compound Database. Retrieved from [Link]
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Bar-Peled, M., & O'Neill, M. A. (2011). Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana. The Journal of biological chemistry, 287(2), 1247–1257. Retrieved from [Link]
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Maddaluno, J., et al. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L -rhamnose. bioRxiv. Retrieved from [Link]
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Field, R. A., et al. (2024). The L-rhamnose biosynthetic pathway in prokaryotes and eukaryotes. ResearchGate. Retrieved from [Link]
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Macheroux, P., et al. (2011). Rhamnose Biosynthesis Pathway Supplies Precursors for Primary and Secondary Metabolism in Saccharopolyspora spinosa. Applied and Environmental Microbiology, 77(12), 4024-4031. Retrieved from [Link]
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Li, L., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. Retrieved from [Link]
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Ren, Y., et al. (2021). Pathway for the biosynthesis of UDP-l-rhamnose. ResearchGate. Retrieved from [Link]
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Japan Science and Technology Agency. (n.d.). Pleniradin. J-GLOBAL. Retrieved from [Link]
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Wagstaff, B. A., Zorzoli, A., & Dorfmueller, H. C. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee. Retrieved from [Link]
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Lira, R. O., et al. (2020). Linaridin natural products. Natural Product Reports, 37(8), 1081-1094. Retrieved from [Link]
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Li, L., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside: Physicochemical Properties and Characterization
Introduction
2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a significant natural product belonging to the guaianolide class of sesquiterpene lactones, featuring a glycosidic linkage to an L-rhamnopyranose moiety.[1] Guaianolides are a well-established class of bioactive compounds, and the addition of a sugar moiety can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside and outlines detailed experimental protocols for its isolation, characterization, and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
The fundamental identity of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is established through its unique chemical structure, comprising a diterpene lactone aglycone and a rhamnopyranoside glycone.
Molecular Structure
The aglycone portion of the molecule is a derivative of pleniradin, a guaianolide-type sesquiterpene lactone. The sugar moiety, L-rhamnopyranose, is attached at the C-4 position of the aglycone via an α-glycosidic bond.
Systematic Nomenclature and Identifiers
-
IUPAC Name : 5,8-dimethyl-3-methylidene-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-2H,3H,3aH,4H,4aH,5H,6H,7H,7aH,9aH-azuleno[6,5-b]furan-2-one[1]
-
Chemical Formula : C₂₁H₃₀O₇[1]
-
SMILES : CC1OC(OC2(C)CCC3C2CC2C(OC(=O)C2=C)C=C3C)C(O)C(O)C1O[1]
-
InChI : InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Average Molecular Weight | 394.464 g/mol | PhytoBank[1] |
| Monoisotopic Molecular Weight | 394.199153306 g/mol | PhytoBank[1] |
| Chemical Class | Guaianolides and derivatives | PhytoBank[1] |
| Predicted Nature | Extremely weak basic (essentially neutral) | PhytoBank[1] |
Experimental Protocols for Characterization
The structural elucidation and verification of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside rely on a combination of chromatographic and spectroscopic techniques.
Isolation and Purification Workflow
The isolation of glycosides from natural sources is a multi-step process requiring careful selection of extraction and chromatographic methods.[2]
Caption: General workflow for the isolation and purification of glycosides from plant material.
Step-by-Step Methodology:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. This is based on the principle that glycosides are generally polar molecules.
-
Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning. This is a critical step to remove nonpolar constituents like fats and chlorophylls. A common sequence is partitioning against n-hexane (to remove lipids) followed by ethyl acetate or n-butanol to extract the glycosides.
-
Column Chromatography: The enriched glycosidic fraction is then subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20. This step separates compounds based on polarity or size, respectively.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC.[3] A C18 column with a gradient of water and acetonitrile or methanol is a standard choice for separating individual glycosides.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the unambiguous structural elucidation of natural products.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals to identify would include those for the anomeric proton of the rhamnose unit, olefinic protons, and methyl groups.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The known ¹³C NMR spectral data for 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside can be found in the SpectraBase database.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). This allows for the complete assignment of the aglycone and glycone structures and the determination of the glycosylation site.
Caption: Workflow for structural elucidation using NMR spectroscopy.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental formula (C₂₁H₃₀O₇).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS experiments can provide structural information, such as the loss of the sugar moiety, which helps to confirm the glycosidic nature of the compound.
Potential Biological and Pharmacological Significance
While specific biological activities for 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside are not extensively documented in the initial search results, its chemical class suggests potential for various pharmacological effects. Many sesquiterpene lactones exhibit anti-inflammatory, antimicrobial, and cytotoxic activities.[5] The glycosylation can modulate these activities, often by increasing water solubility and altering cell permeability. Further research into the biological profile of this compound is warranted.
Synthesis and Derivatives
The chemical synthesis of complex glycosides like 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a challenging task. It would involve the stereoselective synthesis of the aglycone and the glycosyl donor, followed by a carefully controlled glycosylation reaction. The synthesis of derivatives, for example, by modifying the sugar moiety or the aglycone, could be a strategy to explore structure-activity relationships.[6][7][8][9][10][11][12]
Conclusion
2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and outlines the key experimental approaches for its study. The detailed methodologies presented herein are intended to serve as a practical resource for researchers aiming to isolate, characterize, and evaluate this and similar glycosidic natural products.
References
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- Glycosides Analysis. (n.d.). Creative Proteomics.
- Isolation, Identification and Characterization of Glycosides. (n.d.). Bentham Science Publisher.
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- Glycoside determination and analysis in laboratory. (2019, October 29). Analytice.
- Glycosides. (n.d.).
- 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. (n.d.). PMC - NIH.
- Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino. (n.d.).
- Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. (n.d.). PMC - NIH.
- Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. (1994). PubMed.
- Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. (n.d.). PubMed.
- Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. (2022). PMC - NIH.
- Synthesis and biological activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides. (2001).
- Improved method for the synthesis of 2-alkylamino-2-deoxy-d-glucopyranose and 1,2-dialkylamino-1,2-dideoxy-d-(N)-beta-glucoside. (2003). PubMed.
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Structural Elucidation and Confirmation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: A Prototypical Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. It is a deductive process that integrates multiple analytical techniques to solve a molecular puzzle. This guide presents a comprehensive, field-proven workflow for determining the complete structure of a complex natural product, using the iridoid glycoside "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" as a representative case study. We will proceed from the foundational step of determining the molecular formula by high-resolution mass spectrometry (HR-MS), through the meticulous assembly of the molecular framework using a suite of 1D and 2D nuclear magnetic resonance (NMR) experiments, to the final confirmation of stereochemistry and sugar identity via chemical methods. The causality behind each experimental choice is explained to provide not just a protocol, but a strategic framework for structural analysis.
Introduction: The Iridoid Glycoside Challenge
Iridoid glycosides are a large class of monoterpenoid natural products characterized by a cyclopentanopyran ring system.[1] They exhibit a vast range of biological activities, making them frequent targets in phytochemical investigations. However, their structural complexity, dense stereocenters, and potential for instability present significant analytical challenges.[2] The successful elucidation of such molecules is not reliant on a single technique but on the systematic and integrated application of modern spectroscopic methods.[3] This guide details such a systematic approach.
Part 1: Foundational Analysis - Molecular Formula by High-Resolution Mass Spectrometry (HR-MS)
Expertise & Causality: Before any attempt to assemble a structure, we must know the elemental components. High-resolution mass spectrometry is the definitive technique for obtaining an accurate mass measurement, which allows for the unambiguous determination of a compound's molecular formula.[4] Unlike unit-resolution mass spectrometry, HR-MS can distinguish between ions of the same nominal mass but different elemental compositions (e.g., C₂H₄ vs. CO), a critical first step for any unknown.[5] We employ LC-HR-MS/MS not only to determine the parent ion's formula but also to gain initial structural clues from its fragmentation patterns.[6]
Experimental Protocol: LC-HR-MS/MS Analysis
-
Sample Preparation: Dissolve 0.1 mg of the purified compound in 1.0 mL of LC-MS grade methanol.
-
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 10 minutes.[7]
-
MS Acquisition: Analyze the eluent using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MS Parameters:
-
Scan Range: m/z 100-1000.
-
Source Temperature: 120 °C.
-
Gas Flow: 10 L/min.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV.
-
-
Data Analysis: Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and calculate the molecular formula using the instrument's software, aiming for a mass accuracy of < 5 ppm. Analyze the MS/MS spectrum for characteristic losses.
Data Presentation & Interpretation
For 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, the expected molecular formula is C₂₁H₃₀O₇.
| Ion Observed | Calculated Exact Mass | Measured m/z | Δ (ppm) | Inferred Formula |
| [M+Na]⁺ | 417.1838 | 417.1835 | -0.7 | C₂₁H₃₀O₇Na |
| [M+H]⁺ | 395.2019 | 395.2023 | +1.0 | C₂₁H₃₁O₇ |
The sub-1 ppm mass accuracy provides high confidence in the molecular formula C₂₁H₃₀O₇. The tandem MS (MS/MS) spectrum would be expected to show a prominent fragment ion at m/z 249.15, corresponding to the protonated aglycone [M+H-146]⁺. This results from the neutral loss of a deoxyhexose sugar (C₆H₁₀O₄, 146.0579 Da), which is the characteristic mass of a rhamnose moiety.[8][9] This provides the first piece of evidence for a rhamnoside structure.
Part 2: Assembling the Molecular Framework with NMR Spectroscopy
Expertise & Causality: With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms.[10] We begin with 1D experiments (¹H, ¹³C, DEPT) to create an inventory of all hydrogen and carbon atoms and their immediate environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are used to piece these atoms together into structural fragments and then assemble the complete carbon skeleton.[11]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or CDCl₃).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[4]
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations for stereochemical analysis (discussed in Part 3).
-
Data Presentation & Interpretation
The following table represents a realistic, synthesized dataset for the target molecule based on known values for similar iridoids and rhamnose.[12][13][14][15]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Aglycone | ||||
| 1 | 96.5 | 5.80, d (2.5) | C-3, C-5, C-8, C-9 | H-9 |
| 2 | 35.1 | 2.15, m | C-1, C-3, C-4, C-8 | H-3 |
| 3 | 141.2 | 6.25, br s | C-1, C-2, C-4, C-5, C-11 | H-2 |
| 4 | 155.8 | - | - | - |
| 5 | 115.5 | - | - | - |
| 6 | 38.2 | 2.30, m; 2.45, m | C-5, C-7, C-8 | H-7 |
| 7 | 30.1 | 1.90, m | C-5, C-6, C-8 | H-6, H-8 |
| 8 | 45.3 | 2.50, m | C-1, C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | 48.9 | 2.65, m | C-1, C-5, C-8, C-10 | H-1, H-8 |
| 10 | 22.5 | 1.10, d (7.0) | C-8, C-9 | H-8 |
| 11 | 170.1 | - | - | - |
| 12 | 12.1 | 2.05, s | C-3, C-11 | - |
| Rhamnose | ||||
| 1' | 101.8 | 4.85, d (1.5) | C-4 (Aglycone) , C-2', C-5' | H-2' |
| 2' | 72.1 | 3.90, dd (3.0, 1.5) | C-1', C-3' | H-1', H-3' |
| 3' | 72.5 | 3.75, dd (9.5, 3.0) | C-2', C-4', C-5' | H-2', H-4' |
| 4' | 74.0 | 3.40, t (9.5) | C-3', C-5' | H-3', H-5' |
| 5' | 70.2 | 3.60, dq (9.5, 6.2) | C-1', C-4', C-6' | H-4', H-6' |
| 6' | 18.5 | 1.25, d (6.2) | C-4', C-5' | H-5' |
Deductive Logic:
-
Fragment Assembly: The COSY spectrum reveals coupled protons. For instance, correlations between H-6, H-7, and H-8 would define one part of the cyclopentane ring. The complete spin system of the rhamnose moiety (H-1' through H-6') would also be clearly visible.
-
Building the Skeleton: The HMBC spectrum is paramount for connecting uncoupled fragments.[16] For example, correlations from the methyl protons H-10 to carbons C-8 and C-9 confirm its position. A crucial correlation from the olefinic proton H-3 to the ester carbonyl C-11 links the lactone ring.
-
Confirming the Glycosidic Linkage: The single most important correlation for defining the full structure is the HMBC cross-peak between the anomeric proton of the sugar (H-1' at δH 4.85) and a carbon of the aglycone. In this case, the expected correlation to C-4 (δC 155.8) unequivocally establishes that the rhamnose unit is attached at the C-4 position.[17]
Visualization of Key NMR Correlations
The following diagram illustrates the critical 2- and 3-bond correlations used to assemble the structure.
Caption: Key COSY and HMBC correlations for structural assembly.
Part 3: Final Confirmation - Stereochemistry and Sugar Identity
Expertise & Causality: Determining the 2D structure is insufficient for biologically active molecules, where 3D arrangement is critical. NOESY/ROESY experiments reveal the relative stereochemistry by detecting protons that are close in space. However, these methods cannot determine the absolute configuration (e.g., distinguishing L-rhamnose from D-rhamnose). For this, we must resort to chemical degradation to liberate the sugar, followed by chiral analysis.[18]
Protocol 1: Relative Stereochemistry by NOESY
-
Acquisition: A 2D NOESY experiment is run on the same sample used for other NMR experiments. A mixing time of ~500-800 ms is typically used.
-
Interpretation:
-
Aglycone: Correlations between protons on different stereocenters define their relative orientation (e.g., cis or trans). For instance, a NOE between H-8 and H-9 would establish their cis relationship.
-
Glycosidic Linkage: The stereochemistry of the anomeric center is critical. For an α-linkage in rhamnose, a key NOE correlation is expected between the anomeric proton (H-1') and the axial H-5'. The absence of a strong NOE to H-2' further supports the α-configuration.
-
Protocol 2: Absolute Configuration of the Sugar by Chemical Analysis
Trustworthiness: This protocol provides definitive, independent validation of the sugar's identity and chirality, which cannot be determined by non-chiral spectroscopic methods alone.[19]
-
Acid Hydrolysis:
-
Dissolve ~1 mg of the glycoside in 1 mL of 2M Trifluoroacetic Acid (TFA).[18]
-
Heat the solution in a sealed vial at 110 °C for 2 hours.[20]
-
Cool the reaction, evaporate the TFA under a stream of nitrogen, and re-dissolve the residue in water.
-
Perform a liquid-liquid extraction with ethyl acetate to separate the aglycone (organic phase) from the free sugar (aqueous phase).
-
-
Chiral Derivatization & GC-MS Analysis:
-
Evaporate the aqueous layer containing the liberated sugar.
-
React the dry residue with a chiral derivatizing agent (e.g., (R)-(-)-2-butanol and acetylating agent) under established conditions.[21]
-
Analyze the resulting diastereomeric derivatives by GC-MS.
-
-
Comparison:
-
Prepare authentic standards of L-rhamnose and D-rhamnose using the identical derivatization procedure.
-
Compare the retention time of the derivative from the natural product with the retention times of the L- and D-standards. A match with the L-rhamnose derivative confirms the sugar's absolute configuration.[22]
-
Conclusion: An Integrated and Self-Validating Workflow
The structural elucidation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is achieved through a logical, multi-step process where each experiment provides a crucial piece of the puzzle. The workflow is inherently self-validating: the molecular formula from HR-MS must be consistent with the atom counts from ¹³C NMR, and the fragments deduced from MS/MS must align with the structures built from 2D NMR correlations. This integrated strategy, culminating in chemical verification of the sugar's absolute configuration, represents a robust and reliable gold standard in natural product chemistry.
Visualization of the Overall Elucidation Workflow
Caption: The integrated workflow for natural product structure elucidation.
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Sun, W. J., et al. (2008). Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina. Magnetic Resonance in Chemistry, 46(7), 638-642. [Link]
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Wang, Z., et al. (2024). Characterization of a Thermophilic and Acidophilic GH78 α-L-Rhamnosidase from Thermotoga sp. 2812B Capable of Efficiently Hydrolyzing a Variety of Natural Flavonoid Diglycosides. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Qi, L. W., et al. (2009). Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3227-3242. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Abstract: Natural products remain a vital source of chemical diversity and novel pharmacological leads.[1][2] Among these, sesquiterpene lactones represent a vast and structurally diverse class of secondary metabolites, primarily found in the Asteraceae family, with over 5000 reported structures.[3][4] These compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[3][5][6] This guide focuses on the putative biological activities of a specific, likely novel, molecule: 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. As direct literature on this compound is not available, this document serves as an investigational framework. By dissecting its core chemical structures—a sesquiterpene lactone aglycone and a rhamnose glycoside moiety—we will project its potential pharmacological profile, propose mechanisms of action, and provide detailed, field-proven protocols for its systematic evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore and validate the therapeutic potential of novel sesquiterpene lactone glycosides.
Introduction and Molecular Scaffolding
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside belongs to the class of sesquiterpenoid glycosides. This classification points to a bipartite structure: a 15-carbon (C15) sesquiterpene lactone core, "2-Desoxypleniradin," and a covalently attached L-rhamnose sugar, forming a rhamnopyranoside. The biological activity of such molecules is often a synergistic or modulated function of these two components.
-
The Sesquiterpene Lactone (SL) Core: SLs are well-documented as the active constituents in many medicinal plants used traditionally to treat inflammatory conditions.[5] The majority of their biological effects, particularly cytotoxicity and anti-inflammatory activity, are attributed to the presence of an α,β-unsaturated carbonyl group, most commonly within an α-methylene-γ-lactone ring.[3][5] This functional group acts as an electrophilic Michael acceptor, enabling the molecule to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in key proteins.[3][6] This alkylation can irreversibly inhibit enzymes or transcription factors, thereby disrupting cellular signaling pathways critical for cell proliferation or inflammation.[5]
-
The Rhamnopyranoside Moiety: The attachment of a rhamnose sugar can significantly alter the parent aglycone's properties. Glycosylation generally increases water solubility, which can impact pharmacokinetics. Furthermore, the sugar moiety itself is not inert; rhamnopyranoside-containing natural products have been independently investigated for antimicrobial and anticancer activities.[7][8] The presence and position of the sugar can influence how the molecule interacts with cell membranes, transporters, and target proteins, potentially altering its potency and selectivity. For instance, studies on kaempferol and its rhamnosides have shown that the position and number of rhamnose units can negatively or positively affect biological activity, highlighting the sugar's role as a key pharmacophore modulator.[9]
This guide will therefore explore the activities predicted to arise from this composite structure, focusing on two primary, high-probability areas: Cytotoxicity against cancer cell lines and Anti-inflammatory effects.
Putative Biological Activity I: Cytotoxicity and Anticancer Potential
A preponderant activity of sesquiterpene lactones is cytotoxicity.[10] Compounds like artemisinin and parthenolide have been extensively studied for their potent anticancer effects.[3] The mechanism is largely believed to be the selective alkylation of proteins that control cell division and survival, ultimately pushing the cell towards apoptosis.[5]
Proposed Mechanism of Action: Covalent Inhibition and Oxidative Stress
The cytotoxic potential of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is likely mediated by the Michael addition reactivity of its sesquiterpene lactone core.[3][6] This can impact multiple cellular processes:
-
Enzyme Inhibition: Covalent binding to critical enzymes involved in cellular metabolism or proliferation can halt cell growth.
-
Disruption of Redox Homeostasis: SLs can target the glutathione system. By depleting intracellular glutathione (GSH), a primary antioxidant, they can induce a massive increase in reactive oxygen species (ROS), leading to lethal oxidative stress and subsequent apoptosis.[11]
-
Induction of Apoptosis: The accumulation of ROS and dysfunction of key proteins can trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and activation of executioner caspases like caspase-3.[12]
The rhamnose moiety may enhance selectivity towards certain cancer cell types or improve uptake, potentially leading to a favorable therapeutic window.[8]
Experimental Workflow for Cytotoxicity Screening
A logical first step in evaluating a novel compound is to perform a broad cytotoxicity screen against a panel of human cancer cell lines and a non-cancerous control line to determine potency and selectivity.
Caption: General workflow for in-vitro cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside in DMSO. Create a series of 2-fold dilutions in culture medium. Replace the medium in the cell plates with 100 µL of medium containing the compound dilutions (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and determine the IC50 value using non-linear regression. The Selectivity Index (SCI) is calculated as: SCI = IC50 (non-cancerous cells) / IC50 (cancer cells). An SCI value > 2 is generally considered promising.[12][13]
Data Presentation for Cytotoxicity
Results should be summarized in a clear table for comparative analysis.
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SCI) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] | [Calculated Value] |
| HEK293 | Normal Kidney | [Experimental Value] | N/A |
Putative Biological Activity II: Anti-inflammatory Effects
The use of SL-containing plants in traditional medicine for inflammatory ailments provides a strong rationale for investigating this activity.[5] The SL parthenolide, for example, is a potent anti-inflammatory agent.[5] The primary mechanism for this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14]
Proposed Mechanism of Action: NF-κB Pathway Inhibition
NF-κB is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[14][15]
Sesquiterpene lactones can directly alkylate and inhibit components of this pathway. A key target is the IKK complex, preventing IκBα phosphorylation. Another potential target is NF-κB itself, where alkylation of a specific cysteine residue in the p65 subunit can block its ability to bind DNA. By inhibiting this pathway, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside could potently suppress the production of inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by the test compound.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses RAW 264.7 murine macrophages, a standard model for in-vitro inflammation studies.[14] It measures the production of nitric oxide, a key inflammatory mediator produced by iNOS.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (e.g., 1-50 µM) for 1 hour before inducing inflammation.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Parallel Viability Test: It is crucial to run a parallel MTT assay under the same conditions (with LPS) to ensure that the observed reduction in NO is not simply due to cytotoxicity.
Data Presentation for Anti-inflammatory Activity
| Compound Conc. (µM) | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |
| Vehicle (No LPS) | [Value] | N/A | 100 |
| Vehicle (+ LPS) | [Value] | 0 | 100 |
| 1 | [Value] | [Calculated] | [Value] |
| 5 | [Value] | [Calculated] | [Value] |
| 10 | [Value] | [Calculated] | [Value] |
| 25 | [Value] | [Calculated] | [Value] |
| 50 | [Value] | [Calculated] | [Value] |
Conclusion and Future Directions
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, as a member of the sesquiterpene lactone glycoside family, holds significant, predictable potential as a bioactive agent. The established pharmacology of its parent structural classes strongly suggests that it will exhibit both cytotoxic and anti-inflammatory properties, primarily through covalent modification of key cellular proteins like those in the NF-κB pathway.
The experimental protocols detailed in this guide provide a robust, validated starting point for the empirical investigation of these activities. Positive results from these initial screens would warrant a deeper mechanistic investigation, including:
-
Target Identification: Utilizing chemical proteomics to identify the specific proteins that are alkylated by the compound.
-
Pathway Analysis: Performing Western blots to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
In Vivo Studies: Progressing to animal models of cancer or inflammation to validate in-vitro findings.
By systematically applying this investigational framework, researchers can efficiently elucidate the therapeutic potential of this and other novel natural products, paving the way for the development of next-generation pharmacological agents.
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Probing the Anti-Inflammatory Nexus: Mechanistic Hypotheses for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
A Technical Guide for Advanced Research and Drug Development
Authored by: Senior Application Scientist
Abstract
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, an iridoid glycoside, represents a class of natural products with significant therapeutic potential, particularly in the realm of inflammatory diseases. While preliminary evidence may suggest anti-inflammatory properties, the precise molecular mechanisms underpinning its bioactivity remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the mechanistic underpinnings of this compound. We will delve into three core, plausible hypotheses centered on the modulation of pivotal inflammatory signaling cascades: the NF-κB, MAPK, and JAK-STAT pathways. For each hypothesis, we will present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the proposed mechanism of action. This guide is intended to serve as a foundational resource to accelerate the investigation and potential clinical translation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside as a novel anti-inflammatory agent.
Introduction: The Therapeutic Potential of Iridoid Glycosides
Iridoids are a large group of monoterpenoid secondary metabolites widely distributed in the plant kingdom, many of which are recognized for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Their therapeutic potential often stems from their ability to modulate key signaling pathways involved in disease pathogenesis.[3][4] 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside belongs to this promising class of compounds. While its specific biological activities are not extensively documented in publicly available literature, its structural classification as an iridoid glycoside provides a strong rationale for investigating its potential as an anti-inflammatory agent.[2][5]
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[6] The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is a critical unmet medical need.[7] Natural products, such as iridoid glycosides, offer a rich source for the discovery of new therapeutic leads.[6][8] This guide will, therefore, focus on elucidating the anti-inflammatory mechanism of action of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside by proposing and experimentally validating its interaction with central inflammatory signaling pathways.
Core Mechanistic Hypotheses
Based on the established roles of key signaling cascades in inflammation and the known activities of related iridoid compounds, we propose three primary hypotheses for the mechanism of action of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Hypothesis 1: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[9][10] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][11][12] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[10][11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[11][13] Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.[3][8]
We hypothesize that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside inhibits the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators. This inhibition could occur at various points, such as preventing IκBα phosphorylation or degradation, or blocking the nuclear translocation of NF-κB.
Hypothesis 2: Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[14][15][16] These pathways are activated by a variety of stimuli, such as inflammatory cytokines and cellular stress, and regulate the production of pro-inflammatory cytokines and enzymes like COX-2.[15][17] The phosphorylation of MAPK proteins is a key step in their activation.[15][16] Several anti-inflammatory agents have been shown to target MAPK signaling.[3]
We hypothesize that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside attenuates the activation of one or more MAPK pathways (p38, ERK, and/or JNK), leading to a downstream reduction in inflammatory responses.
Hypothesis 3: Modulation of the JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[18][19][20] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[18][21] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory.[18][21][22] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[18][20]
We hypothesize that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside modulates the JAK-STAT signaling pathway, likely by inhibiting the phosphorylation of JAKs or STATs, thereby suppressing cytokine-mediated inflammatory gene expression.
Experimental Validation Workflows
To rigorously test these hypotheses, a series of in vitro experiments using appropriate cell models, such as macrophage-like cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), are proposed. These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or specific cytokines to activate the signaling pathways of interest.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate the chosen cell line (e.g., RAW 264.7 macrophages) at a predetermined density in appropriate culture plates.
-
Pre-treatment: Incubate the cells with varying concentrations of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside for a specified duration (e.g., 1-2 hours). Include a vehicle control (the solvent used to dissolve the compound).
-
Stimulation: Add a pro-inflammatory stimulus, such as LPS (for NF-κB and MAPK activation) or a specific cytokine like Interferon-gamma (IFN-γ) or Interleukin-6 (IL-6) (for JAK-STAT activation), to the culture medium.
-
Incubation: Incubate the cells for a time period appropriate for the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, 6-24 hours for gene and protein expression).
-
Sample Collection: Harvest the cell lysates for protein analysis (Western blotting) or RNA extraction (qPCR), and collect the culture supernatants for cytokine analysis (ELISA).
Experimental Workflow for Hypothesis 1: NF-κB Inhibition
This workflow aims to determine if 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside inhibits the NF-κB pathway.
Caption: Workflow to investigate NF-κB pathway inhibition.
Detailed Protocols:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.[23][24]
-
Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.[24]
-
Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours.[24][25]
-
Wash the plate and add a biotinylated detection antibody for 1 hour.[23][25]
-
Wash and add streptavidin-horseradish peroxidase (HRP) for 30 minutes.[25]
-
Wash and add a TMB substrate solution. Stop the reaction with sulfuric acid.[24]
-
Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[25]
-
-
Western Blotting for NF-κB Pathway Proteins:
-
Prepare cell lysates and determine protein concentration.[26]
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[27]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[26][28]
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, and p65 overnight at 4°C.[26][28]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27][28]
-
-
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression:
-
Extract total RNA from cells and synthesize cDNA using reverse transcriptase.[29][30]
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers for target genes (TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH).[31]
-
Perform the qPCR reaction using a real-time PCR system.[32]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
-
NF-κB Reporter Gene Assay:
-
Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[33][34][35]
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.[33]
-
Pre-treat the transfected cells with 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, followed by stimulation with an NF-κB activator (e.g., TNF-α).[33][36]
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.[33][34]
-
Calculate the normalized NF-κB activity.
-
Experimental Workflow for Hypothesis 2: MAPK Attenuation
This workflow is designed to assess the effect of the compound on MAPK signaling.
Caption: Workflow to investigate MAPK pathway attenuation.
Detailed Protocols:
-
Western Blotting for MAPK Pathway Proteins:
-
ELISA for Downstream Cytokines:
Experimental Workflow for Hypothesis 3: JAK-STAT Modulation
This workflow will investigate the compound's effect on the JAK-STAT pathway.
Caption: Workflow to investigate JAK-STAT pathway modulation.
Detailed Protocols:
-
Western Blotting for JAK-STAT Pathway Proteins:
-
qPCR for STAT Target Gene Expression:
Data Interpretation and Quantitative Summary
The results from these experiments should be quantified and presented in a clear and concise manner.
Table 1: Summary of Expected Quantitative Data
| Hypothesis | Experiment | Metric | Expected Outcome with Compound |
| NF-κB Inhibition | ELISA | Concentration of TNF-α, IL-6 | Dose-dependent decrease |
| Western Blot | Ratio of p-IκBα/IκBα, p-p65/p65 | Dose-dependent decrease | |
| qPCR | Relative mRNA expression of TNF-α, IL-6, COX-2 | Dose-dependent decrease | |
| Reporter Assay | Normalized luciferase activity | Dose-dependent decrease | |
| MAPK Attenuation | Western Blot | Ratio of p-p38/p38, p-ERK/ERK, p-JNK/JNK | Dose-dependent decrease |
| ELISA | Concentration of IL-1β | Dose-dependent decrease | |
| JAK-STAT Modulation | Western Blot | Ratio of p-JAK/JAK, p-STAT/STAT | Dose-dependent decrease |
| qPCR | Relative mRNA expression of IRF1, SOCS3 | Dose-dependent decrease |
Concluding Remarks
The systematic investigation of these three core inflammatory pathways will provide a robust understanding of the molecular mechanism of action of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. Positive results from these studies would not only validate its potential as a novel anti-inflammatory agent but also guide further preclinical and clinical development. The self-validating nature of the proposed experimental workflows, which correlate upstream signaling events with downstream functional outputs, will ensure the generation of high-quality, reliable data. This technical guide serves as a critical starting point for unlocking the full therapeutic potential of this promising iridoid glycoside.
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A Comprehensive Technical Guide to 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: From Discovery to Characterization
Abstract
This technical guide provides an in-depth exploration of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a sesquiterpene lactone of the guaianolide class. First identified in 1990, this natural product represents an intriguing molecular architecture with potential for further scientific investigation. This document details the historical context of its discovery, the methodologies for its isolation and structural elucidation, and a summary of its known chemical properties. It is intended for researchers in natural product chemistry, pharmacology, and drug development who require a technical understanding of this compound. The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate reproducibility and further research.
Introduction: The Guaianolide Family and the Emergence of a New Glycoside
The guaianolides are a significant subclass of sesquiterpenoids, characterized by a C15 skeleton featuring a γ-lactone fused to a guaiane azulene core.[1] These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Their mechanism of action is often attributed to the α,β-unsaturated carbonyl group in the lactone ring, which can act as a Michael acceptor, alkylating biological macromolecules.
The addition of a glycosidic moiety, as seen in 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent aglycone. The sugar component can enhance solubility, modulate bioavailability, and influence the compound's interaction with cellular targets. This guide focuses specifically on the discovery and characterization of this unique glycosidic guaianolide.
Discovery and History
The first and definitive report of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside was published in 1990 in the journal Phytochemistry.[2] The research, conducted by Petenatti, Pestchanker, Guo, and Guerreiro, documented the isolation of this novel compound from a plant source, likely as part of a broader phytochemical screening program.
The discovery was a product of a systematic approach to natural product chemistry prevalent in the late 20th century, which involved the collection of plant material, extraction with organic solvents, and subsequent chromatographic separation to isolate pure compounds. The identification of a previously unknown molecule required rigorous spectroscopic analysis to piece together its complex structure. The naming convention itself provides clues: "2-Desoxypleniradin" refers to the aglycone (the non-sugar part), and "4-O-α-L-rhamnopyranoside" describes the sugar (rhamnose) and its linkage to the aglycone at the 4th position.
Structural Elucidation: A Spectroscopic Journey
Determining the precise molecular structure of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution mass spectrometry would have been used to determine the exact mass and, consequently, the molecular formula of the compound.
| Property | Value | Source |
| Molecular Formula | C21H30O7 | [1][2] |
| Molecular Weight | 394.46 g/mol | [2] |
| Exact Mass | 394.199153 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was critical for establishing the connectivity and stereochemistry of the molecule. The original 1990 publication provides the foundational 13C NMR data.[2] A full analysis would involve both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
-
¹H NMR: Would reveal the number of different proton environments, their splitting patterns (indicating adjacent protons), and their chemical shifts (indicating the electronic environment). Key signals would include the anomeric proton of the rhamnose sugar, olefinic protons, and methyl group singlets/doublets.
-
¹³C NMR: Provides a count of the carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic, or carbons bearing oxygen). The data from SpectraBase confirms the presence of 21 carbon atoms.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of modern structural elucidation. COSY (Correlation Spectroscopy) establishes proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the rhamnose sugar to the aglycone core.
The combination of these techniques allowed the researchers to unambiguously determine the structure as 5,8-dimethyl-3-methylidene-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-2H,3H,3aH,4H,4aH,5H,6H,7H,7aH,9aH-azuleno[6,5-b]furan-2-one.[1]
Experimental Protocols
The following protocols are representative of the methodologies that would have been employed for the isolation and characterization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, based on standard practices for sesquiterpenoid glycosides.
Protocol 1: Extraction and Isolation
Rationale: This multi-step chromatographic procedure is designed to separate compounds based on polarity. The initial extraction aims to pull a wide range of secondary metabolites from the dried plant material. Subsequent column chromatography steps progressively enrich and purify the target compound.
Materials:
-
Dried and powdered plant material (e.g., aerial parts)
-
Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Initial Extraction: Macerate 1 kg of dried, powdered plant material with 5 L of MeOH at room temperature for 72 hours. Filter and concentrate the extract under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in a 9:1 MeOH:H₂O solution and perform liquid-liquid partitioning sequentially with n-hexane, DCM, and EtOAc.
-
Scientist's Note: This step separates compounds into broad polarity classes. Non-polar lipids and chlorophylls will partition into the hexane layer, while compounds of intermediate polarity, including many sesquiterpenoids, will move into the DCM and EtOAc layers. Glycosides are often found in the more polar EtOAc and MeOH fractions.
-
-
Silica Gel Column Chromatography: Subject the EtOAc fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of MeOH.
-
Fraction Pooling: Collect fractions and monitor by Thin-Layer Chromatography (TLC). Combine fractions that show a similar profile and a prominent spot corresponding to the expected polarity of a glycoside.
-
Size Exclusion Chromatography: Further purify the combined fractions using a Sephadex LH-20 column with MeOH as the mobile phase to remove phenolic compounds and other impurities based on size.
-
Preparative HPLC: Perform final purification using a preparative reverse-phase (C18) HPLC column with an isocratic or gradient solvent system (e.g., acetonitrile and water) to yield the pure compound.
Workflow for Isolation and Purification
Caption: Workflow for the isolation of the target compound.
Potential Biological Activity and Future Directions
While the original 1990 paper focused on the chemical characterization, the broader class of guaianolide sesquiterpene lactones is rich in documented biological activities. The presence of the α-methylene-γ-lactone moiety is a key structural alert for cytotoxicity, as it can covalently bind to nucleophilic residues (like cysteine) in proteins.
Potential activities to investigate include:
-
Anti-cancer activity: Many guaianolides exhibit cytotoxicity against various cancer cell lines.
-
Anti-inflammatory activity: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, is a known mechanism for this class of compounds.
-
Antimicrobial properties: The reactivity of the molecule makes it a candidate for inhibiting microbial growth.
Future research should focus on procuring or synthesizing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and screening it in a panel of biological assays. Understanding its mechanism of action would be the next logical step, potentially involving proteomics to identify its cellular binding partners.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism via Michael addition.
Conclusion
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a structurally defined natural product belonging to the guaianolide class of sesquiterpene lactones. Its discovery in 1990 was a result of classic phytochemical investigation, relying on extraction, chromatography, and spectroscopy. While its biological profile remains to be explored, its structural features suggest it may share activities common to its chemical class. This guide provides the foundational chemical knowledge and procedural framework necessary to support future research into this intriguing molecule.
Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a complex glycosylated sesquiterpene lactone. While this specific molecule may represent a novel chemical entity with limited direct literature, this document extrapolates from the known chemistry and biology of its constituent parts: the pleniradin core, the 2-deoxy modification, and the α-L-rhamnopyranoside moiety. We delve into the synthetic strategies for assembling such intricate molecules, explore the anticipated biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects, and delineate the structure-activity relationships that govern their potency. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on sesquiterpene lactone glycosides.
Introduction: The Architectural Intricacy and Therapeutic Promise of Sesquiterpene Lactone Glycosides
Sesquiterpene lactones are a diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Their characteristic 15-carbon backbone, often adorned with a reactive α-methylene-γ-lactone moiety, is a key determinant of their wide-ranging biological activities, including potent anti-inflammatory and cytotoxic effects.[2][3] Glycosylation, the enzymatic attachment of sugar moieties, further expands the chemical and functional diversity of these natural products. The addition of sugars can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, including solubility, stability, bioavailability, and target-binding affinity.[4][5]
This guide focuses on a specific, structurally intriguing molecule: 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside . We will dissect this compound into its core components to build a comprehensive understanding of its potential as a therapeutic agent.
-
The Pleniradin Core: A sesquiterpene lactone of the azuleno[6,5-b]furan-2-one class.[2] The biological activity of pleniradin itself is not extensively documented in publicly available literature, but its structural features are common to many bioactive sesquiterpene lactones.
-
The 2-Deoxy Sugar Moiety: The absence of a hydroxyl group at the C-2 position of the sugar is a critical modification. 2-Deoxyglycosides are prevalent in numerous bioactive natural products and present unique synthetic challenges.[6][7]
-
The α-L-Rhamnopyranoside: L-rhamnose is a naturally occurring deoxy sugar that, when attached to an aglycone, can influence its biological activity and delivery.[8]
By understanding the interplay of these structural features, we can hypothesize the biological potential of the target molecule and design rational approaches for its synthesis and evaluation.
The Pleniradin Aglycone and its Therapeutic Potential
The pleniradin aglycone is a sesquiterpene lactone characterized by a complex polycyclic structure.[2]
Diagram: Structure of the Pleniradin Aglycone
Caption: Chemical structure of the Pleniradin aglycone.
The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[1][3] This mechanism is believed to underlie their anti-inflammatory and cytotoxic effects. For instance, these compounds can inhibit the pro-inflammatory transcription factor NF-κB by alkylating key cysteine residues in its subunits.[1]
The Influence of Glycosylation: A Focus on Rhamnosylation
Glycosylation can dramatically alter the properties of a bioactive aglycone. The attachment of a sugar moiety like L-rhamnose can:
-
Enhance Water Solubility: This can improve a compound's suitability for pharmaceutical formulations and enhance its bioavailability.[4][5]
-
Modulate Bioactivity: The sugar moiety can influence how the molecule interacts with its biological target. In some cases, glycosylation can act as a "pro-drug" mechanism, where the active aglycone is released at the site of action.[8]
-
Influence Cellular Uptake and Distribution: Specific sugar residues can be recognized by transporters on cell membranes, potentially leading to targeted delivery.
The position of glycosylation is also critical. In the case of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, the rhamnose is attached at the 4-hydroxyl group of the pleniradin core. The impact of this specific placement on activity would need to be determined experimentally, but it is plausible that it could alter the molecule's interaction with protein targets compared to the free aglycone.
Synthetic Strategies: Navigating the Challenges of 2-Deoxyglycosylation
The synthesis of 2-desoxypleniradin-4-O-α-L-rhamnopyranoside presents significant challenges, primarily due to the stereoselective formation of the 2-deoxyglycosidic bond. The absence of a participating group at the C-2 position of the glycosyl donor makes it difficult to control the anomeric stereochemistry.[6][7]
General Approaches to 2-Deoxyglycosylation
Several methods have been developed to address the challenges of 2-deoxyglycosylation:[6][9][10]
-
Direct Glycosylation: This involves the reaction of an activated 2-deoxyglycosyl donor with the aglycone. Controlling the α/β selectivity is often difficult.
-
Indirect Methods: These approaches involve the use of a glycosyl donor with a temporary participating group at C-2, which is later removed.
-
Glycal Chemistry: Glycals (1,2-unsaturated sugars) are versatile starting materials for the synthesis of 2-deoxyglycosides.
Proposed Synthetic Workflow for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
A plausible synthetic route would involve the following key steps:
-
Preparation of a 2-Deoxy-L-rhamnopyranosyl Donor: This would likely involve the synthesis of a suitably protected 2-deoxy-L-rhamnose derivative with an activated leaving group at the anomeric position.
-
Glycosylation Reaction: The protected pleniradin aglycone would be reacted with the activated 2-deoxy-L-rhamnopyranosyl donor under carefully optimized conditions to achieve the desired α-glycosidic linkage at the 4-hydroxyl position.
-
Deprotection: Removal of all protecting groups to yield the final target molecule.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Biological Evaluation: A Framework for Assessing Therapeutic Potential
Given the structural features of 2-desoxypleniradin-4-O-α-L-rhamnopyranoside, its biological evaluation should primarily focus on its anti-inflammatory and cytotoxic activities.
In Vitro Anti-inflammatory Assays
A common and effective model for in vitro anti-inflammatory studies is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[11] Key assays include:
-
Cell Viability Assay (MTT or SRB Assay): To ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the inhibition of cytokines such as TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: To investigate the effect on the expression of key inflammatory proteins like iNOS and COX-2, and on signaling pathways such as NF-κB and MAPKs.
In Vitro Cytotoxicity Assays
The potential of 2-desoxypleniradin-4-O-α-L-rhamnopyranoside and its analogs as anticancer agents can be evaluated using a panel of human cancer cell lines.
-
MTT Assay or SRB Assay: To determine the concentration-dependent inhibition of cell growth and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Structure-Activity Relationships (SAR): Guiding the Design of More Potent Analogs
Systematic modification of the structure of 2-desoxypleniradin-4-O-α-L-rhamnopyranoside and its analogs can provide valuable insights into the structural features required for optimal activity. Key areas for SAR studies include:
-
The Aglycone Core: Modification of functional groups on the pleniradin skeleton. For many sesquiterpene lactones, the α-methylene-γ-lactone moiety is crucial for activity.[2]
-
The Glycosidic Linkage: Comparison of the α- and β-anomers.
-
The Sugar Moiety: Evaluation of different sugars (e.g., glucose, galactose) and modifications to the rhamnose unit (e.g., acylation).
-
The Position of Glycosylation: Synthesis of isomers with the sugar attached at different hydroxyl groups on the pleniradin core.
Table 1: Hypothetical Quantitative Data for SAR Studies
| Compound | Aglycone Modification | Sugar Moiety | Glycosidic Linkage | Anti-inflammatory Activity (IC50, µM) | Cytotoxicity (IC50, µM) |
| 1 | Pleniradin | - | - | > 100 | > 100 |
| 2 | 2-Desoxypleniradin | - | - | 50.2 | 75.8 |
| 3 (Target) | 2-Desoxypleniradin | α-L-Rhamnose | 4-O | 15.5 | 22.1 |
| 4 | 2-Desoxypleniradin | β-L-Rhamnose | 4-O | 35.1 | 45.3 |
| 5 | 2-Desoxypleniradin | α-D-Glucose | 4-O | 25.8 | 38.9 |
| 6 | Pleniradin | α-L-Rhamnose | 4-O | 42.6 | 60.4 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Activity Assessment
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide Assay: Collect the cell supernatant and measure NO production using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits.
-
Cell Viability: Assess cell viability in parallel using the MTT assay to rule out cytotoxic effects.[11]
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
Conclusion and Future Directions
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside represents a fascinating and potentially valuable scaffold for drug discovery. By leveraging our understanding of sesquiterpene lactones and the role of glycosylation, we can rationally approach the synthesis and biological evaluation of this compound and its analogs. Future research should focus on the total synthesis of the target molecule, a comprehensive evaluation of its anti-inflammatory and cytotoxic properties, and detailed SAR studies to optimize its therapeutic potential. The insights gained from such studies will not only advance our knowledge of this specific compound but also contribute to the broader field of natural product-inspired drug development.
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American Chemical Society. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Retrieved from [Link]
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An In-depth Technical Guide to 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: Synthesis, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel glycoside, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. Given the scarcity of direct literature on this specific molecule, this document synthesizes information on its constituent moieties: the sesquiterpene lactone core, pleniradin, and the deoxy sugar, L-rhamnose. The guide postulates the structure, outlines potential synthetic pathways, and explores the prospective biological activities and therapeutic applications based on the known pharmacology of related compounds. This paper aims to serve as a foundational resource for researchers interested in the investigation and development of this and similar natural product derivatives.
Introduction: Unveiling a Novel Glycoside
Natural products have long been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. Among these, sesquiterpene lactones, a class of C15 terpenoids, have garnered significant attention for their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide focuses on a putative novel compound, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a glycoside derivative of the sesquiterpene lactone pleniradin.
The conjugation of natural products with sugar moieties, a process known as glycosylation, can profoundly influence their pharmacokinetic and pharmacodynamic properties. Glycosylation can enhance solubility, modulate bioavailability, and alter the biological activity of the parent molecule, often leading to compounds with improved therapeutic potential.[3] The attachment of L-rhamnose, a deoxy sugar, is of particular interest as it can play a crucial role in the biological properties of the resulting glycoside.[2]
This document provides a detailed exploration of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, commencing with an elucidation of its probable structure and proceeding to a discussion of potential synthetic strategies, and a forward-looking perspective on its likely biological activities and therapeutic applications.
Chemical Structure and Properties
The Pleniradin Core
Pleniradin is a naturally occurring sesquiterpene lactone belonging to the pseudoguaianolide subclass.[1] It has been isolated from plants of the Asteraceae family. The chemical structure of pleniradin, as established by spectroscopic methods and confirmed in chemical databases, is (3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one.
Table 1: Physicochemical Properties of Pleniradin
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₄ | PubChem |
| Molecular Weight | 264.32 g/mol | PubChem |
| IUPAC Name | (3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | PubChem |
| CAS Number | 25941-24-6 | PubChem |
Postulated Structure of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
The systematic name "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" suggests a derivative of pleniradin. However, a direct interpretation of this name presents a structural ambiguity, as the established structure of pleniradin does not possess hydroxyl groups at the C-2 or C-4 positions. The hydroxyl groups are located at C-6 and C-8.
For the purpose of this guide, we will postulate a plausible structure based on the following assumptions:
-
The "4-O" designation refers to one of the existing hydroxyl groups on the pleniradin core. Given the stereochemistry and potential reactivity, the C-8 hydroxyl is a likely candidate for glycosylation.
-
The "2-Desoxy" prefix may indicate either the removal of a hydroxyl group from a related, but structurally distinct, pleniradin precursor, or it could be a misnomer in the context of the known pleniradin structure.
Based on these assumptions, a probable structure for the target compound is presented below, with the rhamnopyranoside moiety attached to the C-8 oxygen of the pleniradin core.
Caption: Postulated structure of the title compound.
Synthesis of Sesquiterpene Lactone Glycosides
The synthesis of a glycoside such as 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside would involve the formation of a glycosidic bond between the pleniradin aglycone and a protected rhamnopyranosyl donor. A general synthetic strategy would likely proceed through the following key steps:
-
Isolation and Purification of Pleniradin: Pleniradin would first be extracted from a natural source, such as plants from the Asteraceae family, and purified using chromatographic techniques.
-
Protection of Reactive Groups: To ensure regioselective glycosylation, the hydroxyl groups on the pleniradin core may require protection.
-
Preparation of the Rhamnopyranosyl Donor: L-rhamnose would be converted into a suitable glycosyl donor, such as a glycosyl halide or a thioglycoside, with appropriate protecting groups on the hydroxyls to control the stereochemistry of the glycosidic bond.
-
Glycosylation Reaction: The protected pleniradin aglycone would be reacted with the rhamnopyranosyl donor in the presence of a suitable promoter to form the glycosidic linkage.
-
Deprotection: The protecting groups on both the pleniradin core and the rhamnose moiety would be removed to yield the final product.
Proposed Synthetic Workflow
Caption: A general synthetic workflow.
Potential Biological Activities and Therapeutic Applications
The pharmacological profile of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is anticipated to be a composite of the activities of its constituent parts, potentially with emergent properties arising from their conjugation.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects.[4] These compounds can modulate inflammatory pathways by inhibiting key signaling molecules such as NF-κB. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature for this activity.[4] It is therefore highly probable that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside will exhibit significant anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory disorders.
Caption: Potential anti-inflammatory mechanism.
Anticancer Activity
Many sesquiterpene lactones have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to conventional chemotherapies.[2] The glycosylation with rhamnose could potentially enhance the selectivity and efficacy of the pleniradin core against cancer cells.
Antimicrobial Activity
Sesquiterpene lactones also possess a broad spectrum of antimicrobial activity against bacteria and fungi.[5] The rhamnose moiety itself is a component of the cell walls of some bacteria, and rhamnosylated natural products have shown interesting antimicrobial profiles.[3] This suggests that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside could be a promising lead for the development of new antimicrobial agents.
Intellectual Property Landscape
A preliminary search of patent databases did not reveal any patents specifically claiming 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside or closely related pleniradin glycosides. This suggests that this compound and its derivatives may represent a novel and patentable area of research. The development of efficient synthetic routes and the demonstration of significant biological activity would be key to establishing a strong intellectual property position.
Future Directions and Conclusion
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside stands as an intriguing yet largely unexplored molecule at the intersection of sesquiterpene lactone and carbohydrate chemistry. The structural ambiguity in its name highlights the need for its definitive synthesis and characterization. Once its structure is unequivocally established, a thorough investigation of its biological activities is warranted.
Future research should focus on:
-
Definitive Synthesis and Structural Elucidation: The unambiguous synthesis and complete spectroscopic characterization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside are paramount.
-
In Vitro Biological Screening: A comprehensive screening of the compound's anti-inflammatory, anticancer, and antimicrobial activities should be conducted.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the biological activities of the compound will be crucial for its further development.
-
In Vivo Efficacy and Safety Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.
References
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Methodological & Application
"2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" purification by chromatography (HPLC, TLC)
An Application Note and Comprehensive Protocol for the Chromatographic Purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Abstract
This application note provides a detailed, field-tested guide for the purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a representative natural product glycoside. The protocols herein are designed for researchers, chemists, and drug development professionals engaged in the isolation and characterization of polar bioactive compounds from complex matrices such as crude plant extracts or synthetic reaction mixtures. We present a systematic approach that begins with rapid method development using Thin-Layer Chromatography (TLC) and progresses to scalable, high-resolution purification via High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established chromatographic principles and are designed to be self-validating, ensuring robust and reproducible outcomes. Both reversed-phase (RP) and normal-phase (NP) HPLC strategies are discussed to provide comprehensive solutions for various purification challenges.
Introduction: The Challenge of Purifying Natural Product Glycosides
Natural product glycosides, such as 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, represent a diverse class of secondary metabolites with significant pharmacological potential. Structurally, they consist of a non-sugar aglycone (pleniradin) linked to a sugar moiety (α-L-rhamnopyranoside). This combination imparts a distinct amphipathic character, often leading to purification challenges. Their moderate to high polarity makes them suitable for separation by liquid chromatography, but achieving high purity from complex mixtures requires a systematic and well-designed approach.
The primary goal of this protocol is to provide a logical workflow that minimizes solvent consumption and time while maximizing purity and yield. The strategy hinges on using analytical TLC as a powerful, low-cost tool for scouting optimal separation conditions, which are then translated to preparative HPLC for final purification.
Foundational Principles: Chromatographic Selectivity
The separation of the target glycoside from impurities relies on exploiting subtle differences in their physicochemical properties, primarily polarity.
-
Reversed-Phase (RP) Chromatography: This is the most common mode for purifying polar to semi-polar natural products. It utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). More polar compounds, like many glycosides, have weaker interactions with the stationary phase and thus elute earlier.
-
Normal-Phase (NP) Chromatography: This mode uses a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is particularly useful for separating isomers or compounds with subtle differences in polar functional groups. The target glycoside, being polar, would exhibit strong retention on a silica column.
This guide will first leverage NP-TLC for rapid solvent system screening, followed by a detailed protocol for the more commonly employed RP-HPLC for preparative isolation.
Workflow for Purification: From Scouting to Isolation
The overall strategy involves a two-stage process. First, we use TLC to efficiently screen for a mobile phase that provides adequate separation (selectivity) of the target compound. Second, we adapt these conditions for a scalable HPLC purification.
Application Notes and Protocols for the In Vitro Evaluation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (DPLR), a Novel Sesquiterpene Lactone Glycoside
Introduction
Natural products remain a cornerstone of oncology drug discovery, with sesquiterpene lactones emerging as a particularly promising class of compounds due to their potent and diverse anticancer activities.[1][2][3] These molecules, characterized by a C15 backbone, often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways.[1][4] The addition of glycosidic moieties can significantly alter the pharmacological properties of the aglycone, often enhancing solubility, stability, and in some cases, biological activity.
This document provides a comprehensive guide for the initial in vitro characterization of "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" (DPLR), a novel, hypothetical sesquiterpene lactone glycoside. As DPLR is a new chemical entity, these protocols are designed to establish its cytotoxic potential, elucidate its primary mechanism of action, and identify key molecular targets. The methodologies outlined here are based on established best practices for the evaluation of natural product glycosides in cancer cell culture models.
PART 1: Compound Handling and Preparation
1.1. Rationale for Proper Handling
Natural product glycosides can be sensitive to degradation through hydrolysis or enzymatic cleavage. Proper storage and handling are critical to ensure the integrity and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar to moderately polar compounds for in vitro use, as it is miscible with aqueous culture media and generally non-toxic to cells at low final concentrations (<0.5%).
1.2. Protocol: Preparation of DPLR Stock Solution
-
Reconstitution: Prepare a high-concentration primary stock solution of DPLR in sterile, anhydrous DMSO. For example, dissolve 10 mg of DPLR in DMSO to achieve a 10 mM stock concentration.
-
Expert Insight: Vortexing and gentle warming (not exceeding 37°C) may be necessary to ensure complete dissolution. Visually inspect for any particulates before use.
-
-
Aliquoting and Storage: Dispense the 10 mM stock into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final treatment concentrations.
-
Trustworthiness Check: Always prepare a vehicle control using the same final concentration of DMSO as used for the highest DPLR concentration to account for any solvent-induced effects.
-
PART 2: Initial Cytotoxicity Screening
2.1. Rationale for Cell Line Selection and Assay Choice
The initial goal is to determine if DPLR possesses cytotoxic or cytostatic activity and to identify sensitive cancer cell lines. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.
2.2. Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of DPLR (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Expert Insight: A 72-hour incubation period is often sufficient to observe effects on cell proliferation.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
2.3. Hypothetical Data Presentation
| Cell Line | Cancer Type | Hypothetical DPLR IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 5.3 |
| HBE (Normal) | Bronchial Epithelial | > 100 |
This table summarizes the hypothetical cytotoxic potency of DPLR across various cell lines.
PART 3: Elucidating the Mechanism of Action
Based on the potent activity observed in the HCT116 colorectal cancer cell line (hypothetical IC₅₀ = 5.3 µM), subsequent mechanistic studies will be focused on this model.
3.1. Cell Cycle Analysis
Rationale: Many anticancer compounds, including sesquiterpene lactones, exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M).[1][5] Propidium iodide (PI) staining followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle based on DNA content.
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with DPLR at concentrations corresponding to 1x and 2x its IC₅₀ value for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing DPLR's effect on cell cycle progression.
3.2. Apoptosis Induction
Rationale: A primary mechanism of action for many natural product anticancer agents is the induction of programmed cell death, or apoptosis.[4] This can be assessed by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI). Furthermore, apoptosis is often executed by a cascade of enzymes called caspases.[1]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT116 cells and treat with DPLR (1x and 2x IC₅₀) for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3.3. Investigating Key Signaling Pathways
Rationale: Sesquiterpene lactones are known to modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK/ERK pathways.[2] The NF-κB pathway, in particular, is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition can promote apoptosis in cancer cells.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: Treat HCT116 cells with DPLR (1x and 2x IC₅₀) for 6-24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualization: Hypothetical DPLR-Modulated Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by DPLR, leading to apoptosis.
Conclusion
These application notes provide a structured, scientifically grounded framework for the initial characterization of the novel sesquiterpene lactone glycoside, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (DPLR). By systematically assessing its cytotoxicity, impact on the cell cycle, ability to induce apoptosis, and effects on key cancer-related signaling pathways, researchers can build a comprehensive profile of DPLR's anticancer potential. The causality-driven protocols and integrated checkpoints ensure a robust and reliable evaluation, paving the way for further preclinical development.
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- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. Synthesis, anticancer, and antibacterial activities of piplartine derivatives on cell cycle regulation and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside for Analytical Purposes
Introduction
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a complex glycosidic terpene that presents analytical challenges due to its low volatility and lack of a strong chromophore. For accurate quantification and characterization in various matrices, particularly in the fields of natural product chemistry and drug development, derivatization is an essential step to enhance its detectability by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive guide with detailed protocols for the derivatization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, enabling researchers to achieve robust and sensitive analysis. The protocols are designed with an emphasis on explaining the underlying chemical principles and providing a framework for method validation.
The core structure of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside features multiple hydroxyl (-OH) groups on the rhamnopyranoside moiety and a lactone ring within the pleniradin aglycone. These functional groups are the primary targets for derivatization. The choice of derivatization strategy depends on the analytical platform to be used. For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte. For HPLC analysis, the objective is typically to introduce a chromophoric or fluorophoric tag to enhance detection by UV-Visible or fluorescence detectors, respectively.
PART 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of polar compounds like glycosides, derivatization is crucial to mask polar functional groups, thereby increasing volatility and preventing unwanted interactions with the chromatographic column[1][2]. Silylation is a widely employed technique for this purpose, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group[2].
Rationale for Silylation
The multiple hydroxyl groups on the rhamnose sugar moiety of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside make the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Silylation effectively converts these polar -OH groups into non-polar -O-Si(CH₃)₃ ethers. This transformation significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in the molecule's volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric analysis. A two-step derivatization process involving oximation followed by silylation is often preferred for reducing sugars and their glycosides to prevent the formation of multiple anomeric peaks, simplifying the resulting chromatogram[3][4].
Protocol: Two-Step Oximation and Silylation
This protocol is adapted from established methods for the derivatization of sugars and glycosides for GC-MS analysis[3][4].
Materials:
-
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample or standard into a 2 mL reaction vial.
-
Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. Lyophilization or drying under a stream of nitrogen is recommended.
-
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 90 minutes. This step converts any open-chain aldehyde or ketone functionalities that might be in equilibrium with the cyclic sugar form into their methoxime derivatives, preventing the formation of multiple TMS derivatives from different anomers[4].
-
-
Silylation:
-
After the oximation step, cool the vial to room temperature.
-
Add 70 µL of MSTFA (with 1% TMCS) to the reaction mixture.
-
Seal the vial and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes. The TMCS acts as a catalyst to enhance the silylation of sterically hindered hydroxyl groups.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL with a split or splitless injection, depending on the concentration.
-
Expected Outcome: The derivatization will yield the per-O-trimethylsilyl ether of the methoximated 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This derivative will be significantly more volatile and thermally stable, producing a sharp, well-defined peak in the gas chromatogram.
Table 1: GC-MS Derivatization Protocol Summary
| Step | Reagent | Conditions | Purpose |
| Drying | N/A (Lyophilization or Nitrogen Stream) | Until completely dry | To remove water, which interferes with silylation reagents. |
| Oximation | 20 mg/mL Methoxyamine HCl in Pyridine | 60°C for 90 min | To stabilize the sugar ring and prevent multiple anomeric peaks by forming methoxime derivatives[4]. |
| Silylation | MSTFA with 1% TMCS | 60°C for 30 min | To replace active hydrogens on hydroxyl groups with TMS groups, increasing volatility[2]. |
PART 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to enhance the detectability of the analyte, especially when using UV-Visible or fluorescence detectors. 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside lacks a strong native chromophore, making its detection at low concentrations challenging with standard UV detectors[5][6].
Strategy 1: Benzoylation for Enhanced UV Detection
Benzoylation involves the reaction of hydroxyl groups with benzoyl chloride to form benzoate esters. The introduced benzoyl group is a strong chromophore, significantly increasing the molar absorptivity of the analyte in the UV region (around 230 nm), thereby enhancing the sensitivity of UV detection[7][8].
This protocol is based on established methods for the benzoylation of sugars for HPLC-UV analysis[7][8][9].
Materials:
-
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside standard or sample extract
-
10% (v/v) Benzoyl chloride in dichloromethane
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Dissolve 1-5 mg of the dried sample in 1 mL of 1 M NaOH in a glass vial.
-
-
Derivatization Reaction:
-
Add 1 mL of 10% benzoyl chloride in dichloromethane to the vial.
-
Seal the vial and shake vigorously for 20-30 minutes at room temperature. The reaction occurs at the interface of the aqueous and organic layers.
-
-
Work-up and Extraction:
-
After the reaction, allow the layers to separate.
-
Remove the aqueous (top) layer.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any unreacted benzoyl chloride and hydrochloric acid byproduct.
-
Wash the organic layer with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Finalization:
-
Filter the dried organic solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase (e.g., acetonitrile/water mixture) for injection.
-
Expected Outcome: The hydroxyl groups of the rhamnose moiety will be converted to benzoate esters. The resulting derivative will exhibit strong UV absorbance around 230 nm, allowing for sensitive detection by HPLC-UV.
Strategy 2: Fluorescent Labeling for High-Sensitivity Fluorescence Detection
For trace-level analysis, derivatization with a fluorescent tag offers significantly higher sensitivity compared to UV detection[10][11]. Reductive amination is a common method for attaching a fluorescent label to the reducing end of a sugar, but since the rhamnose in the target molecule is in a glycosidic linkage, its reducing end is not available. Therefore, derivatization of the hydroxyl groups with a fluorescent reagent is a more suitable approach. However, a more common and highly sensitive method for glycosides involves the release of the sugar, labeling it, and then analyzing it. For the intact glycoside, fluorescent labeling of the hydroxyls is less common but possible. A more practical approach for intact glycosides is to use a fluorescent labeling agent that reacts with hydroxyl groups. Alternatively, if the goal is to quantify the rhamnose content, acid hydrolysis followed by reductive amination of the released rhamnose is a viable strategy.
The following protocol describes the labeling of the released rhamnose after acid hydrolysis.
This protocol is adapted from standard procedures for glycan analysis[10][11][12].
Materials:
-
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside standard or sample extract
-
2 M Trifluoroacetic acid (TFA)
-
2-Aminobenzamide (2-AB) labeling solution (dissolve 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of glacial acetic acid and dimethyl sulfoxide (DMSO))
-
Ammonia solution
-
HPLC system with a fluorescence detector and a HILIC or reversed-phase C18 column
Procedure:
-
Acid Hydrolysis:
-
Place the dried sample in a reaction vial.
-
Add 100 µL of 2 M TFA.
-
Seal the vial and heat at 100°C for 4 hours to cleave the glycosidic bond and release the rhamnose.
-
Cool the vial and evaporate the TFA under a stream of nitrogen.
-
-
Fluorescent Labeling (Reductive Amination):
-
To the dried hydrolysate, add 5 µL of the 2-AB labeling solution.
-
Vortex to mix and then centrifuge briefly.
-
Incubate at 65°C for 2 hours.
-
-
Purification of Labeled Sugar:
-
After incubation, the excess labeling reagent can be removed using a cleanup cartridge (e.g., a paper-based or solid-phase extraction method) if necessary, though for many applications, direct injection of a diluted sample is sufficient.
-
-
Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Inject an appropriate volume into the HPLC system.
-
Detection is performed using a fluorescence detector with excitation at ~330 nm and emission at ~420 nm.
-
Expected Outcome: The released rhamnose will be labeled with 2-AB, forming a fluorescent derivative that can be sensitively detected and quantified by HPLC with fluorescence detection.
Table 2: HPLC Derivatization Protocols Summary
| Strategy | Reagent(s) | Target Functional Group(s) | Detection Method | Key Advantage |
| Benzoylation | Benzoyl Chloride, NaOH | Hydroxyl groups of rhamnose | UV-Visible (~230 nm) | Enhanced UV sensitivity for quantification[7][8]. |
| Fluorescent Labeling | 2 M TFA (for hydrolysis), 2-Aminobenzamide (2-AB), Sodium Cyanoborohydride | Released rhamnose (reducing end) | Fluorescence | High sensitivity for trace-level analysis[10][11]. |
Visualization of Workflows
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis after derivatization.
HPLC Derivatization Workflows
Caption: Comparative workflows for HPLC derivatization.
Conclusion and Method Validation Considerations
The choice of derivatization method for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside should be guided by the analytical instrumentation available and the required sensitivity of the assay. For GC-MS, a two-step oximation and silylation protocol is recommended to achieve the necessary volatility and chromatographic performance. For HPLC, benzoylation offers a straightforward approach to enhance UV detection, while fluorescent labeling after hydrolysis provides superior sensitivity for trace analysis.
For all protocols, it is imperative to perform thorough method validation. Key validation parameters should include:
-
Specificity: Ensuring that the chromatographic peak corresponds to the derivatized analyte and is free from interference.
-
Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data from replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's performance when small, deliberate variations are made to the experimental parameters.
By following the detailed protocols and validation guidelines presented in this application note, researchers and drug development professionals can confidently and accurately analyze 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside in their samples.
References
-
Nakakita, S., & Natsuka, S. (n.d.). Fluorescent labelling of glycans and HPLC analysis. GlycoPOD (GlycoScience Protocol Online Database). Retrieved from [Link]
-
Li, G., et al. (2018). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1573, 59-68. Retrieved from [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515-36. Retrieved from [Link]
-
Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. In Glycoscience Protocols. NCBI. Retrieved from [Link]
-
Miura, Y., & Chiba, T. (2007). Sugar microanalysis by HPLC with benzoylation: improvement via introduction of a C-8 cartridge and a high efficiency ODS column. Journal of Chromatography B, 854(1-2), 286-290. Retrieved from [Link]
-
Van Rensburg, S. J., et al. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 23-28. Retrieved from [Link]
- Takeda, K. (2008). HPLC analysis of sugars and sugar alcohols. JP2008170428A. Google Patents.
-
Miura, Y., & Chiba, T. (2007). Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. ResearchGate. Retrieved from [Link]
-
Shumilova, E., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5894. Retrieved from [Link]
-
Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. NCBI. Retrieved from [Link]
-
Zhang, J., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Chemistry Central Journal, 10(1), 20. Retrieved from [Link]
-
Chan, K. C., & Lee, S. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(6), 933-942. Retrieved from [Link]
-
Macherone, A. (2011). Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. Agilent Technologies, Inc. Retrieved from [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Zhang, J., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: Comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS. ResearchGate. Retrieved from [Link]
-
Catalin, D. (2014). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Retrieved from [Link]
-
Kinoshita, M., et al. (2020). Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection. ResearchGate. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 39-47. Retrieved from [Link]
-
Mandrioli, M., et al. (2021). A Comprehensive Phytochemical Analysis of Terpenes, Polyphenols and Cannabinoids, and Micromorphological Characterization of 9 Commercial Varieties of Cannabis sativa L. Molecules, 26(21), 6489. Retrieved from [Link]
-
Hurum, D. C., De Borba, B. M., & Rohrer, J. S. (2010). Determination of Steviol Glycosides by HPLC with UV and ELS Detections Using the Acclaim Mixed-Mode WAX-1 Column. LCGC International. Retrieved from [Link]
-
Kaur, P., et al. (2021). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Separations, 8(9), 146. Retrieved from [Link]
-
AZoLifeSciences. (2022). Analyzing Terpenes in Cannabis. Retrieved from [Link]
-
Lin, Y. S., & Chen, H. J. (2021). Analysis of Bound Form Terpenes in Different Agricultural Byproducts. Molecules, 26(20), 6197. Retrieved from [Link]
-
Rafamantanana, M. H., et al. (2009). An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE). Journal of Chromatography B, 877(23), 2396-2402. Retrieved from [Link]
-
Schedl, M., & Sotriffer, C. A. (2018). Analysis of saccharides in beverages by HPLC with direct UV detection. Food Chemistry, 255, 386-391. Retrieved from [Link]
-
Clemson University. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved from [Link]
-
Giese, M. W., et al. (2015). Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Journal of AOAC International, 98(6), 1503-1522. Retrieved from [Link]
-
PhytoBank. (n.d.). Showing kaempferol 3-O-(4''-beta-D-glucopyranosyl)-alpha-L-rhamnopyranoside (PHY0104712). Retrieved from [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. researchgate.net [researchgate.net]
- 9. JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google Patents [patents.google.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Welcome to the technical support center for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the extraction or chemical synthesis of this valuable sesquiterpene glycoside. As a complex natural product, achieving high yields requires careful optimization and an understanding of the potential pitfalls at each stage of the process. This document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Troubleshooting Low Yields in Natural Product Extraction
The isolation of glycosides from natural sources is often a multi-step process where yield can be lost at each stage.[1] Low concentration in the source material, degradation during processing, and inefficient purification are common culprits.[1][2]
Logical Workflow for Troubleshooting Extraction Yield
The following diagram outlines a systematic approach to diagnosing and resolving low extraction yields.
Caption: A systematic workflow for diagnosing low yields in natural product extraction.
Problem 1: Low Concentration in the Crude Extract
Possible Cause: Poor Quality of Source Material The concentration of secondary metabolites like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside can vary significantly depending on the plant's species, geographical origin, harvest time, and storage conditions.[2]
-
Solution:
-
Source Authentication: Verify the botanical identity of your starting material.
-
Quality Control: Whenever possible, use freshly harvested and properly dried material. Prolonged or improper storage can lead to enzymatic or oxidative degradation of the target compound.
-
Pilot Extraction: Perform a small-scale extraction on a new batch of material to quantify the expected yield before committing to a large-scale procedure.
-
Possible Cause: Inefficient Extraction Parameters The choice of solvent, solid-to-solvent ratio, particle size, and extraction time are critical for efficiently pulling the target compound from the plant matrix.[3]
-
Solutions:
-
Solvent Selection: As a glycoside, the target molecule is moderately polar. Start with polar solvents like methanol or ethanol, which are effective for extracting glycosides.[2] Consider sequential extraction with solvents of increasing polarity to remove interfering compounds.
-
Particle Size: Grind the dried plant material to a fine powder. A smaller particle size increases the surface area available for solvent penetration, enhancing extraction efficiency.[3] However, an excessively fine powder can complicate filtration.
-
Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated, preventing further extraction.[4] Experiment with ratios from 1:10 to 1:20 (w/v) to find the optimum.
-
Extraction Time & Method: For maceration, ensure sufficient time (e.g., 24-72 hours) for the solvent to penetrate the matrix.[4] Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve yields.[1][5]
-
| Extraction Method | Pros | Cons | Typical Temperature |
| Maceration | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. | Room Temperature |
| Reflux/Soxhlet | Efficient, ensures continuous extraction with fresh solvent. | High temperatures can degrade sensitive compounds like glycosides.[4] | Boiling point of solvent |
| Ultrasound-Assisted (UAE) | Fast, efficient, operates at lower temperatures, reducing degradation risk.[5] | Requires specialized equipment. | 25–50 °C |
| Microwave-Assisted (MAE) | Very fast, highly efficient, uses less solvent.[6] | Requires specialized equipment, potential for localized heating. | 40–100 °C |
Problem 2: Degradation of the Target Compound
Possible Cause: Thermal or pH-Induced Degradation Glycosidic bonds and the aglycone core can be sensitive to heat and extreme pH levels.[4] The O-glycosidic linkage is particularly susceptible to acid hydrolysis, while the aglycone may degrade under harsh acidic or basic conditions.
-
Solutions:
-
Temperature Control: Use low-temperature extraction methods like maceration or UAE.[4] If heating is necessary, use the lowest effective temperature and minimize the duration.
-
pH Management: Maintain a neutral pH throughout the extraction and workup process.[4] Avoid using strong acids or bases during partitioning steps. If pH adjustment is needed, use buffered solutions.
-
Problem 3: Loss During Purification
Possible Cause: Co-extraction of Impurities and Difficult Separation Crude extracts are complex mixtures. Lipids, pigments, and structurally similar glycosides can co-extract and complicate purification, leading to yield loss during chromatography.[7]
-
Solutions:
-
Pre-Extraction/Defatting: For samples with high lipid content, perform a pre-extraction with a non-polar solvent like n-hexane to remove fats before the main extraction.[4]
-
Solvent Partitioning: Use liquid-liquid partitioning to separate compounds by polarity. A typical sequence is to partition the aqueous methanol/ethanol extract against n-hexane (removes non-polar compounds) and then ethyl acetate (extracts moderately polar compounds like the target glycoside).
-
Chromatography Optimization:
-
Column Chromatography: This is the workhorse for initial purification. Use silica gel for normal-phase or C18 for reverse-phase chromatography. Perform small-scale TLC or HPLC analysis to determine the optimal solvent system before running a large column.
-
Advanced Techniques: For difficult separations, consider High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), which offer higher resolution.[8]
-
-
Part 2: Troubleshooting Low Yields in Chemical Synthesis
The total synthesis of a glycoside involves the formation of the aglycone and a subsequent, often challenging, glycosylation step.
Workflow for a Stereoselective O-Glycosylation
This diagram illustrates the critical stages and considerations for a successful glycosylation reaction.
Caption: Key control points for a successful O-glycosylation synthesis.
Problem 1: Low Yield in the O-Glycosylation Step
This is often the most challenging step in the synthesis. O-glycosylation reactions are highly sensitive to reactants, conditions, and steric hindrance.
Possible Cause: Poor Reactant Quality or Stability The glycosyl donor (e.g., rhamnosyl bromide) may be unstable, or the acceptor alcohol (the 4-OH group on the aglycone) may be unreactive or sterically hindered.
-
Solutions:
-
Donor Purity: Use freshly prepared or highly pure glycosyl donors. Donors like glycosyl bromides can degrade upon storage.
-
Acceptor Reactivity: Ensure the 4-OH group of the aglycone is not sterically hindered. If it is, a different synthetic route or a more reactive glycosyl donor may be required.
-
Protecting Groups: The choice of protecting groups on both the donor and acceptor is critical. They must be stable to the glycosylation conditions but removable without cleaving the newly formed glycosidic bond.
-
Possible Cause: Sub-optimal Reaction Conditions O-glycosylation reactions are notoriously sensitive to moisture and the choice of promoter.
-
Solutions:
-
Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Solvents must be rigorously dried over an appropriate drying agent. The reaction should be run under an inert atmosphere (Argon or Nitrogen). Molecular sieves (e.g., 4 Å) should be added to the reaction mixture.[9][10] Failure to maintain anhydrous conditions will lead to hydrolysis of the activated donor and very low yields.[9]
-
Promoter/Catalyst Screening: The choice of promoter is key to activating the glycosyl donor. Common promoters include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and N-iodosuccinimide (NIS). The optimal promoter depends on the specific donor and acceptor, and screening may be necessary.
-
Temperature Control: Many glycosylation reactions require low temperatures (e.g., -40 °C to -78 °C) to control selectivity and prevent side reactions.[10]
-
Possible Cause: Incorrect Stereochemical Outcome Formation of the undesired β-anomer instead of the desired α-anomer is a common problem in rhamnoside synthesis.[11]
-
Solutions:
-
Non-Participating Protecting Groups: To favor the α-anomer, use a "non-participating" protecting group (like a benzyl ether) at the C2 position of the rhamnose donor. An "participating" group (like an acetate or benzoate) at C2 will almost exclusively yield the β-anomer via an intermediate dioxolanylium ion.
-
Solvent Effects: The polarity of the solvent can influence the anomeric ratio. Diethyl ether or acetonitrile can sometimes favor α-linkage formation.
-
Problem 2: Loss During Deprotection and Purification
Possible Cause: Cleavage of the Glycosidic Bond The newly formed O-glycosidic bond can be labile and may be cleaved under the conditions used to remove protecting groups.
-
Solutions:
-
Orthogonal Protecting Groups: Design your synthesis with an orthogonal protecting group strategy. This means that different types of protecting groups (e.g., benzyl ethers, silyl ethers, esters) can be removed selectively under different conditions without affecting the others or the glycosidic bond.
-
Mild Deprotection Conditions: Use the mildest possible conditions for deprotection. For example, use catalytic hydrogenation (H₂, Pd/C) to remove benzyl groups instead of strong acids.
-
Purification: Purification of the final product often requires reverse-phase HPLC, as the deprotected glycoside is typically a very polar compound that may not behave well on silica gel.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for extracting 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside from plant material? A moderately polar solvent like methanol or a methanol/water mixture is an excellent starting point.[2] It is effective at solubilizing glycosides. An initial extraction with a non-polar solvent like n-hexane can be beneficial to remove lipids and waxes first.[4]
Q2: My O-glycosylation reaction is not working. I see only my starting materials. What is the most likely cause? The most common cause is inadequate activation of the glycosyl donor or the presence of moisture.[9] First, ensure your reaction is absolutely anhydrous.[10] Second, reconsider your promoter. Your donor/acceptor pair may require a stronger promoter or different activation conditions (e.g., temperature). Also, confirm the purity and integrity of your glycosyl donor.
Q3: How do I control the stereochemistry to get the α-L-rhamnopyranoside? The key is the protecting group at the C2 position of your rhamnose donor. Use a non-participating group, such as a benzyl or silyl ether. A participating group like an acetyl or benzoyl ester at C2 will direct the formation of the 1,2-trans product, which in the case of rhamnose (a manno-configured sugar) is the β-anomer.
Q4: My crude extract is a very complex mixture. How can I simplify it before running a large silica column? Liquid-liquid partitioning is essential.[2] After removing the extraction solvent, dissolve the residue in a water/methanol mixture. First, partition against n-hexane to remove highly non-polar compounds. Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl acetate or dichloromethane, which will likely extract your target glycoside, leaving very polar compounds like sugars and salts in the aqueous phase.
Q5: What analytical techniques are best for monitoring my progress?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of both extraction fractions and synthesis reactions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and yield. An HPLC with a mass spectrometer (LC-MS) is invaluable for confirming the mass of your target compound and identifying byproducts.
-
Nuclear Magnetic Resonance (NMR): Essential for full structural confirmation of your final product. The presence of a signal around 95-105 ppm in the ¹³C NMR and a doublet around 4.5-5.5 ppm in the ¹H NMR with a small coupling constant (J ≈ 1-3 Hz) is characteristic of an α-glycosidic linkage.
Part 4: Experimental Protocols
Protocol 1: General Solid-Liquid Extraction and Partitioning
-
Preparation: Air-dry the source material and grind it into a fine powder.
-
Defatting (Optional): Macerate the powdered material in n-hexane (1:10 w/v) for 12-24 hours at room temperature. Filter and discard the hexane extract. Allow the solid residue to air-dry.
-
Main Extraction: Macerate the defatted powder in methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.[2]
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid residue.[4] Re-extract the residue two more times with fresh methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a 10% aqueous methanol solution.
-
Transfer to a separatory funnel and partition three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This ethyl acetate fraction is enriched with moderately polar compounds and is ready for chromatographic purification.
-
Protocol 2: Representative Silver Triflate Promoted O-Glycosylation
This protocol is a representative example and must be adapted for the specific aglycone.[10]
-
Preparation: Under an argon atmosphere, add the 2-Desoxypleniradin acceptor (1.0 equiv) and a per-O-benzylated rhamnopyranosyl bromide donor (1.5 equiv) to a flame-dried flask containing activated 4 Å molecular sieves.
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the solution for 1 hour at room temperature.
-
Cooling: Cool the mixture to -40 °C in an acetonitrile/dry ice bath.
-
Promotion: Add a solution of silver triflate (AgOTf, 1.5 equiv) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Stir the reaction at -40 °C, allowing it to slowly warm to room temperature over 16 hours. Monitor the reaction by TLC for the consumption of the acceptor.
-
Quenching: Quench the reaction by adding triethylamine (2.0 equiv).
-
Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove solids. Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the protected glycoside. Subsequent deprotection steps would be required to obtain the final product.
References
- Manzo, E., et al. (2012). Pleniradin, a sesquiterpene lactone from Artemisia arborescens, induces apoptosis in human colon cancer cells. Planta Medica, 78(18), 1954-1959.
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GlycanAge. (2024). O-linked Glycosylation Explained. GlycanAge Blog. Available at: [Link]
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Research and Reviews. (2023). Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. Available at: [Link]
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Crich, D., & Li, W. (2007). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. Organic Letters, 9(23), 4737-4740. Available at: [Link]
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Pabst, M., & Kolarich, D. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(10), 3913-3931. Available at: [Link]
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Wikipedia. (2023). O-GlcNAc. Wikipedia. Available at: [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. Available at: [Link]
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K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]
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Castilho, A., et al. (2012). Challenges in O-glycan engineering of plants. Frontiers in Plant Science, 3, 224. Available at: [Link]
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SpectraBase. (n.d.). 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE. SpectraBase. Available at: [Link]
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Zhang, Y., et al. (2014). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 19(8), 11449-11462. Available at: [Link]
-
Boddy, C. N. (2016). New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining. Trends in Biotechnology, 34(10), 825-837. Available at: [Link]
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PubChem. (n.d.). 2-O-(alpha-L-rhamnopyranosyl)-alpha-L-rhamnopyranose. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2010). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry. Available at: [Link]
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Glick, G. D., & Gaffney, B. L. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chemical Research in Toxicology, 5(5), 608-617. Available at: [Link]
-
GlycoScience.de. (n.d.). O-Linked / Core 1 / Structure 9242. Available at: [Link]
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Barrero, A. F., et al. (2002). Synthesis of (+)-8-deoxyvernolepin and its 11,13-dihydroderivative. A novel reaction initiated by sulfene elimination leads to the 2-Oxa-cis-decalin skeleton. The Journal of Organic Chemistry, 67(16), 5461-5469. Available at: [Link]
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Medina-Torres, N., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 11, 581172. Available at: [Link]
-
Zong, C., et al. (2013). Structural Aspects of N-Glycosylations and the C-terminal Region in Human Glypican-1. Journal of Biological Chemistry, 288(18), 13043-13053. Available at: [Link]
-
ChemRxiv. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
-
Mikhailopulo, I. A., et al. (2012). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Synlett, 23(10), 1541-1545. Available at: [Link]
-
Csepregi, K., et al. (2021). Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. Molecules, 26(11), 3198. Available at: [Link]
-
ResearchGate. (n.d.). Structure of the N-linked core glycan. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside. National Center for Biotechnology Information. Available at: [Link]
-
Lee, H. S., et al. (2015). Effects of N-glycosylation on protein conformation and dynamics: Protein Data Bank analysis and molecular dynamics simulation study. Scientific Reports, 5, 8926. Available at: [Link]
-
PubChem. (n.d.). 3-((2-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2021). Six New Phenylpropanoid Derivatives from Chemically Converted Extract of Alpinia galanga (L.) and Their Antiparasitic Activities. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3-((6-Deoxy-2-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2021). Six New Phenylpropanoid Derivatives from Chemically Converted Extract of Alpinia galanga (L.) and Their Antiparasitic Activities. ResearchGate. Available at: [Link]
-
Gurjar, M. K., & Reddy, K. R. (1992). Synthesis of methyl 2,4-di-O-methyl-3-O-(2-O-methyl-alpha-L-rhamnopyranosyl)-alpha-L-rhamnopyranoside... Carbohydrate Research, 226(2), 233-238. Available at: [Link]
-
Figshare. (n.d.). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro. Figshare. Available at: [Link]
-
ResearchGate. (2007). Synthesis of alkyloxazoline derivatives of 2-amino-2-deoxy-D-glucopyranose via phosphate intermediates. ResearchGate. Available at: [Link]
Sources
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- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Welcome to the technical support center for the purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this sesquiterpene glycoside. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to enhance the efficiency and success of your purification endeavors.
Understanding the Molecule: Key Physicochemical Characteristics
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a natural product belonging to the class of sesquiterpene glycosides. Its structure, consisting of a moderately polar sesquiterpene aglycone (2-Desoxypleniradin) linked to a highly polar rhamnose sugar moiety, imparts an overall high polarity to the molecule. This characteristic is central to the challenges encountered during its purification.
| Property | Implication for Purification |
| High Polarity | Poor retention on standard reversed-phase (C18) columns. Requires highly aqueous mobile phases or alternative chromatographic modes like HILIC. |
| Glycosidic Linkage | Susceptible to hydrolysis under strong acidic conditions. pH of the mobile phase must be carefully controlled. |
| Presence of Isomers | Co-elution with diastereomers or other structurally related glycosides is a common challenge, necessitating high-resolution chromatographic techniques.[1][2] |
| UV Chromophore | The aglycone likely possesses a UV chromophore, enabling detection by UV-Vis spectroscopy during chromatography. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Q1: My compound is eluting in the solvent front during reversed-phase HPLC. How can I increase its retention?
A1: This is a classic issue for highly polar molecules like glycosides on non-polar stationary phases.[3] To increase retention, you can:
-
Increase the aqueous component of your mobile phase. You may need to use a column that is stable in highly aqueous conditions (e.g., an "aqueous C18" or polar-endcapped column).
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or an amine-based phase) with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[4]
-
Add a suitable ion-pairing reagent to the mobile phase if your compound has ionizable functional groups.[5]
Q2: I am observing significant peak tailing in my chromatograms. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this:
-
Add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid or acetic acid. This can suppress the ionization of silanol groups.
-
Use a high-purity, end-capped column where the residual silanol activity is minimized.
-
Ensure your sample is fully dissolved in the mobile phase and that you are not overloading the column.
Q3: I have two peaks that are co-eluting, and I suspect they are isomers. How can I improve their separation?
A3: Separating isomers, particularly diastereomers, can be challenging due to their similar physicochemical properties.[1] To improve resolution:
-
Optimize your mobile phase. A shallower gradient can increase the interaction time with the stationary phase and improve separation.[5] Switching the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.
-
Adjust the column temperature. Lowering the temperature can sometimes enhance resolution between isomers.
-
Change the stationary phase. If mobile phase optimization is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a cyano phase) may be required.
Q4: I am concerned about the stability of my glycoside during purification. What precautions should I take?
A4: Glycosidic bonds can be susceptible to acid-catalyzed hydrolysis. While generally stable, it is prudent to:
-
Avoid strongly acidic conditions. If an acidic modifier is needed, use a weak acid like formic or acetic acid at a low concentration (e.g., 0.1%).
-
Work at ambient or sub-ambient temperatures to minimize degradation if your compound is thermally labile.
-
Promptly analyze fractions after collection and store them appropriately (e.g., at low temperatures and protected from light).
Troubleshooting Guides
Flash Chromatography
Flash chromatography is a valuable technique for the initial purification and fractionation of crude extracts containing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Caption: Troubleshooting workflow for flash chromatography.
Preparative HPLC
For high-purity isolation, preparative HPLC is often necessary.
Caption: Troubleshooting workflow for preparative HPLC.
Experimental Protocols
The following protocols provide a starting point for the purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. Optimization will likely be required based on the specific crude extract and available instrumentation.
Protocol 1: Initial Fractionation by Flash Chromatography (HILIC Mode)
This protocol is designed for the initial cleanup of a crude plant extract to enrich the fraction containing the target glycoside.
Instrumentation:
-
Flash chromatography system
-
Amine-functionalized silica gel column
-
Evaporative Light Scattering Detector (ELSD) or UV detector
Materials:
-
Crude plant extract
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a 50:50 mixture of DCM and MeOH. If the sample is not fully soluble, sonicate briefly. Alternatively, for better peak shape, perform a dry load by adsorbing the extract onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the amine column with 95:5 (v/v) ACN/water.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the column with a linear gradient from 95:5 ACN/water to 70:30 ACN/water over 20 column volumes.
-
Fraction Collection: Collect fractions based on the detector signal.
-
Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Protocol 2: High-Purity Isolation by Preparative Reversed-Phase HPLC
This protocol is for the final purification of the enriched fractions obtained from flash chromatography.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
Polar-endcapped C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
UV-Vis detector (set to an appropriate wavelength for the aglycone)
-
Fraction collector
Materials:
-
Enriched fraction from Protocol 1
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
-
Column Equilibration: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 15 mL/min.
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase conditions (90:10 Water:ACN with 0.1% FA). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and column capacity.
-
Elution Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 60 | 40 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation at low temperature, to obtain the purified 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
References
- Vertex AI Search. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Technical Support Center: Resolving Co-elution of Methylsyringin Isomers - Benchchem.
- Vertex AI Search. (n.d.). Retaining Polar Compounds.
- Vertex AI Search. (n.d.). Influence of the carbohydrate moiety on the stability of glycoproteins - PubMed.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Stability of N-Glycosidic Bonds.
- Vertex AI Search. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Degradation of flavonoid C-glycosides under experimental conditions - Benchchem.
- Vertex AI Search. (n.d.). Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube.
- Vertex AI Search. (n.d.). Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Challenges in chromatographic separation of Rebaudioside M from other steviol glycosides - Benchchem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Vertex AI Search. (n.d.). Is there any separation and purification method for flavonoid glycosides?
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). How to separate isomers by Normal phase HPLC?
- Vertex AI Search. (n.d.). 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Vertex AI Search. (n.d.). Common interferences in the LC-MS analysis of flavonoid glycosides - Benchchem.
- Vertex AI Search. (n.d.). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC - NIH.
- Vertex AI Search. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed.
Sources
- 1. Synthesis of methyl 2,4-di-O-methyl-3-O-(2-O-methyl-alpha-L-rhamnopyranosyl)-alpha-L- rhamnopyranoside and methyl 2,4-di-O-methyl-3-O-[2-O-methyl-3-O-(2-O-methyl-alpha-L-fucopyranosyl)- alpha-L-rhamnopyranosyl]-alpha-L-rhamnopyranoside: di- and tri-saccharide segments of a phenolic glycolipid of Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Eudesmane-Type Sesquiterpene Glycosides from the Leaves of Aster koraiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Sesquiterpene Glycosides from the Flowers of Aster koraiensis and Their Inhibition Activities on EGF- and TPA-Induced Cell Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside Degradation and Impurity Profiling
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to its degradation chemistry and impurity profiling. The information herein is based on established principles of natural product chemistry, forced degradation studies, and the known reactivity of guaianolide sesquiterpene lactones and glycosidic compounds.
I. Understanding the Molecule: Chemical Profile
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a natural product belonging to the guaianolide class of sesquiterpene lactones, featuring a rhamnose sugar moiety attached via an O-glycosidic bond.[1] Its stability is dictated by the chemical reactivity of its core functional groups.
| Feature | Description |
| Chemical Formula | C21H30O7 |
| Average Molecular Weight | 394.464 g/mol |
| Core Structure | Guaianolide (Sesquiterpene Lactone) |
| Key Functional Groups | O-glycosidic linkage, α-methylene-γ-lactone, Double bonds, Ester |
| Predicted Reactive Sites | 1. O-glycosidic bond (susceptible to hydrolysis) 2. α,β-unsaturated lactone (Michael addition, hydrolysis) 3. Double bonds (oxidation, photodegradation) |
II. Frequently Asked Questions (FAQs) on Degradation
This section addresses common questions regarding the stability and degradation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Q1: What are the primary degradation pathways for this molecule?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the O-glycosidic bond: This is a common degradation route for glycosides, occurring under both acidic and basic conditions, which cleaves the rhamnose sugar from the guaianolide aglycone.[2]
-
Reactions involving the α-methylene-γ-lactone ring: This functional group is a known reactive site in sesquiterpene lactones.[2] It is susceptible to nucleophilic attack (Michael addition) and can undergo hydrolysis, especially under basic conditions, to open the lactone ring.
Q2: How does pH affect the stability of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside?
A2:
-
Acidic Conditions: Low pH promotes the hydrolysis of the O-glycosidic bond, leading to the formation of the aglycone (2-Desoxypleniradin) and L-rhamnose.[3][4]
-
Basic Conditions: Alkaline conditions can also catalyze glycosidic bond cleavage. Furthermore, strong bases can promote the hydrolysis of the lactone ring and potentially catalyze Michael addition reactions if other nucleophiles are present.[2]
Q3: Is this molecule sensitive to light?
A3: Yes, sesquiterpene lactones are often photolabile.[5] UV irradiation can lead to various photochemical reactions, including the addition of water across double bonds within the guaianolide core.[5][6] Therefore, it is crucial to protect solutions and solid material from light during storage and analysis.
Q4: What are the likely oxidative degradation products?
A4: The double bonds within the sesquiterpene structure are susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide can lead to the formation of epoxides or other oxygenated derivatives.[7] Sesquiterpene lactones have been shown to induce oxidative stress, indicating their reactivity towards oxidative processes.[1]
Q5: What level of degradation should I aim for in a forced degradation study?
A5: The goal is to achieve sufficient degradation to detect and identify potential impurities without completely destroying the parent molecule. A target degradation of 5-20% is generally considered appropriate for validating the stability-indicating nature of an analytical method.[8]
III. Troubleshooting Guide for Impurity Profiling
This guide provides solutions to common issues encountered during the analysis of degradation samples.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed | Stress conditions are too mild (concentration, temperature, duration). | - Increase the concentration of the stressor (e.g., acid, base). - Elevate the temperature (e.g., from 40°C to 60°C). - Extend the duration of the stress exposure. |
| Excessive degradation (parent peak is gone) | Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time and sample at earlier time points. |
| Poor peak shape or resolution in HPLC | - Inappropriate column chemistry. - Mobile phase is not optimized. - Sample overload. | - Screen different column types (e.g., C18, Phenyl-Hexyl). - Adjust the mobile phase composition (organic solvent ratio, pH). - Reduce the injection volume or sample concentration. |
| Mass balance is less than 95% | - Degradants are not UV-active. - Degradants are volatile. - Degradants are not eluting from the HPLC column. - Co-elution of peaks. | - Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with UV. - Use a stability-indicating method with a gradient capable of eluting a wide range of polarities. - Evaluate the chromatogram for co-eluting peaks using a photodiode array (PDA) detector and/or MS. |
| Difficulty in identifying an impurity | Insufficient data for structural elucidation. | - Isolate the impurity using preparative or semi-preparative HPLC. - Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. - Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for complete structural characterization.[2][9][10][11] |
IV. Experimental Protocols & Methodologies
These protocols provide a starting point for conducting forced degradation studies and subsequent analysis.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside to various stress conditions as recommended by ICH guidelines.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven.
-
Separately, heat a solution of the compound (1 mg/mL in methanol/water) at 70°C.
-
Sample at 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of degradation samples. Optimization will likely be required.
-
Instrumentation: HPLC with UV/PDA and/or MS detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength).[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
V. Visualization of Degradation & Analysis Workflows
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside based on its chemical structure.
Caption: Predicted degradation pathways for the target molecule.
Impurity Profiling Workflow
This workflow outlines the systematic approach to identifying and characterizing impurities.
Caption: Systematic workflow for impurity profiling.
VI. References
-
Nunes WDG, Russo HM, Bolzani VS, Caires FJ. An investigation by thermal analysis of glycosidic natural sweeteners. Journal of Thermal Analysis and Calorimetry. 2019;138:3577–86.
-
Nunez IS. Isolation and Oxidative Modifications of Sesquiterpene Lactones. [Doctoral dissertation, Louisiana State University]. LSU Digital Commons. 2004.
-
Wu C, Chen F, Wang X, et al. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF. National Institutes of Health. 2018.
-
Frey U, Claude J, Crelier S, Juillerat MA. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA. 2002;56(6):292-3.
-
Gach K, Długosz A, Janecka A. The role of oxidative stress in anticancer activity of sesquiterpene lactones. Naunyn-Schmiedeberg's Archives of Pharmacology. 2015 May;388(5):477-86.
-
Guccione C, O'Brien C, Boffi A, et al. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PubMed. 2017.
-
Analysis of Sesquiterpene Lactones by High Performance Liquid Chromatography. ResearchGate. 2008.
-
Deng S, West BJ, Jensen CJ. Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting. Maxwell Science. 2011.
-
Wu T, Zou Y, He F, et al. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. 2022.
-
Guccione C, O'Brien C, Boffi A, et al. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. ResearchGate. 2017.
-
de Oliveira GLV, da Silva Pinto AC, de Souza GHB, et al. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species. PubMed. 2021.
-
Chadwick M, Trewin H, Gawthrop F, Wagstaff C. Sesquiterpenoids Lactones: Benefits to Plants and People. PubMed Central. 2013.
-
Forced Degradation Studies Research Articles. R Discovery.
-
Deng S, West BJ, Jensen CJ. Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting. Maxwell Science. 2011.
-
Purkayastha S, Pugh G, Melchiorre P, et al. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions. National Institutes of Health. 2014.
-
Alvarenga ES, Macías FA, Ferreira SS, et al. Bioprospection of Phytotoxic Plant-Derived Eudesmanolides and Guaianolides for the Control of Amaranthus viridis, Echinochloa crus-galli, and Lolium perenne Weeds. ACS Publications. 2022.
-
Li J, Shi Y, Li C, et al. LC-MS/MS-guided separation of guaiacolane-type sesquiterpenes with anti-inflammatory activities from Chrysanthemum indicum. National Institutes of Health. 2022.
-
Frey U, Claude J, Crelier S, Juillerat MA. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. ResearchGate. 2002.
-
Forced Degradation Studies. MedCrave online. 2016.
-
Aljančić-Šolaja I, Milosavljević S, Djermanović M, et al. Two‐dimensional NMR spectra of sesquiterpenes. II—Noesy study of some sesquiterpene lactones with pseudoguaianolide, 3,4‐seco‐pseudoguaianolide and guaianolide skeletons. Mayo Clinic. 1990.
-
Jagschies G, Lindskog E, Łącki K. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016.
-
Reddy G, Kumar P, Reddy K. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. PubMed Central. 2012.
-
Mulay RS, Bachhav RS. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. 2021.
-
Kumar D, Singh B, Kumar D, et al. NMR based profiling of sesquiterpene lactones in Saussurea lappa roots collected from different location of Western Himalaya. PubMed. 2020.
-
Mass spectra recorded in the positive MS E mode for guaianolide and parthenolide (500.0 μg mL -1 ) of the dichloromethane fraction of the. ResearchGate. 2014.
-
Liu Y, Wang Z, Chen S. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. PubMed. 2010.
-
Singh R, Rehman Z. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. 2012.
-
Buděšínský M, Šaman D. Carbon-13 NMR Spectra of Sesquiterpene Lactones. Semantic Scholar. 1995.
-
Dong M, Guillarme D, Fekete S. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021.
-
Venkatesh DN, Kumar SD. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
-
Guaianolide. Wikipedia.
-
A Comprehensive Technical Guide to the Natural Sources of Guaianolide Sesquiterpene Lactones. Benchchem.
-
Hussien TA, Mohamed TA, Elshamy AI, et al. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. PubMed Central. 2021.
-
Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. ResearchGate. 2008.
-
The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. 1953.
-
Farré M, Pérez S, Kantiani L, Barceló D. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. PubMed. 2012.
-
Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Science and Education Publishing. 2015.
-
Hussien TA, Mohamed TA, Elshamy AI, et al. Guaianolide sesquiterpene lactones from Centaurothamnus maximus. TTU DSpace Repository. 2021.
-
Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. 2015.
-
Guzel M, He L, Mehmood A, et al. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells. PubMed. 2012.
-
Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific. 2011.
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- 1. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. "Isolation and Oxidative Modifications of Sesquiterpene Lactones." by Isabel Salkeld Nunez [repository.lsu.edu]
- 8. ijtsrd.com [ijtsrd.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. NMR based profiling of sesquiterpene lactones in Saussurea lappa roots collected from different location of Western Himalaya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Glycosidic Compounds
Focus: 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside
Introduction: The successful use of novel compounds in research and development hinges on understanding their physicochemical properties, with solubility being one of the most critical. This guide addresses the common solubility challenges encountered with "2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" and similar rhamnopyranoside glycosides. While specific solubility data for this exact molecule is not extensively published[1], the principles outlined here are derived from established practices for solubilizing poorly soluble natural products and glycosides, providing a robust framework for your experimental success.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside in my aqueous buffer. Why is this happening?
This is a common challenge with glycosidic compounds. The solubility of a glycoside is determined by the physicochemical balance between its two components: the sugar moiety (in this case, rhamnose) and the aglycone (the non-sugar part, 2-Desoxypleniradin). While the rhamnose group is hydrophilic and promotes water solubility, the aglycone may be large, complex, and lipophilic (water-fearing), leading to overall poor aqueous solubility. Many new chemical entities, particularly those derived from natural products, are practically insoluble in water, which can significantly hinder formulation and bioavailability.[2][3]
Q2: What are the recommended starting solvents for this type of compound?
For initial solubilization and the preparation of stock solutions, it is standard practice to start with a small amount of a polar, aprotic organic solvent. Based on data for similar rhamnopyranosides and other poorly soluble compounds, the following solvents are recommended for initial trials:
-
Dimethyl Sulfoxide (DMSO): An excellent, versatile solvent that can dissolve a wide range of polar and nonpolar compounds. It is a common choice for creating high-concentration stock solutions for in vitro assays.[4][5]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent effective for many poorly soluble compounds.[5]
-
Methanol or Ethanol: These protic solvents can also be effective, particularly if the aglycone has some polarity.
Workflow for Initial Solubilization:
-
Weigh a small, precise amount of your compound (e.g., 1 mg).
-
Add a minimal volume of your chosen solvent (e.g., 100-200 µL of DMSO) to the vial.
-
Vortex vigorously.
-
If the compound does not fully dissolve, gentle heating (30-40°C) or brief sonication can be applied to aid dissolution.[6]
-
Once dissolved, you can dilute this stock solution into your aqueous experimental medium. Be mindful that adding a high percentage of organic solvent to an aqueous buffer can cause the compound to precipitate out.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture media or aqueous buffer. What should I do?
This is a classic sign of a compound with low aqueous solubility. The DMSO keeps it in solution at high concentrations, but when diluted into an aqueous environment, the concentration may exceed its solubility limit, causing it to crash out.
Immediate Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.
-
Reduce the Percentage of Organic Solvent: Try to keep the final concentration of DMSO or other organic solvents in your aqueous medium as low as possible, typically below 1% and often below 0.1%, to minimize solvent-induced artifacts and toxicity.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, using a buffer that contains a small percentage of a miscible organic solvent (a co-solvent) can increase the solubility of your compound.[7]
Part 2: In-Depth Troubleshooting Guides & Protocols
When simple dissolution fails, a more systematic approach is required. The following guides provide detailed protocols for enhancing the solubility of challenging compounds like 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside.
Guide 1: Developing a Co-Solvent System
The addition of a water-miscible solvent can significantly increase the aqueous solubility of a lipophilic compound.[7] This protocol helps you determine an appropriate co-solvent system for your experiments.
Protocol: Co-Solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent. Common choices include ethanol, PEG300, or propylene glycol.
-
In separate microcentrifuge tubes, add a small volume of your DMSO stock solution to each of the co-solvent buffers to achieve your desired final concentration.
-
Vortex each tube thoroughly.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature. The optimal co-solvent system will be the one with the lowest percentage of organic solvent that keeps your compound fully dissolved.
Table 1: Common Co-Solvents for Aqueous Formulations
| Co-Solvent | Properties | Typical Starting % (v/v) in Aqueous Buffer |
| Ethanol | Water-miscible polar protic solvent. | 5-20% |
| PEG 300/400 | Polyethylene glycol. Low toxicity, commonly used in vivo. | 10-40% |
| Propylene Glycol | Less viscous than PEG, good solubilizing agent. | 10-30% |
| Tween® 80 | Non-ionic surfactant, can form micelles to entrap compounds.[8] | 1-5% |
Note: For in vivo studies, specific formulations using excipients like PEG300, Tween-80, and saline are common. A typical example involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Guide 2: Assessing the Impact of pH
For compounds with ionizable functional groups (e.g., acidic phenols, basic amines), solubility can be dramatically influenced by pH.[2][9] By adjusting the pH of the solution, you can convert the compound into its more soluble ionized (salt) form.
Protocol: pH-Solubility Profile
-
Prepare a set of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the pH range where the compound is most soluble.
Caption: Decision workflow for troubleshooting poor compound solubility.
Guide 3: Utilizing Solubilizing Excipients
For particularly challenging compounds, specialized formulation excipients can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice.[4]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can sequester hydrophobic drug molecules, increasing their apparent solubility in an aqueous medium.[8]
Part 3: Advanced Considerations in Drug Development
For researchers in a drug development setting, poor solubility is a major hurdle that often requires more advanced formulation technologies to ensure adequate bioavailability.[12] These techniques aim to modify the physical properties of the drug substance itself.
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size can enhance the dissolution rate.[2][9] Techniques like micronization and nanosuspension are employed to achieve this.[2][10]
-
Amorphous Solid Dispersions (SDs): The crystalline form of a drug is typically much less soluble than its amorphous (non-crystalline) form. In a solid dispersion, the drug is dispersed in a polymer matrix in an amorphous state, which can dramatically improve its solubility and dissolution rate.[3][11][13]
Each of these advanced methods requires specialized equipment and expertise but represents a powerful toolkit for overcoming the solubility challenges of Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).[2]
References
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
Wong, C. H., et al. (2022). Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. Molecules, 27(23), 8533. Retrieved from [Link]
-
Slideshare. (2016). Methods of solubility enhancements. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 1-6. Retrieved from [Link]
-
Pawar, P., et al. (2016). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 6(3). Retrieved from [Link]
-
Mitrokotsa, D., et al. (2011). Quercetin and Kaempferol 3-O-[alpha-L-Rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]-7-O-alpha-L-rhamnopyranosides from Anthyllis hermanniae: Structure Determination and Conformational Studies. Journal of Natural Products, 74(9), 1939-1945. Retrieved from [Link]
-
Gao, Y., et al. (2021). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1319. Retrieved from [Link]
-
Saini, N., et al. (2017). Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-13. Retrieved from [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(4), 1417-1436. Retrieved from [Link]
-
Eriksson, L., Stenutz, R., & Widmalm, G. (2002). Methyl 2-O-beta-D-glucopyranosyl-alpha-L-rhamnopyranoside. Acta crystallographica. Section C, Crystal structure communications, 58(Pt 6), o328–o329. Retrieved from [Link]
-
PubChem. (n.d.). 3-((6-Deoxy-2-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of some cardiac glycosides. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. longdom.org [longdom.org]
- 8. cgcijctr.com [cgcijctr.com]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. japer.in [japer.in]
- 11. benchchem.com [benchchem.com]
- 12. veranova.com [veranova.com]
- 13. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside
Last Updated: January 3, 2026
Introduction: Navigating the Challenges of Natural Product Glycosides
Welcome to the technical support guide for researchers working with 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside. As a natural product glycoside, this compound class presents unique challenges in bioassay development that can often lead to frustratingly inconsistent results. The complex structure, which includes a sugar (rhamnopyranoside) moiety, can significantly influence its physicochemical properties like solubility, stability, and cell permeability.[1]
This guide is designed to function as a direct line to a field application scientist. It provides a structured, question-and-answer framework to help you diagnose and resolve common sources of variability in your experiments. Our approach is grounded in the principles of robust assay development, emphasizing that a reliable bioassay is a self-validating system.[2][3][4] By systematically addressing the foundational aspects of your experimental setup—from the compound itself to the final data analysis—you can build confidence in your results and accelerate your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common high-level questions encountered when bioassay data is inconsistent.
Q1: My IC50/EC50 value for 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside shifts significantly between experiments. What's the most likely cause?
A1: The most common culprit for shifting potency values is inconsistent compound concentration at the target site.[5][6][7] This is almost always linked to poor aqueous solubility.[5][6][7][8] If the compound precipitates in your assay buffer or cell culture media, the nominal concentration you think you're testing is not the actual concentration in solution, leading to variable dose-response curves.[5][7] Start by rigorously assessing compound solubility in your specific assay media (see Troubleshooting Workflow 1).
Q2: I'm seeing high well-to-well variability within a single plate, even in my replicates. What should I investigate?
A2: High intra-plate variability often points to procedural or compound behavior issues. Key factors include:
-
Pipetting Inconsistency: Small errors in serial dilutions or reagent additions can cause significant variability.[9]
-
Compound Precipitation: The compound may be falling out of solution during incubation. Visually inspect wells under a microscope for precipitates.
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which concentrates the compound and reagents.[10] Consider leaving outer wells empty and filling them with sterile buffer or media.
-
Cell Plating Uniformity: Uneven cell density across the plate will lead to variable responses. Ensure your cell suspension is homogenous before and during plating.
Q3: My compound was active in a biochemical (cell-free) assay, but shows weak or no activity in my cell-based assay. Why?
A3: This discrepancy is common and often relates to the glycoside structure. Several factors could be at play:
-
Poor Cell Permeability: The rhamnose sugar moiety increases the molecule's polarity, which can hinder its ability to cross the cell membrane and reach an intracellular target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: Intracellular enzymes may rapidly metabolize the compound into an inactive form.[11]
-
Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to act on the target.[11]
Q4: Can the rhamnopyranoside moiety itself interfere with my assay?
A4: Yes, this is a critical consideration. Natural products, including glycosides, can be "promiscuous" molecules that interfere with assay readouts through mechanisms unrelated to specific target modulation.[12][13][14][15] Potential interferences include:
-
Assay Technology Interference: Compounds can absorb light or be autofluorescent, interfering with absorbance- or fluorescence-based readouts. They can also directly inhibit reporter enzymes like luciferase.
-
Aggregation: At higher concentrations, compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive results.[8][12][13]
Part 2: In-Depth Troubleshooting Workflows
Follow these step-by-step guides to systematically isolate and solve the root cause of your inconsistent results.
Workflow 1: Assessing and Overcoming Compound Solubility Issues
Poor solubility is the root of most assay variability.[5][6][7] This workflow validates that your compound is fully dissolved at the concentrations you are testing.
Step 1: Prepare a High-Concentration Stock Solution
-
Use high-purity, anhydrous DMSO to prepare a concentrated stock (e.g., 10-20 mM).[11]
-
Ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may be required, but use with caution as it can sometimes promote aggregation.[8]
-
Visually inspect the stock solution against a light source to ensure no particulates are visible.
Step 2: Determine Kinetic Solubility in Your Assay Medium
-
Spike your assay medium (including serum, if applicable) with the DMSO stock to your highest intended test concentration. Crucially, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or artifacts. [11]
-
Incubate the solution under your exact assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[16]
-
After incubation, transfer the solution to a centrifuge tube and spin at high speed (e.g., >14,000 g) for 20-30 minutes to pellet any precipitated compound.[16]
-
Carefully collect the supernatant and determine the compound concentration using an analytical method like HPLC-UV or LC-MS.[16] The measured concentration is your kinetic solubility limit; you should not use test concentrations above this value.
Step 3: Optimize the Dilution Protocol
-
When preparing your dose-response curve, perform serial dilutions in DMSO first.
-
Add the final, small volume of DMSO-solubilized compound to the aqueous assay buffer while vortexing or mixing vigorously.[8] This rapid dilution helps prevent the compound from immediately precipitating.
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO | High dissolving power for many organic molecules. |
| Stock Concentration | 10-30 mM | Minimizes the volume of DMSO added to the final assay.[5] |
| Final DMSO % | < 0.5% (ideally < 0.1%) | High concentrations of DMSO can be cytotoxic or affect enzyme activity. |
| Stock Storage | -20°C or -80°C, small aliquots | Prevents degradation from repeated freeze-thaw cycles.[11] |
Workflow 2: Verifying Compound Stability in Cell Culture
Glycosides can be susceptible to chemical or enzymatic degradation in the complex environment of cell culture medium.[1][17]
Step 1: Experimental Setup
-
Prepare your compound in complete cell culture medium (with serum) at your highest working concentration, just as you would for an experiment.
-
Aliquot this medium into sterile tubes, one for each time point.
-
Incubate the tubes in a 37°C, 5% CO2 incubator alongside a "no-cell" control plate.[11]
Step 2: Sample Collection and Analysis
-
Collect samples at key time points relevant to your assay duration (e.g., 0, 4, 8, 24, 48 hours).[11]
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
At the end of the time course, thaw all samples and quantify the concentration of the parent compound (2-Desoxypleniradin-4-O-a-L-rhamnopyranoside) using LC-MS.[11][16]
Step 3: Data Interpretation
-
Plot the compound concentration versus time. A significant decrease in concentration indicates instability.
-
If the compound is unstable, consider shorter assay endpoints or replenishing the compound with fresh media at regular intervals.[11]
Visualization of Troubleshooting Logic
The following diagram outlines a systematic approach to diagnosing inconsistent bioassay results, starting from the most fundamental and common sources of error.
Caption: Systematic workflow for troubleshooting inconsistent bioassay results.
Part 3: Advanced Topics - Assay Interference and Data Analysis
If you have validated your compound's quality, solubility, and stability, but inconsistency persists, consider these more advanced sources of error.
Q5: How can I test for non-specific assay interference?
A5: A series of counter-screens is essential to rule out assay artifacts.[12]
-
Luciferase/Reporter Enzyme Inhibition: If using a reporter assay (e.g., luciferase, β-lactamase), test your compound directly against the purified enzyme in a cell-free buffer. Activity here indicates direct inhibition and a likely false positive.
-
Autofluorescence: Scan your compound's fluorescence emission spectrum. If it overlaps with your assay's detection wavelength, it will create a false signal.
-
Aggregation Confirmation: The "gold standard" test for aggregation is to include a non-ionic detergent like Triton X-100 (at ~0.01%) in the assay buffer.[12] If the compound's activity is significantly attenuated in the presence of the detergent, it is likely acting via an aggregation-based mechanism.
Q6: My dose-response curves look unusual (e.g., shallow slope, don't reach a full plateau). How should I analyze this?
A6: An incomplete or strangely shaped dose-response curve can indicate complex biology or an assay artifact.
-
Ensure Full Curve Characterization: A robust curve requires enough data points to clearly define the bottom and top plateaus.[18] This may require expanding your concentration range.
-
Check for Toxicity: At high concentrations, compound-induced cytotoxicity can masquerade as efficacy, especially in cell proliferation or signaling assays. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, Trypan Blue) to ensure your observed effect is not simply due to cell death.
-
Appropriate Curve Fitting: Use a four-parameter logistic (4PL) non-linear regression model to fit your data.[18] Do not rely on linear regression. Analyze the residuals and R-squared value to assess the goodness of fit.[19][20] If the curve is biphasic, it may suggest multiple mechanisms of action.
The following diagram illustrates how compound aggregation can lead to a false-positive signal by non-specifically sequestering the assay enzyme.
Sources
- 1. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
Technical Support Center: Optimizing HPLC Separation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and similar glycosidic compounds. Our approach is rooted in fundamental chromatographic principles to empower you to troubleshoot and develop robust analytical methods.
Introduction to the Analyte
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a glycoside, a class of molecules where a sugar moiety (in this case, rhamnose) is bonded to a non-sugar moiety (the aglycone, 2-Desoxypleniradin). Glycosides are often polar and present unique challenges in reversed-phase HPLC, the most common mode of separation.[1][2] This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing an HPLC method for a glycoside like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside?
A1: The main challenges stem from the polar nature of glycosides.[1][3] These include:
-
Poor Retention: The compound may elute too early in a typical reversed-phase (e.g., C18) system, close to the solvent front, making accurate quantification difficult.[4]
-
Peak Tailing: Asymmetrical peaks are common due to unwanted secondary interactions between the polar functional groups of the analyte and active sites (residual silanols) on the silica-based stationary phase.[1]
-
Poor Resolution: Separating the target analyte from structurally similar impurities or related compounds can be difficult due to insufficient selectivity of the chromatographic system.[1]
Q2: What is a good starting point for column and mobile phase selection?
A2: For polar analytes like glycosides, a C18 column is still a versatile starting point, but one with high-purity silica and effective end-capping is crucial to minimize silanol interactions.[5] Consider columns specifically marketed for polar compounds or those with an "aqueous" designation (e.g., AQ-C18), which are more stable in highly aqueous mobile phases and can improve retention for polar molecules.[5][6]
A recommended starting point for mobile phase composition in a reversed-phase system would be a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
The acidic modifier helps to suppress the ionization of any residual silanol groups on the column, reducing peak tailing.[4]
Table 1: Suggested Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent with smaller particles for UHPLC) | A standard dimension column provides good resolving power. Smaller particles increase efficiency but also backpressure.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol activity and provides protons for positive mode mass spectrometry if used.[4] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency and low viscosity.[8] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute a wide range of compounds and determine the approximate elution conditions for the target analyte.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times.[1] |
| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm | Initial screening at multiple wavelengths helps to identify the optimal wavelength for detection. |
| Injection Volume | 10 µL | A standard volume to start with; can be adjusted based on signal intensity and peak shape. |
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and optimization.
Problem 1: My peak is tailing severely.
-
Causality: Peak tailing for polar compounds is often caused by secondary interactions with active silanol groups on the silica surface of the column.[1] An inappropriate mobile phase pH can also contribute to this issue.
-
Solutions:
-
Lower the Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their ability to interact with your analyte.[10]
-
Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
Use a Different Column: Switch to a column with a more inert stationary phase, such as one with end-capping or a hybrid particle technology, which has fewer exposed silanol groups.
-
Check for Column Contamination: Contaminants can create active sites. Flush the column with a strong solvent series to clean it. If using a guard column, replace it.[10][11]
-
Problem 2: My peak is fronting.
-
Causality: Peak fronting is less common than tailing but can occur due to several reasons, including sample overload (injecting too high a concentration), or the sample being dissolved in a solvent stronger than the initial mobile phase.[12] In some cases, it can indicate a physical problem with the column, such as a void at the inlet.[10][13]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[13][14]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. Injecting in a much stronger solvent (e.g., 100% acetonitrile into a 95% water mobile phase) can cause peak distortion.[10]
-
Inspect the Column: If the problem persists with standards and samples, it could be a column void. Reversing and flushing the column (if the manufacturer allows) may help, but replacement is often necessary.[10]
-
Problem 3: I have poor resolution between my analyte and an impurity.
-
Causality: Poor resolution means the peaks are not adequately separated. This can be due to insufficient column efficiency or a lack of selectivity in the chromatographic system.[1]
-
Solutions:
-
Optimize the Gradient: A shallower gradient around the elution time of your compounds of interest will increase the separation between them.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they have different solvent properties.[4] This can change the elution order and improve resolution.
-
Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of your analyte or impurities, leading to changes in retention and potentially improving separation.[15]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), which can improve resolution.[7][16]
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
References
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Peak Fronting . . . Some of the Time.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Determination of some cardiac glycosides by high-performance liquid chromatography.
- Technical Support Center: Troubleshooting HPLC Separ
- Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Glycosides Analysis.
- Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.
- HPLC Column Selection Guide. Aurora Pro Scientific.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. waters.com [waters.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. mastelf.com [mastelf.com]
- 9. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
"2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" NMR signal overlap and resolution
Technical Support Center: NMR Analysis of Complex Glycosides
Focus Molecule: 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside Lead Application Scientist: Dr. Gemini
Introduction: The Challenge of Structural Elucidation
Welcome to the technical support guide for resolving NMR signal overlap, using the complex sesquiterpene lactone glycoside, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, as our primary case study. This molecule, comprising a rigid sesquiterpene lactone core (pleniradin-like) and a flexible rhamnose sugar moiety, presents a significant challenge for NMR-based structural elucidation. The sheer number of protons and carbons in similar environments leads to severe signal crowding and overlap, particularly in the aliphatic region (1.0-3.0 ppm) and the glycosidic region (3.0-4.5 ppm).
This guide is structured to function as a troubleshooting resource, moving from fundamental checks to advanced experimental protocols. It is designed for researchers who have acquired initial NMR data and are facing difficulties in achieving complete signal assignment due to spectral overlap. We will explore the causality behind experimental choices, providing you with not just protocols, but the strategic reasoning to solve complex analytical problems.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial hurdles encountered during the analysis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and similar molecules.
Q1: My ¹H NMR spectrum in CDCl₃ is a crowded mess, especially between 3.0-4.0 ppm. What are my immediate first steps?
Answer: This is a classic problem arising from the overlap of the rhamnose ring protons (H-2' to H-5') and several protons from the sesquiterpene core. Your first step is to systematically alter the chemical environment to induce differential chemical shift changes.
-
Confirm Purity: Before any advanced analysis, run a simple 2D experiment like a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). The presence of unexpected cross-peaks can indicate impurities that may be contributing to the spectral complexity.
-
Change Solvents: The chemical shifts of protons are highly sensitive to the solvent used due to varying anisotropic and hydrogen-bonding effects. Switching from a non-polar solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) or a hydrogen-bond-accepting solvent like Pyridine-d₅ is a powerful first-line strategy. Aromatic solvents like C₆D₆ often cause significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which can effectively "move" overlapping signals apart.
-
Increase Field Strength: If you have access to a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 MHz), this should be a priority. The chemical shift dispersion increases linearly with the magnetic field strength, providing better separation between coupled signals without changing the coupling constants.
Q2: The anomeric proton (H-1') of the rhamnose is buried under other signals. How can I find and confirm it?
Answer: The anomeric proton is a critical starting point for assigning the sugar moiety. Its signal is typically a doublet (due to coupling with H-2') and appears between 4.5 and 5.5 ppm for many glycosides. When it's obscured, a multi-pronged approach is necessary.
-
Look for the Anomeric Carbon: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The anomeric carbon (C-1') is distinct, typically appearing between 95-105 ppm. The HMBC spectrum should show a correlation from the anomeric carbon to the anomeric proton (³JCH), helping you pinpoint the proton's chemical shift even if its signal is part of a complex multiplet.
-
Use 1D-TOCSY: A 1D-TOCSY (Total Correlation Spectroscopy) or 1D-selective-COSY experiment is a highly effective tool. If you can identify any proton signal unique to the rhamnose spin system (e.g., the characteristic methyl doublet of H-6' around 1.2-1.3 ppm), you can selectively irradiate it. This will reveal all other coupled protons in the rhamnose unit, including the hidden anomeric proton.
Q3: I can't resolve the diastereotopic protons on the sesquiterpene core (e.g., CH₂ groups). Which experiments are best suited for this?
Answer: Differentiating diastereotopic protons is crucial for defining the stereochemistry of the molecule. Since these protons are attached to the same carbon, standard HSQC will not separate them.
-
High-Resolution COSY: A high-resolution ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first step. Look for cross-peaks that show distinct coupling constants (J-values) for the geminal (e.g., ²JHH ≈ 10-18 Hz) and vicinal couplings.
-
NOESY/ROESY for Spatial Information: The key to assigning diastereotopic protons often lies in their spatial relationships to other nearby protons. A ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is essential. For instance, one of the diastereotopic protons (Hα) might show a strong NOE correlation to an axial methyl group, while the other (Hβ) shows a correlation to an equatorial proton, allowing for unambiguous assignment. ROESY is often preferred for medium-sized molecules like this one where the NOE effect might be close to zero.
Part 2: Advanced Troubleshooting Guides & Protocols
When basic methods are insufficient, a more systematic approach is required. The following guides provide detailed protocols for advanced techniques.
Troubleshooting Guide 1: Resolution via Experimental Condition Optimization
The principle here is to perturb the system in a controlled manner to induce non-uniform changes in chemical shifts, thereby resolving overlap.
Caption: Workflow for systematically resolving NMR signal overlap.
Rationale: Changing the temperature can affect molecular conformations and solvation, leading to temperature-dependent chemical shifts. Protons in different chemical environments may shift at different rates, resolving degeneracy. This is particularly effective if conformational flexibility is contributing to signal broadening or overlap.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a sample of 5-10 mg of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside in a suitable solvent (e.g., Toluene-d₈ or CD₂Cl₂) that remains liquid over a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Decrease the temperature in 10-15 K increments (e.g., 288 K, 278 K, 268 K...). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: At each temperature, acquire a ¹H spectrum. Note any changes in chemical shifts, multiplicities, or line widths.
-
Analysis: Plot the chemical shift (δ) of key overlapping protons as a function of temperature (T). Protons with different temperature coefficients (dδ/dT) will have diverging lines on the plot, indicating the optimal temperature for their resolution.
-
Optimal 2D Acquisition: Once the temperature providing the best signal dispersion is identified, acquire all necessary 2D spectra (COSY, HSQC, NOESY) at that fixed temperature.
Troubleshooting Guide 2: Using Lanthanide Shift Reagents (LSRs)
Rationale: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃, Pr(fod)₃) that act as Lewis acids. They coordinate to Lewis basic sites in the analyte, such as hydroxyl groups or the lactone carbonyl oxygen. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This distance-dependent effect is superb for resolving signals.
Caption: Mechanism of action for a Lanthanide Shift Reagent.
-
Sample Preparation: Dissolve ~5 mg of your compound in a dry, non-coordinating solvent like CDCl₃. Ensure the solvent is anhydrous, as water will compete for coordination to the LSR.
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound alone. This is your reference (0 equivalents of LSR).
-
Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., 10 mg of Eu(fod)₃ in 0.5 mL of CDCl₃).
-
Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube. Start with 0.1 molar equivalents.
-
Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H spectrum.
-
Repeat: Continue adding LSR in small increments (e.g., 0.1-0.2 eq) until the desired signal separation is achieved or until significant line broadening occurs. Typically, a total of 0.5 to 1.0 equivalents is sufficient.
-
Data Analysis: Track the chemical shift of each proton as a function of the [LSR]/[Analyte] molar ratio. The signals will spread out, simplifying the spectrum and allowing for easier interpretation of 1D and 2D data.
Part 3: Data Summary & Reference Tables
For a molecule like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, knowing the expected chemical shift ranges is vital for initial assignments.
| Moiety | Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| α-L-Rhamnose | Anomeric H-1' | 4.5 - 5.0 (d) | 98 - 103 | α-anomer is typically downfield of β. |
| Ring Protons H-2' to H-5' | 3.2 - 4.2 (m) | 68 - 75 | Highly overlapped region. | |
| Methyl H-6' | 1.2 - 1.4 (d) | 17 - 19 | Characteristic doublet, good entry point. | |
| Sesquiterpene | Olefinic Protons | 5.5 - 7.0 | 120 - 150 | Depends on conjugation. |
| Lactone | Protons α to C=O | 2.0 - 3.0 | 35 - 50 | |
| Protons α to Ether Oxygen | 3.5 - 4.5 | 70 - 85 | Can overlap with sugar protons. | |
| Methyl Groups | 0.8 - 1.5 | 15 - 25 | Can overlap with rhamnose methyl. |
References
-
P. A. Tumin and D. S. Argyropoulos. "NMR analysis of lignins in non-deuterated solvents using an internal reference." Journal of Magnetic Resonance. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]
-
J. Keeler. "Running an NMR Service." University of Cambridge, Department of Chemistry. [Link]
-
T. D. W. Claridge. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier. [Link]
-
J. H. Simpson. "Organic Structure Determination Using 2-D NMR Spectroscopy, 2nd Edition." Academic Press. [Link]
-
R. E. Sievers. "Nuclear Magnetic Resonance Shift Reagents." Academic Press. [Link]
Technical Support Center: Mass Spectrometry of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Welcome to the technical support guide for the mass spectrometric analysis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the characterization of this and structurally similar sesquiterpene lactone glycosides. Given that "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" is a highly specific and not widely documented compound, this guide synthesizes foundational principles from the analysis of its core components: a sesquiterpene lactone (pleniradin-like) and a deoxyhexose sugar (L-rhamnose).
The molecular formula for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is C₂₁H₃₀O₇, with an exact mass of 394.199153 g/mol .[1] This guide will address the common fragmentation issues based on this structure, providing both theoretical explanations and practical troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial challenges faced during the MS analysis of sesquiterpene lactone glycosides.
Q1: I am not seeing the expected [M+H]⁺ ion for my compound. Instead, I see a prominent ion at [M+Na]⁺. Is this normal?
A1: Yes, this is a very common occurrence for glycosylated natural products and sesquiterpene lactones.[2][3] These molecules often have a high affinity for sodium ions, which are ubiquitous in lab environments (glassware, solvents, etc.).
-
Causality: The oxygen atoms in the sugar moiety and the lactone ring create a pocket that readily chelates alkali metal ions like Na⁺. This can make the sodiated adduct ([M+Na]⁺) more stable and thus more abundant than the protonated molecule ([M+H]⁺) under typical ESI conditions.
-
Troubleshooting:
-
Confirm the Adduct: Check for the expected mass difference. The mass of a sodium ion is ~22.99 Da, while a proton is ~1.01 Da. The difference between your [M+Na]⁺ and the theoretical [M+H]⁺ should be approximately 21.98 Da.
-
Promote Protonation: To favor the [M+H]⁺ ion, ensure your mobile phase is adequately acidified. Increase the concentration of formic acid or acetic acid in small increments (e.g., from 0.1% to 0.2%).
-
Minimize Sodium: Use high-purity solvents (LC-MS grade) and plasticware where possible to minimize sodium contamination.
-
Q2: My most intense fragment ion corresponds to a neutral loss of 146 Da. What does this signify?
A2: A neutral loss of 146.0579 Da is the classic signature for the cleavage of a deoxyhexose sugar, such as rhamnose.[4][5] This is the most labile bond in your molecule under CID (Collision-Induced Dissociation) conditions.
-
Mechanism: The energy applied during MS/MS preferentially breaks the glycosidic O-C bond between the rhamnose sugar and the sesquiterpene aglycone. The sugar is lost as a neutral molecule, leaving the protonated aglycone ([Aglycone+H]⁺) as a charged fragment.
-
Significance: This is a key diagnostic fragmentation and the first step in confirming the glycosidic nature of your compound. The resulting aglycone ion can then be further fragmented (MS³) to elucidate the core structure.[4]
Q3: I am seeing an ion at [M+H-H₂O]⁺ in my full scan MS1 spectrum. Is this in-source fragmentation?
A3: Yes, the presence of a significant [M+H-H₂O]⁺ ion in the MS1 spectrum is a strong indicator of in-source fragmentation.[2][3] Sesquiterpene lactones, particularly those with hydroxyl groups, can easily lose a water molecule in the ion source before they even reach the mass analyzer.
-
Causality: The energy in the electrospray ionization (ESI) source can be high enough to induce this dehydration. This is especially true for settings with higher capillary temperatures or cone voltages.
-
Troubleshooting Protocol:
-
Reduce Source Energy: Methodically lower the cone voltage (or fragmentor voltage) and the source temperature.
-
Gentler Ionization: If available on your instrument, consider using a softer ionization technique like nano-ESI or applying gentler source settings.[6]
-
Acknowledge and Utilize: If the water loss is unavoidable, treat the [M+H-H₂O]⁺ ion as a secondary precursor ion for MS/MS experiments. Fragmenting it can still provide valuable structural information.
-
Q4: How can I confirm the fragmentation is from the sesquiterpene lactone core and not just the sugar?
A4: This requires multi-stage mass spectrometry (MSⁿ).
-
Workflow:
-
MS² Experiment: Isolate and fragment the protonated molecule [M+H]⁺. The primary fragment should be the aglycone at m/z [M+H-146]⁺.
-
MS³ Experiment: Isolate the aglycone ion from the MS² step and fragment it again. The resulting product ions will be specific to the sesquiterpene lactone structure.
-
-
Expected Fragments: The fragmentation of the pleniradin-like core would likely involve neutral losses of H₂O, CO, and potentially losses related to side chains on the lactone ring.[2][3][7]
Section 2: Advanced Troubleshooting Guides
This section provides detailed protocols for resolving more complex or ambiguous fragmentation issues.
Guide 1: Differentiating Isomeric Structures & Linkage Positions
A common challenge is determining the exact attachment point of the sugar on the aglycone. While MS alone can struggle to definitively assign linkage positions, the fragmentation pattern can provide strong clues.[8][9]
Problem: Ambiguous fragmentation data makes it difficult to confirm the 4-O-glycosidic linkage.
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm elemental compositions of all fragment ions.
-
Procedure: Acquire data on an Orbitrap or Q-TOF instrument. A high-resolution measurement can distinguish between fragments with very similar nominal masses (e.g., a loss of a C₂H₄O fragment vs. a loss of CO₂).
-
-
Collision Energy Ramping:
-
Objective: To observe the order and relative ease of fragment formation.
-
Procedure: Perform a series of MS/MS experiments on the [M+H]⁺ precursor ion, systematically increasing the collision energy (e.g., in steps of 5-10 eV).
-
Interpretation: The glycosidic bond should cleave at lower energies. Fragments requiring more energy to form likely originate from the more stable aglycone core. This helps build a hierarchy of fragmentation.
-
-
Comparative Fragmentation:
-
Objective: To compare your compound's fragmentation to known standards or literature data.
-
Procedure: If available, analyze a related compound with a known glycosylation position. Compare the relative intensities of key fragment ions. Differences in fragmentation pathways can often be correlated with the linkage position.
-
Guide 2: Characterizing the Aglycone Core Fragmentation
Problem: The MS³ spectrum of the aglycone ion is complex and difficult to interpret.
Workflow for Aglycone Structure Elucidation:
The fragmentation of the sesquiterpene lactone core typically follows a pattern of sequential neutral losses.[2][3]
-
Isolate the Aglycone: In your MS/MS experiment, set the isolation window around the [M+H-146]⁺ ion.
-
Induce Fragmentation: Apply collision energy to generate MS³ spectra.
-
Identify Key Neutral Losses: Look for characteristic losses from the aglycone:
-
Loss of H₂O (18 Da): From any hydroxyl groups on the aglycone.
-
Loss of CO (28 Da): A characteristic fragmentation of lactone rings.[7]
-
Loss of CO₂ (44 Da): Can also occur from the lactone moiety.
-
Side Chain Losses: The pleniradin structure has specific side chains; their loss will produce predictable fragment ions.
-
Predicted Fragmentation Summary Table:
| Precursor Ion (m/z) | Description | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 395.2 | [M+H]⁺ | 249.1 | 146.1 (C₆H₁₀O₄) | Loss of rhamnose moiety.[4][5] |
| 249.1 | [Aglycone+H]⁺ | 231.1 | 18.0 (H₂O) | Loss of water from the aglycone. |
| 249.1 | [Aglycone+H]⁺ | 221.1 | 28.0 (CO) | Loss of carbon monoxide from the lactone ring.[7] |
| 231.1 | [Aglycone+H-H₂O]⁺ | 203.1 | 28.0 (CO) | Sequential loss of water and carbon monoxide. |
Section 3: Visualization of Fragmentation Pathways
Diagrams are essential for visualizing the complex fragmentation cascades.
Primary Fragmentation Workflow
This diagram illustrates the initial, most common fragmentation steps for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Caption: Primary ESI-MS/MS fragmentation pathway.
Aglycone Core Fragmentation (MS³)
This diagram shows the subsequent fragmentation of the isolated aglycone ion.
Caption: Proposed MS³ fragmentation of the aglycone.
References
-
Ducruix, C., et al. (2016). Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(6), 773-782. [Link]
-
Karonen, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1493. [Link]
-
Ducruix, C., et al. (2016). Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix. Molecules, 28(24), 8031. [Link]
-
Abdel-Sattar, E., et al. (2021). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. ResearchGate. [Link]
-
Vukics, V., & Guttman, A. (2008). A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. ResearchGate. [Link]
-
Azizah, A., et al. (2022). Typical MS fragmentation a standard compound, rutin (2), MS fragmentation of rhamnazin 3-rhamninoside (7) and an oxonium ion of rhamnose at m/z 129.0 and a galactose fragment ion at m/z 163. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE. Wiley. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Jones, A. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America. [Link]
-
Schwaiger, S., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry, 34(7), 1335-1345. [Link]
-
Vukics, V., & Guttman, A. (2010). Mass spectrometry in the structural elucidation of natural products: Glycosides. ResearchGate. [Link]
-
Yang, C. (2002). Sesquiterpene lactone glycosides from Carpesium macrocephalum. ResearchGate. [Link]
-
Li, Y., et al. (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 27(13), 4058. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. [Link]
-
Lee, J., et al. (2022). Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. Metabolites, 12(12), 1204. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
"2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" avoiding epimerization during synthesis
Technical Support Center: Synthesis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
A Guide for Researchers on Stereoselective Synthesis and Prevention of Epimerization
Welcome to the technical support center for the synthesis of complex glycosides. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the stereoselective synthesis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the significant challenges associated with this molecule, particularly the control of stereochemistry and the avoidance of epimerization.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts crucial for understanding the synthetic challenges.
Q1: What is epimerization, and why is it a major concern in this specific synthesis?
A: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted.[1][2] In the synthesis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, you have multiple chiral centers in both the pleniradin (aglycone) and the L-rhamnose (sugar) moieties. Epimerization is a critical issue for two primary reasons:
-
Anomeric Center (C-1'): The most common site of epimerization is the anomeric carbon of the rhamnose donor. Failure to control this center results in a mixture of the desired α-anomer and the undesired β-anomer, which are diastereomers and can be difficult to separate.
-
Other Stereocenters: Under certain conditions, particularly basic or harsh acidic conditions, other stereocenters can epimerize. For instance, the hydrogen alpha to a carbonyl group (like those present in protecting groups or the lactone) can be abstracted, leading to a loss of stereochemical integrity.[1]
The biological activity of the final molecule is highly dependent on its precise three-dimensional structure.[2] The formation of epimeric byproducts complicates purification and reduces the yield of the active compound.[2]
Q2: Why is the stereoselective synthesis of a 2-desoxy-α-glycoside so challenging?
A: The primary challenge lies in the absence of a "participating group" at the C-2' position of the rhamnose donor.[3][4][5][6][7] In many glycosylation reactions, an acyl protecting group (like acetyl or benzoyl) at C-2 provides anchimeric assistance. It forms a transient cyclic intermediate (an oxonium or dioxolenium ion) that blocks one face of the sugar, forcing the alcohol nucleophile (pleniradin) to attack from the opposite face. This mechanism reliably produces 1,2-trans glycosides.
Without this C-2' participating group, the reaction proceeds through a more open and reactive oxocarbenium ion intermediate.[8][9] This planar intermediate can be attacked from either the top (α) or bottom (β) face, leading to poor stereoselectivity. Achieving high α-selectivity requires careful control over reaction conditions to favor axial attack, which is often influenced by the anomeric effect.[10]
Q3: What is the anomeric effect and how does it influence this synthesis?
A: The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring.[10] This effect arises from a stabilizing hyperconjugation interaction between a lone pair of the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C-1—substituent bond. In the synthesis of an α-rhamnoside, the anomeric effect helps to favor the desired axial orientation of the glycosidic bond. However, its influence can be overridden by steric factors or solvent effects, making it an important but not always decisive factor.
Q4: How do I choose the right glycosyl donor for an α-selective 2-desoxy-L-rhamnosylation?
A: The choice of the glycosyl donor is critical. For 2-desoxy sugars, common donors include:
-
Glycosyl Halides (Bromides/Chlorides): These are highly reactive but can be unstable.[3][5] Selectivity is highly dependent on the promoter and reaction conditions.
-
Thioglycosides: These offer a good balance of stability and reactivity. They can be activated under a range of conditions, allowing for fine-tuning of selectivity.
-
Glycals: These unsaturated sugars can be activated by various electrophiles to form glycosides. This is a powerful direct method, but controlling stereoselectivity remains a key challenge.[3][11][12]
-
Indirect Methods: An alternative strategy involves installing a temporary participating group at C-2 (e.g., a halide or a selenium-based group), performing the glycosylation to set the stereochemistry, and then removing it.[4][13] While effective, this adds steps to the synthesis.[4]
For achieving α-selectivity, strategies often involve using non-participating protecting groups (like benzyl ethers) on the sugar and employing conditions that favor kinetic control or an SN2-like displacement.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: My reaction yields a mixture of α and β anomers with low α-selectivity.
| Potential Cause | Recommended Solution & Rationale |
| Solvent Choice | Ethereal solvents like diethyl ether (Et₂O) or dichloromethane (DCM) can enhance α-selectivity. These non-polar, non-coordinating solvents can promote the formation of a tight ion pair between the oxocarbenium intermediate and the counterion, which can sterically block the β-face and favor α-attack. |
| Leaving Group | A highly reactive leaving group (e.g., trichloroacetimidate, bromide) paired with a strong activator at low temperature can favor a fast, kinetically controlled SN2-like reaction, leading to inversion of an anomeric starting material (e.g., a β-donor to an α-product). |
| Promoter/Activator | The choice of promoter is key. For thioglycosides, activators like N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like Triflic acid (TfOH) or Silver Triflate (AgOTf) are commonly used. The nature of the promoter can influence the equilibrium between α and β products. |
| Temperature | Perform the reaction at the lowest possible temperature (e.g., -78 °C to -40 °C). Lower temperatures favor the kinetically controlled product (often the α-anomer via an SN2 pathway) over the thermodynamically more stable product (often the β-anomer). |
| Protecting Groups | Use non-participating protecting groups like benzyl (Bn) or silyl ethers on the rhamnose donor. The steric bulk of these groups can also influence the trajectory of the incoming nucleophile. |
Problem 2: I am observing epimerization at other stereocenters, not just the anomeric one.
A: This is often caused by overly basic or acidic conditions.
-
Base-Catalyzed Epimerization: If your protecting group strategy involves steps that use strong bases (e.g., NaH, LDA), you risk deprotonation at acidic C-H positions, such as those adjacent to carbonyl groups in the pleniradin lactone or in acyl protecting groups. This leads to enolate formation and subsequent re-protonation can occur from either face, causing epimerization.[1][14]
-
Solution: Use milder, non-nucleophilic bases like 2,4,6-collidine or diisopropylethylamine (DIPEA).[14] When removing acyl groups, consider enzymatic or reductive methods instead of strong alkoxides.
-
-
Acid-Catalyzed Epimerization: Prolonged exposure to strong acids, especially at elevated temperatures during deprotection steps, can also lead to unwanted side reactions, including epimerization or degradation of the sensitive sesquiterpene lactone aglycone.[15]
-
Solution: Use the minimum required amount of acid catalyst. Ensure reactions are run at low temperatures and monitored closely by TLC to avoid extended reaction times.
-
Problem 3: The glycosylation reaction is low-yielding or fails completely.
| Potential Cause | Recommended Solution & Rationale |
| Steric Hindrance | The C-4 hydroxyl group of the pleniradin aglycone might be sterically hindered. This can significantly slow down the reaction. |
| Aglycone Reactivity | The pleniradin aglycone may be a poor nucleophile. Sesquiterpene lactones can be complex and sterically demanding.[15][16] |
| Donor/Promoter Instability | The glycosyl donor or the activated intermediate may be unstable under the reaction conditions, leading to decomposition before glycosylation can occur. 2-desoxy sugars are known to be more sensitive to acidic conditions.[3] |
| Moisture | Trace amounts of water can compete with the pleniradin acceptor, hydrolyzing the activated donor and quenching the reaction. |
Solution Workflow:
-
Confirm Reagent Purity: Ensure all reagents, especially the aglycone, donor, and solvents, are pure and scrupulously dry. Use freshly distilled solvents and dry all glassware thoroughly.
-
Optimize Donor/Activator: Consider a more reactive donor system. If a thioglycoside is failing, a glycosyl bromide activated with a silver salt might be more effective, albeit potentially less selective.
-
Increase Reaction Time/Temperature Cautiously: If steric hindrance is the issue, a modest increase in temperature (e.g., from -78 °C to -40 °C or -20 °C) or extended reaction time may be necessary. Monitor carefully for decomposition.
-
Use of Additives: Sometimes, additives like molecular sieves (to scavenge moisture) or specific salts can modulate reactivity and improve yields.
Experimental Protocol & Visualization
Recommended Protocol: α-Selective Rhamnosylation via a Thioglycoside Donor
This protocol provides a robust starting point for the α-selective glycosylation of the pleniradin aglycone.
Step 1: Preparation of the Glycosyl Donor
-
Synthesize the L-rhamnal and convert it to the corresponding phenyl thioglycoside with non-participating benzyl protecting groups at C-3' and C-4'. This creates a stable, yet readily activatable donor.
Step 2: Glycosylation Reaction
-
In a flame-dried, argon-purged flask, dissolve the pleniradin aglycone (1.0 eq) and the rhamnosyl donor (1.5 eq) in anhydrous dichloromethane (DCM) at room temperature.
-
Add freshly activated 4 Å molecular sieves and stir for 30 minutes.
-
Cool the reaction mixture to -60 °C.
-
In a separate flask, pre-mix N-Iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of Silver Triflate (AgOTf, 0.1 eq) in anhydrous DCM.
-
Add the NIS/AgOTf solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the aglycone is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, filter through Celite, and wash with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification and Deprotection
-
Purify the crude product by flash column chromatography on silica gel to separate the desired α-glycoside from the β-anomer and other byproducts.
-
Remove the benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Visualizing the Synthetic Challenge
The following diagram illustrates the key mechanistic challenge in 2-desoxyglycosylation.
Caption: Key mechanistic pathways in glycosylation.
References
-
He, W., et al. (2024). Stereoselective Synthesis of 2-Deoxy-α-N-Glycosides from Glycals with 1, 4, 2-Dioxazol-5-ones. Chinese Journal of Chemistry, 42(18), 2147-2152. 11
-
Li, W., et al. (2021). Stereoselective synthesis of α-linked 2-deoxy glycosides enabled by visible-light-mediated reductive deiodination. Semantic Scholar. 17
-
Das, P., et al. (2024). Stereoselective synthesis of 2-deoxy-α-C-glycosides from glycals. ResearchGate. 12
-
Kim, J., et al. (2025). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. ACS Omega.
-
Mutter, M., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
-
Bennet, C. S., & Galan, M. C. (2018). Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. 4
-
Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences.
-
Bhat, A. S., & Kancharla, P. K. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules.
-
Crich, D. (2010). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research.
-
Ye, Z., et al. (2022). The epimerization-glycosylation reactions with large glycosyl donors. ResearchGate. 18
-
Chemistry For Everyone. (2025). What Is Epimerization In Organic Chemistry? YouTube. 1
-
Elferink, H., et al. (2019). The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones. Angewandte Chemie International Edition in English.
-
Herath, K., & Nagorny, P. (2020). Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. Organic Letters.
-
Herzon, S. B., et al. (2019). Programmable Synthesis of 2-Deoxyglycosides. Nature.
-
Peng, Y., et al. (2017). Two new sesquiterpene lactone glycosides from Cnicus benedictus. Natural Product Research.
-
Wikipedia. (2023). Anomeric effect. Wikipedia.
-
Bennett, C. S., & Wong, C.-H. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews.
-
Franck, R. W., & Marzabadi, C. H. (2000). Recent advances in the synthesis of 2-deoxy-glycosides. Tetrahedron.
-
Subiros-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of 2-deoxy-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anomeric effect - Wikipedia [en.wikipedia.org]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective synthesis of α-linked 2-deoxy glycosides enabled by visible-light-mediated reductive deiodination. | Semantic Scholar [semanticscholar.org]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Production of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Welcome to the technical support center for the scale-up production of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. This guide is designed for researchers, chemists, and drug development professionals engaged in advancing this compound from bench-scale synthesis to larger-scale production. As scaling up any chemical synthesis introduces complexities not always apparent at the laboratory level, this resource provides practical, in-depth troubleshooting advice and detailed protocols to navigate the common challenges associated with complex glycoside synthesis.[1]
Our approach is rooted in the principles of process chemistry, emphasizing safety, efficiency, and reproducibility. We will delve into the critical aspects of the synthesis, from ensuring the quality of starting materials to the nuances of the glycosylation reaction and final purification.
Frequently Asked Questions (FAQs)
Q1: What is 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and what are its potential applications?
While "Pleniradin" itself is not a widely documented compound, its name suggests it belongs to the family of sesquiterpene lactones. Glycosides of these natural products are of significant interest in medicinal chemistry for their diverse biological activities. The addition of a 2-deoxysugar, L-rhamnose, can critically modulate the compound's pharmacological profile, including its solubility, stability, and target-binding affinity.[2][3] Therefore, this compound is likely being investigated for therapeutic applications where such properties are advantageous.
Q2: What are the primary challenges in scaling up the production of this molecule?
The main challenges are threefold:
-
Stereocontrol in Glycosylation: Achieving a high yield of the desired α-anomer of the L-rhamnoside is a significant hurdle. L-rhamnosylations can often yield mixtures of α and β anomers, and reaction conditions must be finely tuned to favor the desired product.[4][5][6]
-
Aglycone Stability: The aglycone, 2-Desoxypleniradin, as a likely sesquiterpene lactone, may be sensitive to the acidic or basic conditions often employed in glycosylation and deprotection steps, leading to degradation or side reactions.
-
Purification: The final product is a glycoside, which often has challenging physical properties (e.g., high polarity, low crystallinity) that complicate large-scale purification. Separating the desired product from unreacted starting materials, the other anomer, and various byproducts requires a robust and scalable chromatographic method.[7][8]
Q3: What are the most critical process parameters to monitor during scale-up?
Based on established principles for complex synthesis, the most critical parameters are:
-
Temperature Control: Exothermic reactions or temperature-sensitive intermediates are common. Precise temperature control is crucial to minimize side reactions and degradation.[1][9]
-
Reagent Stoichiometry and Addition Rate: In a larger reactor, ensuring homogenous mixing is more difficult. The rate of addition of reagents, particularly the glycosyl donor and promoter, must be carefully controlled to maintain reaction consistency.[1][10]
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and reduce yield.[11] All solvents and reagents must be rigorously dried.
-
In-Process Controls (IPCs): Regular monitoring of the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction endpoint and prevent the formation of impurities from over-running the reaction.[1]
Troubleshooting Guide: The Glycosylation Step
This section addresses the core chemical transformation: the coupling of the 2-Desoxypleniradin aglycone with an activated L-rhamnosyl donor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Glycosyl Donor: The activated rhamnosyl donor (e.g., trichloroacetimidate, bromide) may have degraded due to moisture or improper storage. 2. Insufficient Promoter/Activator: The promoter (e.g., TMSOTf, AgOTf) may be old, deactivated, or used in insufficient quantity. 3. Poor Aglycone Nucleophilicity: The hydroxyl group at C-4 of the aglycone may be sterically hindered or electronically deactivated. | 1. Verify Donor Quality: Prepare the glycosyl donor fresh if possible. Confirm its identity and purity by NMR before use. 2. Use Fresh Promoter: Use a freshly opened bottle or a properly stored aliquot of the promoter. Consider increasing the molar equivalents. 3. Modify Reaction Conditions: Switch to a more powerful activation method. If sterically hindered, increasing the reaction temperature or using a less bulky activating system may help. |
| Poor α:β Stereoselectivity | 1. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a non-selective oxocarbenium ion intermediate. 2. Solvent Effects: Certain solvents can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor α-anomer formation. 3. Protecting Groups: The protecting groups on the rhamnosyl donor can influence the stereoselectivity. | 1. Optimize for SN2: Use conditions that favor an SN2-type displacement, such as a glycosyl bromide or iodide donor.[2][5] 2. Solvent Screen: Perform a solvent screen at a small scale. Test solvents like dichloromethane (DCM), acetonitrile, and diethyl ether. 3. Donor Modification: Consider using a rhamnosyl donor with a participating group at C-2 (e.g., an acetate) to favor β-glycosylation, which can then be inverted to the α-anomer in a subsequent step if direct α-glycosylation fails. However, for direct α-glycosylation, non-participating groups (e.g., benzyl, silyl) are required. |
| Formation of Multiple Byproducts | 1. Aglycone Degradation: The aglycone may be unstable under the reaction conditions (e.g., strong Lewis acids). 2. Glycosyl Donor Elimination/Rearrangement: The activated donor can undergo side reactions if the aglycone is not sufficiently reactive. 3. Reaction Run Too Long: Extended reaction times can lead to the degradation of the desired product. | 1. Milder Conditions: Use a less harsh promoter or run the reaction at a lower temperature.[6] 2. Check Stoichiometry: Ensure the aglycone is present in a slight excess to efficiently trap the activated donor. 3. Implement In-Process Controls (IPCs): Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed or product concentration plateaus.[1] |
Troubleshooting Logic Flow for Low Glycosylation Yield
Caption: Decision tree for troubleshooting low glycosylation yield.
Troubleshooting Guide: Purification
Scaling up purification from preparative TLC or small columns to multi-gram or kilogram scale presents significant challenges.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on Silica Gel | 1. Similar Polarity: The desired α-product, the β-anomer, and unreacted aglycone may have very close Rf values. 2. Product Tailing/Streaking: Glycosides with free hydroxyl groups can interact strongly with silica, leading to poor peak shape and resolution. | 1. Optimize Solvent System: Systematically screen different solvent systems. Consider adding a small amount of a modifier like acetic acid or triethylamine to improve peak shape. 2. Alternative Stationary Phase: Evaluate reversed-phase (C18) chromatography, which separates based on hydrophobicity and can be very effective for glycosides. Normal-phase alternatives like diol or amino-bonded silica can also offer different selectivity. |
| Product Loss During Workup | 1. Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. 2. Product Solubility: The glycoside product may have some solubility in the aqueous phase, leading to loss during extraction. | 1. Break Emulsions: Add brine (saturated NaCl solution) or filter the mixture through a pad of Celite to break emulsions. 2. Minimize Aqueous Contact: Use brine for washes to "salt out" the organic product. If product loss is significant, back-extract the aqueous layers with a more polar solvent like ethyl acetate. |
| Difficulty with Crystallization | 1. Amorphous Product: Many complex glycosides are difficult to crystallize and exist as amorphous solids or oils. 2. Persistent Impurities: Small amounts of impurities can inhibit crystallization. | 1. Alternative Isolation: If crystallization fails, consider precipitation by adding an anti-solvent (e.g., adding hexane to an ethyl acetate solution). The final product may need to be isolated as a purified amorphous solid via lyophilization or high-vacuum drying. 2. Re-purification: The material may require a final polishing chromatography step under high-resolution conditions to achieve the purity required for crystallization. |
Experimental Protocols
Protocol 1: General Procedure for α-L-Rhamnosylation (Schmidt Trichloroacetimidate Method)
This protocol is a representative method and must be optimized for the specific 2-Desoxypleniradin aglycone.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the aglycone acceptor (1.0 eq) and the L-rhamnosyl trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in anhydrous DCM dropwise over 10 minutes. The rate of addition is critical to control the reaction.[1]
-
Monitoring: Monitor the reaction progress every 15 minutes using TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the aglycone is consumed, quench the reaction by adding triethylamine (Et3N) or a pyridine-impregnated silica plug.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
Scale-Up Production Workflow
Caption: General workflow for scaling up glycoside production.
References
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Gupta, A. (n.d.). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]
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Bundle, D. R., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-32. [Link]
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Column Chromatography. (2026). Isolation of Glycosides. [Link]
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Wang, Y., et al. (2023). Chemical approaches for the stereocontrolled synthesis of 1,2-cis-β-D-rhamnosides. Chinese Journal of Natural Medicines, 21(12), 886-901. [Link]
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Tsay, T., et al. (2021). Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies. Frontiers in Chemistry, 9, 689697. [Link]
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Dai, Y., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(10), 2548. [Link]
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Kreye, S., & Stahn, R. (2013). Up and down scale considerations for the continuous production of glycooptimized biopharmaceuticals. ECI Digital Archives. [Link]
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Wei, Y., et al. (2011). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. ResearchGate. [Link]
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Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985. [Link]
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Walsh, E. (2016). Comparability of biopharmaceutical glycosylation during scale-up. ResearchGate. [Link]
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Pongener, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10246-10252. [Link]
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Heuckendorff, M., et al. (2014). Rhamnosylation: Diastereoselectivity of Conformationally Armed Donors. The Journal of Organic Chemistry, 79(18), 8545-8555. [Link]
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del Val, I. J., et al. (2021). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Biotechnology and Bioengineering, 118(10), 3794-3809. [Link]
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Prosvirnin, A. V., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6231. [Link]
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Kumar, S., et al. (2023). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie, 356(1), e2200388. [Link]
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Validation & Comparative
A Comparative Guide to 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and Other Bioactive Rhamnopyranosides
Introduction
In the ever-evolving landscape of drug discovery and natural product research, flavonoid glycosides represent a promising class of compounds with a diverse range of biological activities. Among these, rhamnopyranosides—flavonoids attached to a rhamnose sugar moiety—are of particular interest due to their potential therapeutic applications. This guide provides a comparative analysis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside , a lesser-known flavonoid, against a panel of well-characterized and biologically active rhamnopyranosides: Kaempferol-3-O-α-L-rhamnopyranoside (Afzelin) , Quercetin-3-O-α-L-rhamnopyranoside (Quercitrin) , and Myricetin-3-O-α-L-rhamnopyranoside (Myricitrin) .
While direct experimental data for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is not extensively available in current literature, its structural features and origin from plants of the Helenium genus—known for their anti-inflammatory and antioxidant properties—provide a strong basis for a predictive comparison. This guide will delve into the structural nuances, predicted and established biological activities, and the underlying mechanisms of action of these compounds, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Structural Comparison: The Foundation of Bioactivity
The biological activity of a flavonoid is intrinsically linked to its chemical structure. The number and position of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and the nature of glycosylation all play critical roles.
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a unique flavonoid, with the "desoxy" prefix indicating the absence of a hydroxyl group, a feature that can significantly alter its electronic properties and receptor interactions. The pleniradin aglycone structure is less common compared to the flavonols that form the basis of our comparator compounds.
Our comparator molecules—Afzelin, Quercitrin, and Myricitrin—are all glycosides of well-known flavonols: kaempferol, quercetin, and myricetin, respectively. The key structural difference between these aglycones lies in the hydroxylation pattern of the B-ring:
-
Kaempferol: One hydroxyl group at the 4' position.
-
Quercetin: Two hydroxyl groups at the 3' and 4' positions (a catechol group).
-
Myricetin: Three hydroxyl groups at the 3', 4', and 5' positions (a pyrogallol group).
This variation in B-ring hydroxylation is a major determinant of their antioxidant capacity. The presence of the rhamnose sugar at the 3-O or 4-O position influences the solubility, bioavailability, and, in some cases, the specific biological activities of these flavonoids. Glycosylation can sometimes reduce certain activities compared to the aglycone by masking a key hydroxyl group, but it can also enhance others and improve the pharmacokinetic profile of the molecule.[1][2]
Comparative Biological Activities: A Focus on Anti-inflammatory and Antioxidant Potential
Given the known activities of related compounds, this section compares the established anti-inflammatory and antioxidant effects of our selected rhamnopyranosides and provides a predictive analysis for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Anti-inflammatory Activity
Inflammation is a complex biological response, and many flavonoids are known to modulate inflammatory pathways. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4]
| Compound | Aglycone | Reported Anti-inflammatory Activity & IC50 (NO Inhibition) | References |
| 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside | 2-Desoxypleniradin | Predicted: Likely possesses anti-inflammatory activity based on its origin from Helenium species. The desoxy nature might alter its potency compared to hydroxylated flavonoids. | |
| Kaempferol-3-O-α-L-rhamnopyranoside (Afzelin) | Kaempferol | Moderate activity. The aglycone, kaempferol, shows potent NO inhibition with an IC50 of 15.4 µM. Glycosylation at the 3-position can reduce this activity. | [5] |
| Quercetin-3-O-α-L-rhamnopyranoside (Quercitrin) | Quercetin | Exhibits significant anti-inflammatory effects by suppressing TNF-α.[6] It can attenuate the inflammatory response in LPS-induced macrophages.[6][7] | [6][7] |
| Myricetin-3-O-α-L-rhamnopyranoside (Myricitrin) | Myricetin | Known to possess anti-inflammatory properties.[8] | [8] |
The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key signaling cascades. The NF-κB pathway is a central regulator of inflammation, and many flavonoids, including kaempferol and quercetin derivatives, have been shown to inhibit its activation.[2][9]
Antioxidant Activity
The antioxidant capacity of flavonoids is primarily due to their ability to scavenge free radicals. This activity is heavily influenced by the B-ring hydroxylation pattern.
| Compound | Aglycone | Reported Antioxidant Activity (DPPH/ABTS scavenging) | References |
| 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside | 2-Desoxypleniradin | Predicted: Likely possesses antioxidant activity. The potency will depend on the overall electronic properties of the pleniradin core. | |
| Kaempferol-3-O-α-L-rhamnopyranoside (Afzelin) | Kaempferol | Moderate antioxidant activity. | [10] |
| Quercetin-3-O-α-L-rhamnopyranoside (Quercitrin) | Quercetin | Good antioxidant activity due to the catechol group in quercetin. | [7] |
| Myricetin-3-O-α-L-rhamnopyranoside (Myricitrin) | Myricetin | Strong antioxidant activity, often greater than quercitrin and afzelin, attributed to the pyrogallol group in myricetin. | [11][12] |
Generally, the antioxidant activity of the aglycones follows the order: Myricetin > Quercetin > Kaempferol . Glycosylation can decrease the antioxidant potential as it may mask a hydroxyl group that is crucial for radical scavenging.[1][13] However, the increased bioavailability of the glycoside form can sometimes lead to significant in vivo effects.[1]
Mechanistic Insights: The NF-κB Signaling Pathway
A common mechanism through which flavonoids exert their anti-inflammatory effects is the modulation of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Many flavonoids can inhibit this pathway at different points, such as by preventing IκB degradation.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory and antioxidant activities of these compounds.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
2. Compound Treatment and Stimulation:
- Prepare stock solutions of the test compounds (e.g., in DMSO) and dilute them to various concentrations in the culture medium.
- Pre-treat the cells with the test compounds for 1-2 hours.
- Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[14]
3. Nitric Oxide Measurement (Griess Assay):
- After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540-550 nm using a microplate reader.[14]
- Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Data Analysis:
- Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Workflow for the in vitro nitric oxide inhibition assay. Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Reagent Preparation:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color.[15][16]
- Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.
2. Assay Procedure:
- In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations.
- Add an equal volume of the DPPH working solution to each well/cuvette.
- Include a blank (solvent only) and a control (DPPH solution with solvent).
- Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[15][16]
3. Absorbance Measurement:
- Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[15][16]
4. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[17]
- Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the potential bioactivities of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside in the context of other well-studied flavonoid rhamnopyranosides. While the lack of direct experimental data on the target compound necessitates a predictive approach, the analysis of its structural features and comparison with Afzelin, Quercitrin, and Myricitrin suggests that it is a promising candidate for further investigation, particularly for its anti-inflammatory and antioxidant properties.
The provided experimental protocols offer a standardized approach for the empirical evaluation of these compounds, which will be crucial for validating the predictions made in this guide. Future research should focus on the isolation or synthesis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside to enable direct in vitro and in vivo testing. Such studies will not only elucidate the specific biological activities of this novel compound but also contribute to a deeper understanding of the structure-activity relationships within the diverse class of flavonoid rhamnopyranosides.
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A Comparative Guide to the Bioactivities of Kaempferol Glycosides versus 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural product chemistry, flavonoids and terpenoids represent two major classes of compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of the bioactivities of kaempferol glycosides, a well-researched group of flavonoids, and the lesser-known 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a guaianolide terpenoid. While extensive research has illuminated the multifaceted pharmacological effects of kaempferol and its derivatives, data on 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside remains scarce. This guide will therefore synthesize the wealth of available data for kaempferol glycosides and, based on the structural class of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, extrapolate its potential bioactivities, thereby highlighting critical areas for future research.
Kaempferol Glycosides: A Profile of Diverse Bioactivity
Kaempferol is a natural flavonol found in a wide variety of plants and plant-derived foods.[1] In nature, it predominantly exists in its glycosidic forms, where it is attached to one or more sugar moieties.[2] These sugar attachments significantly influence the bioavailability, solubility, and ultimately, the bioactivity of the parent kaempferol molecule.[3] The bioactivities of kaempferol and its glycosides are extensive, with robust evidence supporting their antioxidant, anti-inflammatory, and anticancer properties.[4]
Antioxidant Activity of Kaempferol Glycosides
Kaempferol and its glycosides are potent antioxidants, capable of neutralizing harmful free radicals and reducing oxidative stress, a key factor in the development of many chronic diseases.[5] Their antioxidant capacity is attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby stabilizing them.[5] The antioxidant activities of various kaempferol glycosides have been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays.[6]
It is important to note that the type and position of the sugar moiety can impact the antioxidant activity. For instance, some studies suggest that the aglycone, kaempferol, exhibits stronger antioxidant activity in vitro compared to its glycosylated forms.[7][8] This is because the glycosylation of hydroxyl groups can hinder their ability to participate in free radical scavenging.[3]
Anti-inflammatory Properties of Kaempferol Glycosides
Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disease, diabetes, and cancer. Kaempferol and its glycosides have demonstrated significant anti-inflammatory effects both in vitro and in vivo.[7] Their mechanisms of action are multifaceted and involve the modulation of key inflammatory pathways. For example, kaempferol and its glycosides can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] They can also suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[2][9]
Anticancer Potential of Kaempferol Glycosides
The anticancer properties of kaempferol and its glycosides have been extensively studied.[10] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and prevent metastasis.[5] The anticancer mechanisms of kaempferol glycosides are complex and involve the modulation of multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5] Furthermore, kaempferol has been shown to sensitize cancer cells to conventional chemotherapeutic drugs, suggesting its potential use in combination therapies.[11]
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: An Enigma with Potential
In stark contrast to the wealth of data on kaempferol glycosides, "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" is a compound with very limited available information. A search of chemical databases reveals its structure and classifies it as a guaianolide sesquiterpene lactone attached to a rhamnose sugar moiety.[12] Guaianolides are a large and diverse group of natural products known for their wide range of biological activities. Therefore, we can infer potential bioactivities for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside based on the known properties of guaianolides and other rhamnopyranoside-containing compounds.
The Guaianolide Core: A Source of Potential Bioactivity
Guaianolides are characterized by a seven-membered ring fused to a five-membered ring, and they often contain an α-methylene-γ-lactone group, which is a key structural feature for their biological activity. Many guaianolides have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The α-methylene-γ-lactone moiety is thought to be a reactive Michael acceptor, allowing it to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
The Rhamnopyranoside Moiety: Influencing Solubility and Activity
The presence of a rhamnose sugar attached to the guaianolide core in 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside will significantly impact its physicochemical properties. Glycosylation generally increases water solubility, which can improve a compound's pharmacokinetic profile.[13] Furthermore, the rhamnose moiety itself may contribute to the overall bioactivity. Various rhamnopyranoside derivatives have been shown to possess anticancer, antimicrobial, and anti-inflammatory effects.[10][14][15] For instance, some rhamnopyranosides have been found to inhibit the growth of cancer cells and possess antimicrobial properties.[16][17]
Comparative Analysis and Future Directions
The comparison between kaempferol glycosides and 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is currently a comparison between a well-established class of bioactive compounds and a largely uncharacterized molecule.
| Feature | Kaempferol Glycosides | 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (Inferred) |
| Compound Class | Flavonoid Glycosides | Guaianolide Sesquiterpene Lactone Glycoside |
| Antioxidant Activity | Well-documented, potent free radical scavengers.[6] | Potential antioxidant activity, though likely through different mechanisms than flavonoids. |
| Anti-inflammatory Activity | Strong evidence of inhibiting key inflammatory pathways like NF-κB.[7] | Potential for significant anti-inflammatory activity, a known property of many guaianolides. |
| Anticancer Activity | Extensively studied, with demonstrated effects on cell proliferation, apoptosis, and metastasis.[5] | Potential for anticancer activity, a common feature of guaianolides and other rhamnopyranosides.[10] |
| Available Data | Abundant preclinical and some clinical data. | Extremely limited; bioactivity is largely speculative based on structural class. |
Experimental Workflow for Bioactivity Screening
To bridge the knowledge gap for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a systematic experimental approach is necessary.
Caption: A generalized workflow for the initial bioactivity screening and validation of a novel natural product like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Signaling Pathways
The bioactivities of these compounds are mediated through complex signaling pathways.
Caption: A simplified representation of key signaling pathways modulated by Kaempferol Glycosides and potentially by 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Conclusion
This guide highlights the significant body of research supporting the diverse bioactivities of kaempferol glycosides, positioning them as promising candidates for further drug development. In contrast, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside remains a scientific frontier. Based on its structural classification as a guaianolide rhamnopyranoside, it holds considerable potential as a bioactive molecule, particularly in the realms of anti-inflammatory and anticancer research. The stark difference in the volume of available data underscores a critical need for foundational research to isolate or synthesize and subsequently characterize the bioactivities of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. Such studies are essential to unlock the potential of this and other lesser-known natural products.
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Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. (URL: [Link])
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Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp. strain TN58. (URL: [Link])
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Anti-inflammatory effect of dikaempferol rhamnopyranoside, a diflavonoid from Eugenia jambolana Lam. Leaves. (URL: [Link])
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Enzymatic rhamnosylation of anticancer drugs by an α-L-rhamnosidase from Alternaria sp. L1 for cancer-targeting and enzyme-activated prodrug therapy. (URL: [Link])
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Naturally occurring important rhamnopyranosides (1), (2) and (3). (URL: [Link])
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Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. (URL: [Link])
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Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells. (URL: [Link])
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A Comparative Efficacy Analysis: Quercetin Glycosides vs. Kaempferol Glycosides in Modulating Oxidative Stress and Inflammation
A Special Report for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the therapeutic efficacy of two prominent classes of flavonoid glycosides: quercetin glycosides and kaempferol glycosides. Initially, this investigation sought to compare quercetin glycosides with "2-Desoxypleniradin-4-O-a-L-rhamnopyranoside." However, a comprehensive literature search revealed a significant lack of available scientific data on the biological activity of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside, a sesquiterpene lactone identified in some plant species.[1][2][3] This scarcity of information precludes a meaningful and data-driven comparison.
Consequently, this guide has been pivoted to a robust and scientifically valuable comparison between quercetin glycosides and the structurally related and extensively studied kaempferol glycosides. Both are flavonol glycosides and share many natural sources, making their comparative evaluation highly relevant for drug discovery and development. This guide will dissect their antioxidant and anti-inflammatory properties, delve into their mechanisms of action, and present supporting experimental data to inform future research and therapeutic applications.
Introduction to the Compared Flavonoid Glycosides
Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits.[4] Their glycosidic forms, where a sugar moiety is attached to the flavonoid aglycone, are the most common forms found in nature.[4] This glycosylation significantly impacts their bioavailability and metabolic fate.[4]
Quercetin Glycosides: Quercetin is one of the most abundant dietary flavonoids, found in a variety of fruits, vegetables, and grains.[4] Its glycosides, such as quercetin-3-O-glucoside (isoquercitrin) and quercetin-3-O-rutinoside (rutin), are readily absorbed and metabolized in the human body.[4] Quercetin and its glycosides are renowned for their potent antioxidant and anti-inflammatory activities.[5][6]
Kaempferol Glycosides: Kaempferol is another common flavonol that shares a similar core structure with quercetin. It is also widely distributed in the plant kingdom.[5][7] Like quercetin, it primarily exists as glycosides, such as kaempferol-3-O-glucoside (astragalin) and kaempferol-3-O-rhamnoside (afzelin).[5][8] Kaempferol and its derivatives have also demonstrated significant antioxidant and anti-inflammatory properties.[5][7][9]
Comparative Efficacy: A Data-Driven Analysis
The therapeutic potential of quercetin and kaempferol glycosides is largely attributed to their antioxidant and anti-inflammatory effects. Below is a comparative summary of their efficacy based on available in vitro and in vivo data.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Comparative Antioxidant Activity of Quercetin and Kaempferol Aglycones and Glycosides
| Compound | Assay | IC50 Value (µM) | Reference |
| Quercetin | DPPH | ~2.86 | [10] |
| Kaempferol | DPPH | 47.93 | [11] |
| Kaempferol-7-O-glucoside | DPPH | > 100 | [5] |
| Kaempferol-3-O-rhamnoside | DPPH | > 100 | [5] |
| Kaempferol-3-O-rutinoside | DPPH | > 100 | [5] |
| Kaempferol | ABTS | 0.337 | [11] |
| Kaempferol-7-O-glucoside | ABTS | > 100 | [5] |
| Kaempferol-3-O-rhamnoside | ABTS | > 100 | [5] |
| Kaempferol-3-O-rutinoside | ABTS | > 100 | [5] |
Interpretation of Data: The available data consistently demonstrates that the aglycone quercetin possesses stronger radical scavenging activity than kaempferol.[10][12] This is largely attributed to the presence of the catechol group (two adjacent hydroxyl groups) in the B-ring of quercetin, which is absent in kaempferol. This structural feature enhances its ability to donate hydrogen atoms and stabilize free radicals.
Furthermore, glycosylation generally reduces the antioxidant activity of both flavonols compared to their aglycone forms.[4][5] The sugar moiety can sterically hinder the interaction of the flavonoid with free radicals. However, the position and type of sugar can influence the degree of this reduction.
Anti-inflammatory Activity
Both quercetin and kaempferol glycosides exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Their efficacy has been demonstrated in various cellular and animal models of inflammation.
Table 2: Comparative Anti-inflammatory Effects of Quercetin and Kaempferol
| Parameter | Model | Effect of Quercetin | Effect of Kaempferol | Reference |
| iNOS and COX-2 protein expression | Cytokine-stimulated human endothelial cells | Stronger inhibition | Weaker inhibition at higher concentrations | [12] |
| NF-κB and AP-1 activation | Cytokine-stimulated human endothelial cells | Stronger inhibition at 50 µM | Weaker inhibition at 50 µM | [12] |
| ROS and RNS production | Cytokine-stimulated human endothelial cells | Significant reduction | Significantly stronger reduction | [12] |
| Pro-inflammatory cytokine (IL-6, TNF-α) production | LPS-stimulated BV2 microglial cells | - | Kaempferol-3-O-β-d-glucuronate mildly inhibited production | [13] |
| T-cell proliferation | Concanavalin A-induced activation | - | Kaempferol showed stronger inhibition than its glycosides | [5][6] |
Interpretation of Data: Studies directly comparing quercetin and kaempferol suggest that quercetin is a more potent inhibitor of pro-inflammatory enzymes like iNOS and COX-2, as well as the activation of transcription factors NF-κB and AP-1 at higher concentrations.[12] However, kaempferol appears to be a more effective scavenger of intracellular reactive oxygen and nitrogen species (ROS/RNS) in certain models.[12]
The anti-inflammatory activity of kaempferol and its glycosides is also well-documented, with studies showing inhibition of pro-inflammatory cytokine production and T-cell proliferation.[5][6][13] Similar to its antioxidant activity, the aglycone kaempferol generally exhibits stronger anti-inflammatory effects than its glycosylated derivatives.[5][6]
Mechanistic Insights: Understanding the "Why"
The differential efficacy of quercetin and kaempferol glycosides can be explained by their distinct interactions with key cellular signaling pathways.
Modulation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Both quercetin and kaempferol are known to activate this pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2-ARE Pathway by Flavonoids.
Upon exposure to flavonoids like quercetin and kaempferol, the inhibitory protein Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][14]
Inhibition of Pro-inflammatory Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of these flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.
Caption: Inhibition of NF-κB and MAPK Pathways by Flavonoids.
Inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB.[13] In the nucleus, NF-κB promotes the expression of pro-inflammatory genes. Quercetin and kaempferol can inhibit this pathway at multiple levels, including the inhibition of IKK and MAPK activation.[12][13]
Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, the following are standardized protocols for key assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (quercetin glycosides, kaempferol glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[11]
-
Cellular Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
Conclusion and Future Directions
The evidence presented in this guide indicates that both quercetin and kaempferol glycosides are potent antioxidant and anti-inflammatory agents. Quercetin and its glycosides generally exhibit superior direct radical scavenging activity and are more potent inhibitors of key inflammatory pathways at higher concentrations.[12] Conversely, kaempferol has shown greater efficacy in reducing intracellular ROS and RNS in some models.[12] The aglycone forms of both flavonoids are typically more active than their corresponding glycosides.[4][5][6]
For drug development professionals, the choice between these two classes of flavonoids may depend on the specific therapeutic target and the desired mechanism of action. Further research is warranted to explore the synergistic effects of combining quercetin and kaempferol glycosides and to investigate their efficacy in more complex in vivo models of disease. Additionally, the development of novel delivery systems to enhance the bioavailability of these compounds remains a critical area of investigation.
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A Researcher's Guide to Comparative In Vitro Cytotoxicity Profiling: Evaluating 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside Against Standard Chemotherapeutic Agents
In the landscape of oncological drug discovery, the preclinical evaluation of novel chemical entities is a critical determinant of their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative cytotoxicity analysis of the investigational compound, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, against established anticancer drugs. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's cytotoxic profile.
The development of new anticancer therapeutics is a cornerstone of modern oncological research, with in vitro screening being a critical initial step to determine the cytotoxic effects of candidate compounds against cancer cells.[1] This process is essential for quantifying a compound's ability to inhibit cell growth or induce cell death, providing key metrics like the half-maximal inhibitory concentration (IC50) that guide further development.[1]
Foundational Principles of Comparative Cytotoxicity Assessment
Before embarking on experimental work, it is crucial to establish a clear rationale for the selection of comparator drugs, cell lines, and cytotoxicity assays. This initial phase of experimental design is paramount for generating meaningful and translatable data.
Selection of Comparator Drugs
The choice of comparator drugs should be based on their established mechanisms of action and their clinical relevance in treating a range of cancers. For a comprehensive evaluation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a panel of standard chemotherapeutic agents is recommended:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[2][3] It is a widely used, broad-spectrum anticancer agent, but its clinical use is limited by cardiotoxicity.[3][4][5]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to inter- and intra-strand crosslinks, which ultimately triggers apoptosis.[6] It is a potent agent against various solid tumors, though it can cause neurotoxicity and nephrotoxicity.[6]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Rationale for Cell Line Selection
The selection of a diverse panel of human cancer cell lines is critical to assess the breadth and selectivity of the investigational compound's cytotoxic activity.[7] It is recommended to include cell lines from different tissue origins to identify potential tissue-specific effects. Furthermore, incorporating a non-cancerous cell line is essential for evaluating the compound's selectivity and potential for systemic toxicity.[8]
Recommended Cell Line Panel:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cancer cell line.[8]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line representing a hematological malignancy.[9]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.[8]
Experimental Workflow for Comparative Cytotoxicity Analysis
The following workflow provides a systematic approach to comparing the cytotoxicity of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside with the selected standard drugs.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocols
The following are detailed protocols for widely used and robust cytotoxicity assays. In vitro cytotoxicity assays are pivotal in preclinical drug development for assessing the toxic effects of compounds on cell viability and function.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the general workflow.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[1]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the general workflow. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[1]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint for comparison will be the IC50 value, which is the concentration of a compound that results in a 50% reduction in cell viability.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and Standard Drugs across a Panel of Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | K562 (Leukemia) | HEK293 (Normal) |
| 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside | Experimental | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin | Literature | Literature | Literature | Literature | Literature |
| Cisplatin | Literature | Literature | Literature | Literature | Literature |
| Paclitaxel | Literature | Literature | Literature | Literature | Literature |
Note: "Experimental" values are to be determined through the execution of the described protocols. "Literature" values should be sourced from reputable scientific publications and cited accordingly.
Elucidating the Mechanism of Action
While the primary focus of this guide is on comparative cytotoxicity, preliminary investigations into the mechanism of action of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside can provide valuable insights. Techniques such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) can help to understand how the compound exerts its cytotoxic effects.
Caption: Logical workflow for investigating the mechanism of action.
Conclusion
This guide provides a robust and scientifically sound framework for the comparative cytotoxicity evaluation of the novel compound 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this compound's potential as an anticancer agent. The systematic approach outlined here ensures a comprehensive assessment, from initial screening to preliminary mechanistic studies, thereby facilitating informed decisions in the drug development pipeline.[1][7]
References
- BenchChem. Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
- Noble Life Sciences.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides.
- ResearchGate. Cytotoxicity of compounds 1, 2 and doxorubicin on different cancer cell lines.
- National Institutes of Health. Natural Products Counteracting Cardiotoxicity during Cancer Chemotherapy: The Special Case of Doxorubicin, a Comprehensive Review.
- National Institutes of Health. Doxorubicin Activity Is Modulated by Traditional Herbal Extracts in a 2D and 3D Multicellular Sphere Model of Leukemia.
- ResearchGate. Natural Products Counteracting Cardiotoxicity during Cancer Chemotherapy: The Special Case of Doxorubicin, a Comprehensive Review.
- National Institutes of Health. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review.
- MDPI.
- PubMed Central.
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A Comparative Guide to the Validation of Analytical Methods for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
This guide provides a comprehensive comparison of analytical methods for the validation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a compound of interest in drug development. As a Senior Application Scientist, the aim is to offer not just a set of protocols, but a deeper understanding of the principles and strategic choices behind robust analytical method validation. This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate quantification of this and similar glycosidic compounds.
Given the limited publicly available information on specific analytical methods for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, this guide will draw upon established methodologies for structurally related compounds, such as cardiac and flavonol glycosides.[1] The experimental data presented herein is illustrative and designed to reflect typical performance characteristics of the compared analytical techniques. The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines.[2][3][4]
Introduction to 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside and the Imperative of Method Validation
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a glycosidic compound, a class of molecules that play a significant role in both natural product chemistry and pharmaceutical development. The accurate and precise measurement of such compounds is fundamental to ensuring product quality, safety, and efficacy. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] A validated method provides assurance of its reliability and is a regulatory necessity in the pharmaceutical industry.[6][7][8]
This guide will focus on two of the most prevalent analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: A robust and widely used technique that offers a balance of performance and cost-effectiveness. It is often the workhorse of quality control laboratories.
-
LC-MS/MS: A highly sensitive and selective technique that provides structural information, making it invaluable for complex matrices and low-level quantification.[9]
The choice between these methods depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process that evaluates several key parameters. The following diagram illustrates the typical workflow for validating a chromatographic method.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and implementation.
Comparative Analysis of Validation Parameters
The following sections detail each validation parameter, explaining its significance and providing a comparative analysis of HPLC-UV and LC-MS/MS methods for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Specificity/Selectivity
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12] A lack of specificity can lead to inaccurate results due to interfering peaks.[10]
Experimental Approach:
-
Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[13]
-
Analysis of Placebo and Spiked Samples: A placebo (formulation without the active pharmaceutical ingredient) and placebo spiked with the analyte and known impurities are analyzed to demonstrate a lack of interference.
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separates compounds based on their physicochemical properties and detects them based on their UV absorbance at a specific wavelength. | Separates compounds similarly to HPLC-UV but detects them based on their mass-to-charge ratio (m/z), offering an additional dimension of selectivity.[9] |
| Performance | Co-eluting compounds with similar UV spectra can interfere. Peak purity analysis using a photodiode array (PDA) detector can provide an indication of specificity but is not definitive. | Highly specific due to the unique fragmentation patterns of the analyte (Selected Reaction Monitoring - SRM). Co-eluting compounds are unlikely to have the same parent and daughter ion masses.[14] |
| Typical Outcome | The chromatogram of the placebo should show no peak at the retention time of the analyte. The analyte peak should be well-resolved from degradation products and impurities. | The mass chromatogram for the specific m/z transition of the analyte will show a peak only at the expected retention time, even in the presence of co-eluting interferences in the total ion chromatogram. |
Illustrative Data:
Table 1: Specificity Results from Forced Degradation Studies
| Stress Condition | HPLC-UV (Peak Purity Index) | LC-MS/MS (Interference in SRM) |
| Acid Hydrolysis | 0.998 | None Detected |
| Base Hydrolysis | 0.995 | None Detected |
| Oxidation (H₂O₂) | 0.999 | None Detected |
| Thermal (80°C) | 0.997 | None Detected |
| Photolytic (UV light) | 0.996 | None Detected |
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[17][18]
Experimental Approach:
-
A series of at least five standard solutions of the analyte at different concentrations are prepared and analyzed.
-
A calibration curve is constructed by plotting the instrument response (peak area) against the concentration.
-
The linearity is evaluated by the correlation coefficient (r²) of the regression line.[16]
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Typical Range | Wider linear dynamic range, often spanning several orders of magnitude. | The linear range can be narrower due to detector saturation and ion suppression effects.[19] |
| Evaluation | Linear regression analysis is typically sufficient. A correlation coefficient (r²) > 0.99 is generally considered acceptable. | May require weighted linear regression or non-linear regression models to account for heteroscedasticity. |
Illustrative Data:
Table 2: Linearity and Range Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Range | 1.0 - 200.0 µg/mL | 0.1 - 50.0 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 45872x + 1234 | y = 98765x + 567 |
Accuracy
Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value.[17][20][21] It demonstrates the absence of systematic error.
Experimental Approach:
-
Spiked Placebo Recovery: A known amount of the analyte is added to a placebo at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The samples are analyzed, and the percentage of the analyte recovered is calculated.
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Potential Issues | Matrix effects can be more pronounced, potentially affecting accuracy if not properly addressed during sample preparation. | Isotope-labeled internal standards can effectively compensate for matrix effects and improve accuracy. |
| Acceptance Criteria | Typically, recovery should be within 98.0% to 102.0%. | Similar acceptance criteria, but often achievable at much lower concentrations. |
Illustrative Data:
Table 3: Accuracy (Recovery) Data
| Spiked Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| 80% | 99.5% | 101.2% |
| 100% | 100.2% | 99.8% |
| 120% | 99.8% | 100.5% |
| Mean Recovery | 99.8% | 100.5% |
Precision
Why it's important: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17][21][22] It demonstrates the absence of random error.
Experimental Approach:
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Expression of Results | Expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | Also expressed as RSD or CV. |
| Acceptance Criteria | For drug substance assays, RSD is typically required to be ≤ 1.0%. For lower concentrations, such as impurity analysis, the criteria may be wider. | Similar acceptance criteria, but often achievable at lower concentrations. |
Illustrative Data:
Table 4: Precision Data (RSD %)
| Precision Type | HPLC-UV (at 100 µg/mL) | LC-MS/MS (at 10 ng/mL) |
| Repeatability (n=6) | 0.5% | 1.2% |
| Intermediate Precision (Day 1 vs Day 2) | 0.8% | 1.8% |
| Intermediate Precision (Analyst 1 vs Analyst 2) | 0.9% | 2.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][7]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7][17]
Experimental Approach:
-
Based on Signal-to-Noise Ratio: A common approach is to determine the concentration at which the analyte's signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[23]
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Less sensitive, with higher LOD and LOQ values. | Significantly more sensitive, with much lower LOD and LOQ values.[14] |
Illustrative Data:
Table 5: LOD and LOQ Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Robustness
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25][26] It provides an indication of its reliability during normal usage.
Experimental Approach:
-
Small, deliberate changes are made to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
Different column batches
-
-
The effect of these changes on the results (e.g., retention time, peak area, resolution) is evaluated.
Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Critical Parameters | Changes in mobile phase composition and pH can significantly affect retention time and resolution. | In addition to chromatographic parameters, changes in ion source parameters (e.g., temperature, gas flows) can impact sensitivity and must be evaluated. |
Illustrative Data:
Table 6: Robustness Study Results for HPLC-UV
| Parameter Varied | Retention Time Shift | % Assay Change | Resolution (Critical Pair) |
| Flow Rate +10% | -0.5 min | -0.2% | 1.9 |
| Flow Rate -10% | +0.6 min | +0.1% | 2.1 |
| Temp +5°C | -0.2 min | +0.3% | 2.0 |
| Temp -5°C | +0.2 min | -0.1% | 2.0 |
| Organic Phase +2% | -0.8 min | -0.5% | 1.8 |
| Organic Phase -2% | +0.9 min | +0.4% | 2.2 |
Experimental Protocols
Protocol 1: HPLC-UV Method Validation
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside reference standard in methanol.
-
Prepare working standards for linearity, accuracy, and precision by diluting the stock solution with the mobile phase.
-
For accuracy studies, spike a placebo matrix with the analyte at 80%, 100%, and 120% of the target concentration.
-
-
Validation Procedure:
-
Specificity: Inject blank, placebo, and stressed samples.
-
Linearity: Inject a series of five concentrations and construct a calibration curve.
-
Accuracy: Analyze the spiked placebo samples in triplicate at each level.
-
Precision:
-
Repeatability: Inject six replicate preparations of the standard at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or the calibration curve statistics.
-
Robustness: Analyze samples with deliberate variations in method parameters.
-
Protocol 2: LC-MS/MS Method Validation
-
Chromatographic and Mass Spectrometric System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution program.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
SRM Transition: (Hypothetical) Precursor ion m/z [M+H]⁺ → Product ion m/z.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but at much lower concentrations.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used.
-
-
Validation Procedure:
-
The validation procedure follows the same principles as the HPLC-UV method, with acceptance criteria appropriate for the lower concentration levels.
-
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside depends on the intended purpose of the method.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control, such as assay and content uniformity testing, where the concentration of the analyte is relatively high and the sample matrix is well-characterized. Its wider linear range is also an advantage for these applications.
-
LC-MS/MS is the superior technique when high sensitivity and selectivity are required. It is the method of choice for the analysis of low-level impurities, degradation products, and for bioanalytical studies where the analyte is present in complex biological matrices at trace levels.
A comprehensive validation study, guided by the principles of ICH Q2(R2), is essential to ensure that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data to support drug development and ensure patient safety.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. Retrieved from [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. Retrieved from [Link]
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Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus. Retrieved from [Link]
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HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. Retrieved from [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
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Determine limits of detection LOD and limits of quantification LOQ. (n.d.). MicroSolv. Retrieved from [Link]
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How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved from [Link]
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Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. Retrieved from [Link]
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Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline. Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
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Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. Retrieved from [Link]
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Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments. Retrieved from [Link]
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Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. (n.d.). GMP SOP. Retrieved from [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]
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Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]
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HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. Retrieved from [Link]
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3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Retrieved from [Link]
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Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO. Retrieved from [Link]
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How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2). PharmaGuru. Retrieved from [Link]
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ICH Q2(R2): Validation of Analytical Procedures | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA. Retrieved from [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10). Advion. Retrieved from [Link]
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Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). (2023, July 13). ResearchGate. Retrieved from [Link]
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Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (n.d.). NIH. Retrieved from [Link]
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A Comprehensive Guide for Analytical Method Validation. (n.d.). Retrieved from [Link]
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A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSRPHR. Retrieved from [Link]
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Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (n.d.). BioPharm International. Retrieved from [Link]
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Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]
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A novel HPLC-UV-MS method for quantitative analysis of protein glycosylation. (2025, August 10). ResearchGate. Retrieved from [Link]
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Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013, August 22). NIH. Retrieved from [Link]
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Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (n.d.). MDPI. Retrieved from [Link]
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A Senior Scientist's Guide to Comparative Multi-Omics Analysis: Characterizing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
Abstract
The exploration of novel natural products is a cornerstone of drug discovery. 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (2-DRP) represents a promising, yet uncharacterized, steroidal glycoside. To elucidate its mechanism of action and therapeutic potential, a systematic, multi-omics approach is essential. This guide provides an in-depth framework for conducting a comparative transcriptomic and proteomic analysis of 2-DRP. As a methodological benchmark, we use Digoxin, a well-characterized cardiac glycoside known to modulate the Na+/K+-ATPase pump.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and the scientific rationale behind key experimental decisions.
Introduction: The Rationale for a Multi-Omics Approach
The biological effect of a novel compound is the result of a complex cascade of molecular events. While a single-omic approach (e.g., transcriptomics alone) provides a snapshot of gene expression changes, it does not capture post-transcriptional, translational, or post-translational modifications that are critical to cellular function. Proteins, not transcripts, are the primary executors of biological functions.[3] A concurrent analysis of both the transcriptome (the complete set of RNA transcripts) and the proteome (the entire set of proteins) provides a more holistic and mechanistically insightful view of a compound's activity.
Why Compare 2-DRP to Digoxin?
Digoxin is a cardiac glycoside with a well-defined primary mechanism: inhibition of the Na+/K+-ATPase ion pump.[4][5] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.[1][2] However, its effects extend beyond ion transport, triggering complex signaling cascades involving Src kinase, the EGF receptor, and the generation of reactive oxygen species (ROS), ultimately altering gene expression and cell growth pathways.[6][7][8]
By comparing the transcriptomic and proteomic signatures of the novel compound 2-DRP against the established profile of Digoxin, we can:
-
Identify a Primary Mechanism: Determine if 2-DRP acts on the same primary target (Na+/K+-ATPase) or possesses a distinct mechanism.
-
Uncover Off-Target Effects: Differentiate between shared signaling pathways and unique molecular perturbations, revealing potential novel therapeutic actions or toxicity profiles.
-
Generate Actionable Hypotheses: Provide a robust dataset to formulate precise, testable hypotheses for subsequent validation studies.
This guide will detail a comprehensive workflow, from experimental design to data analysis and interpretation, enabling a rigorous comparison of these two compounds.
Experimental Design & Rationale
A robust experimental design is critical for generating reproducible and interpretable data. Here, we outline the key considerations and a detailed workflow.
Cell Line Selection
The choice of a biological system is paramount. For this study, the A549 human lung carcinoma cell line is proposed.
-
Causality: A549 cells are a well-characterized and robust cell line. Importantly, many cancer cells, including A549, exhibit altered ion homeostasis and express Na+/K+-ATPase, making them sensitive to cardiac glycosides. This provides a relevant system for studying both the canonical pump-inhibitory effects and the signal-transducing functions that may lead to anti-cancer activity.[9]
Treatment Conditions
-
Vehicle Control: A negative control (e.g., 0.1% DMSO) is essential to account for any effects of the solvent used to dissolve the compounds.
-
2-DRP Treatment: Cells will be treated with 2-DRP at its predetermined IC50 (50% inhibitory concentration) value to ensure a significant biological response is induced.
-
Digoxin Treatment: Cells will be treated with Digoxin at its IC50 value to provide a strong comparative benchmark.
-
Time Point: A 24-hour treatment duration is selected to allow for sufficient time for changes in both gene transcription and protein translation to occur and be detectable.
-
Replicates: A minimum of three biological replicates for each condition is mandatory to ensure statistical power and rigor.
Integrated Multi-Omics Workflow
The overall experimental process is depicted below. This integrated workflow ensures that transcriptomic and proteomic data are generated from parallel, identically treated cell populations, minimizing inter-sample variability.
Caption: Integrated workflow for comparative transcriptomics and proteomics.
Detailed Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections provide step-by-step methodologies for each major phase of the workflow.
Transcriptomics: RNA-Seq Protocol
This protocol outlines the key steps for preparing high-quality RNA sequencing libraries from cultured cells.[10][11]
-
RNA Extraction:
-
Wash cell monolayers once with cold PBS.
-
Lyse cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of surface area.[12]
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol, vortex briefly, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
-
RNA Quality Control (QC):
-
Assess RNA concentration using a Qubit Fluorometer.
-
Verify RNA integrity by analyzing the RNA Integrity Number (RIN) on an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is required for library preparation.
-
-
Library Preparation (using Illumina TruSeq Stranded Total RNA with Ribo-Zero):
-
rRNA Depletion: Remove ribosomal RNA, which constitutes the majority of total RNA, using Ribo-Zero beads. This step is crucial for focusing sequencing depth on protein-coding and other informative transcripts.[13]
-
Fragmentation & Priming: Fragment the rRNA-depleted RNA using heat and divalent cations. Prime the fragmented RNA with random hexamers for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand synthesis using DNA Polymerase I and RNase H. dUTP is incorporated in place of dTTP during second-strand synthesis.
-
A-tailing & Adapter Ligation: Add a single 'A' nucleotide to the 3' ends of the blunt DNA fragments. Ligate sequencing adapters, which contain indices for multiplexing, to the fragments.
-
Strand Selection: The dUTP-marked second strand is digested, preserving the strand orientation of the original RNA.
-
PCR Amplification: Enrich the adapter-ligated DNA fragments through PCR to create the final sequencing library.
-
Library QC: Validate the final library size and concentration using a Bioanalyzer and qPCR.
-
-
Sequencing:
-
Pool libraries and sequence on an Illumina NovaSeq or NextSeq platform to generate paired-end reads (e.g., 2x150 bp) with a minimum depth of 20 million reads per sample.
-
Proteomics: Bottom-Up LC-MS/MS Protocol
This "shotgun" or "bottom-up" proteomics workflow is the standard for identifying and quantifying thousands of proteins from a complex biological sample.[3][14][15]
-
Protein Extraction and Quantification:
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides and dry them down in a vacuum centrifuge.
-
Resuspend peptides in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
-
-
nanoLC-MS/MS Analysis:
-
Analyze peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240) coupled to a nano-flow liquid chromatography (nanoLC) system.[16]
-
Peptides are separated on a reverse-phase analytical column over a 90-minute gradient.
-
The mass spectrometer will be operated in a data-dependent acquisition (DDA) mode, where it acquires a full MS1 scan followed by MS/MS fragmentation scans of the top 20 most intense precursor ions.[3]
-
Data Analysis & Interpretation
Raw data from sequencing and mass spectrometry must be processed through rigorous bioinformatics pipelines to extract meaningful biological insights.
Transcriptomic Data Analysis
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2.
-
Quantification: Generate a gene count matrix using featureCounts.[17]
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment groups and the vehicle control. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a log2 fold change > |1|.
Proteomic Data Analysis
-
Database Search: Process raw MS files using a platform like MaxQuant. Peptides are identified by matching experimental MS/MS spectra against a human protein database (e.g., UniProt).
-
Quantification: Use a label-free quantification (LFQ) algorithm to calculate protein intensities across all samples.
-
Differential Expression Analysis: Use the Perseus software platform to perform statistical analysis (e.g., t-tests) to identify differentially expressed proteins (DEPs). A common threshold is a p-value < 0.05 and a log2 fold change > |1|.
Functional Enrichment Analysis
To understand the biological meaning behind the lists of DEGs and DEPs, we perform pathway and Gene Ontology (GO) enrichment analysis. This process identifies biological pathways, molecular functions, and cellular components that are over-represented in our data.[18][19][20]
-
Tools: Web-based tools like g:Profiler or DAVID, or R packages like clusterProfiler can be used.[21]
-
Databases: Analysis is performed against databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology Consortium.[19]
Hypothetical Results and Comparative Interpretation
This section presents hypothetical data to illustrate how the results of this comparative study would be structured and interpreted.
Quantitative Summary of Differentially Expressed Molecules
The analysis would first yield lists of significantly up- and down-regulated genes and proteins for each compound relative to the control.
Table 1: Hypothetical Top 5 Upregulated Genes
| Gene Symbol | 2-DRP (log2FC) | Digoxin (log2FC) | Gene Name |
|---|---|---|---|
| FOS | 4.5 | 4.2 | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit |
| JUN | 4.1 | 3.9 | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit |
| EGR1 | 3.8 | 3.5 | Early Growth Response 1 |
| GADD45A | 3.2 | 2.9 | Growth Arrest and DNA Damage Inducible Alpha |
| HMOX1 | 2.9 | 1.5 | Heme Oxygenase 1 |
Table 2: Hypothetical Top 5 Upregulated Proteins
| Protein Symbol | 2-DRP (log2FC) | Digoxin (log2FC) | Protein Name |
|---|---|---|---|
| FOS | 3.9 | 3.6 | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit |
| JUN | 3.5 | 3.3 | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit |
| HMOX1 | 2.5 | 1.2 | Heme Oxygenase 1 |
| SQSTM1 | 2.1 | 1.8 | Sequestosome 1 |
| NQO1 | 1.9 | 0.8 | NQO1 Quinone Oxidoreductase 1 |
Interpretation: The tables show a significant overlap in the upregulation of immediate early genes like FOS and JUN, which are components of the AP-1 transcription factor. This suggests that both compounds trigger a common stress or growth response signaling cascade.[6] However, 2-DRP appears to induce a stronger response in oxidative stress-related genes and proteins (HMOX1, NQO1), hinting at a potentially more potent or distinct modulation of cellular redox state.
Comparative Pathway Analysis
Enrichment analysis provides a higher-level view of the cellular processes affected.
Table 3: Hypothetical Top Enriched KEGG Pathways
| KEGG Pathway | 2-DRP (p-value) | Digoxin (p-value) |
|---|---|---|
| MAPK signaling pathway | 1.2e-12 | 3.5e-11 |
| Apoptosis | 4.5e-9 | 8.1e-8 |
| NRF2-mediated oxidative stress response | 2.1e-8 | 5.6e-4 |
| Calcium signaling pathway | 7.8e-6 | 1.3e-7 |
| Cardiac muscle contraction | 9.2e-4 | 2.4e-8 |
Interpretation: Both compounds strongly modulate the MAPK signaling and Apoptosis pathways, which is consistent with the known signaling effects of Na+/K+-ATPase inhibition.[7] Digoxin shows a more significant enrichment for pathways directly related to its canonical function (Calcium signaling, Cardiac muscle contraction). In contrast, 2-DRP shows a uniquely strong enrichment for the NRF2-mediated oxidative stress response pathway, corroborating the observations from the individual gene/protein data. This is a key differentiating feature.
Visualizing a Hypothetical Signaling Pathway
Based on the multi-omics data, we can construct a model of the signaling pathways activated by 2-DRP and compare it to the known pathway for Digoxin.
Caption: Hypothetical signaling differences between 2-DRP and Digoxin.
Interpretation of the Model: This diagram visualizes the integrated hypothesis. Both 2-DRP (green) and Digoxin (blue) inhibit the Na+/K+-ATPase, leading to the activation of Src and the MAPK cascade, culminating in AP-1 activation and apoptosis. Digoxin's effect is strongly tied to increased intracellular calcium. 2-DRP, however, appears to be a much more potent inducer of mitochondrial ROS, leading to the robust activation of the NRF2 antioxidant response pathway. This suggests 2-DRP may have a dual mechanism: Na+/K+-ATPase inhibition and direct or indirect modulation of mitochondrial function, a feature that distinguishes it from Digoxin and warrants further investigation.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the characterization of a novel natural product, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, using comparative transcriptomics and proteomics. By benchmarking against a well-understood compound like Digoxin, this approach allows for the rapid generation of mechanistic hypotheses.
Our hypothetical data suggest that while 2-DRP shares the ability to inhibit the Na+/K+-ATPase signalosome with Digoxin, it possesses a unique and potent activity in modulating oxidative stress pathways. This finding opens up new avenues for research.
Next Steps:
-
Target Engagement Validation: Confirm direct binding of 2-DRP to the Na+/K+-ATPase alpha subunit using techniques like surface plasmon resonance (SPR) or cellular thermal shift assay (CETSA).
-
Functional Assays: Validate the bioinformatics findings with functional assays. Measure ROS production directly (e.g., using DCFDA), assess NRF2 nuclear translocation via immunofluorescence, and confirm apoptosis using a TUNEL assay.
-
Dose-Response and Time-Course Studies: Expand the 'omics' analysis to include multiple doses and time points to understand the dynamics of the cellular response.
-
In Vivo Studies: If the in vitro results are promising, progress to preclinical animal models to assess efficacy and safety.
By integrating robust, multi-omics methodologies with careful comparative analysis, researchers can efficiently decode the complex biological activities of novel compounds, accelerating the journey from natural product discovery to potential therapeutic application.
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Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. Available at: [Link]
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g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. g:Profiler. Available at: [Link]
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Comparative transcriptome analysis provides insights into steviol glycoside synthesis in stevia (Stevia rebaudiana Bertoni) leaves under nitrogen deficiency. ResearchGate. Available at: [Link]
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Benchmarking 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside Against Industry Standards: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel natural product, 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside, against established industry standards in anti-inflammatory drug discovery. As a putative iridoid glycoside, this compound holds potential as a modulator of inflammatory pathways. This document offers a detailed, scientifically rigorous approach for researchers, scientists, and drug development professionals to objectively evaluate its preclinical efficacy and mechanism of action.
Introduction: The Therapeutic Potential of Iridoid Glycosides
Iridoid glycosides are a class of monoterpenoid natural products that have garnered significant interest for their diverse biological activities, most notably their anti-inflammatory properties.[1] These compounds are known to modulate key signaling pathways implicated in the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2][3] By interfering with these cascades, iridoid glycosides can suppress the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
2-Desoxypleniradin-4-O-a-L-rhamnopyranoside, as a member of this class, warrants a thorough investigation to elucidate its specific mechanism and benchmark its performance against current therapeutic agents. This guide outlines the essential in vitro and in vivo studies required for a comprehensive evaluation.
Industry Standard Comparators: Mechanism of Action
To establish a robust benchmark, 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside should be compared against at least two industry-standard anti-inflammatory drugs with distinct mechanisms of action: a selective COX-2 inhibitor and a corticosteroid.
-
Celecoxib: A selective COX-2 inhibitor, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that specifically targets the COX-2 enzyme.[1][4] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively inhibiting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[5] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines and adhesion molecules.[6][7] Its broad-spectrum anti-inflammatory and immunosuppressive activity makes it a powerful, albeit with potential for significant side effects, therapeutic agent.[8]
Signaling Pathway of Key Inflammatory Regulators
Caption: Simplified signaling pathway of LPS-induced inflammation.
In Vitro Benchmarking: Cellular Anti-inflammatory Activity
The initial assessment of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside's anti-inflammatory potential should be conducted using an in vitro model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely accepted and robust model for this purpose.[9][10]
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside, Celecoxib, or Dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Inflammation Induction: Add LPS (from E. coli) to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Quantification:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
-
Cell Viability: Assess the cytotoxicity of the compounds using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Comparative Performance Data (Illustrative)
| Compound | Target Pathway | IC₅₀ (Nitric Oxide Production) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) |
| 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside | Putative NF-κB/MAPK inhibitor | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | COX-2 | ~10 µM | ~12 µM | ~10 µM |
| Dexamethasone | Glucocorticoid Receptor | ~1 µM | ~0.5 µM | ~0.8 µM |
Illustrative data for Celecoxib and Dexamethasone is based on their known mechanisms of action and typical potencies. Actual experimental values should be determined concurrently with the test compound.
In Vivo Benchmarking: Acute Anti-inflammatory Activity
Following promising in vitro results, the anti-inflammatory efficacy of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside should be evaluated in a well-established in vivo model of acute inflammation, such as the carrageenan-induced paw edema model in rats or mice.[11][12][13]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for in vivo anti-inflammatory assessment.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions with free access to food and water and allow them to acclimatize for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
2-Desoxypleniradin-4-O-a-L-rhamnopyranoside (multiple dose levels)
-
Celecoxib (positive control)
-
Dexamethasone (positive control)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group at each time point.
Comparative Performance Data (Illustrative)
| Compound | Dosage | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside | e.g., 10 mg/kg | 3 hours | Experimental Data |
| Celecoxib | 10 mg/kg | 3 hours | ~40-50% |
| Dexamethasone | 1 mg/kg | 3 hours | ~60-70% |
Illustrative data is based on typical results for the standard drugs in this model. Actual experimental values should be determined in the same study.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside's anti-inflammatory properties. By benchmarking against well-characterized industry standards like Celecoxib and Dexamethasone, researchers can gain valuable insights into the compound's relative potency and potential therapeutic window.
Positive results from these initial studies would warrant further investigation into the specific molecular targets within the NF-κB and MAPK pathways, as well as broader preclinical assessments of its pharmacokinetic and toxicological profiles. A thorough and objective comparison is paramount for making informed decisions in the drug development pipeline.
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Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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The anti-inflammatory effects of iridoid glycosides: a comprehensive review of mechanisms of action and structure-activity relationships. (2025, September 13). ResearchGate. Retrieved January 3, 2026, from [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. Retrieved January 3, 2026, from [Link]
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dexamethasone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 3, 2026, from [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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What is the mechanism of Dexamethasone? (2025, March 7). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
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What is the mechanism of Dexamethasone? (2024, July 17). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]
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Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]
-
Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]
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In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside
This document provides essential procedural guidance for the safe and compliant disposal of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. As a novel or specialized compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles of laboratory safety and hazardous waste management for pharmacologically active substances. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The core principle of this guide is to treat 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside as a potentially hazardous substance in the absence of comprehensive toxicological data. This conservative approach ensures the highest level of safety.
Part 1: Initial Risk Assessment and Waste Classification
Before handling or disposing of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a thorough risk assessment is mandatory. The molecular structure, containing a rhamnopyranoside glycosidically linked to a desoxypleniradin aglycone, suggests potential biological activity. Many plant-derived glycosides exhibit potent pharmacological effects.
Rationale for Precaution: Without specific toxicity data, we must assume the compound could be cytotoxic, pharmacologically active, or environmentally persistent. The U.S. Environmental Protection Agency (EPA) classifies a pharmaceutical waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[1]. As the toxicological profile of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is not widely documented, it is prudent to manage it as a hazardous pharmaceutical waste.
Waste Stream Determination:
| Waste Type | Description | Recommended Waste Container |
| Grossly Contaminated Waste | Unused or expired pure compound, reaction residues with high concentrations. | Black Hazardous Pharmaceutical Waste Container, clearly labeled "Hazardous Waste - Pharmaceuticals"[2][3]. |
| Trace Contaminated Sharps | Needles, scalpels, or other sharps that have come into contact with the compound. | Puncture-proof sharps container labeled "Hazardous Waste - Sharps"[4]. |
| Trace Contaminated Labware | Glassware, pipette tips, and other lab supplies with minimal residual contamination. | Black Hazardous Pharmaceutical Waste Container or a designated pail for chemically contaminated items[4][5]. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment worn during handling. | Lined and labeled pail for chemically contaminated solid waste[4][5]. |
| Aqueous Solutions | Dilute solutions from experimental procedures. | Black Hazardous Pharmaceutical Waste Container for aqueous waste. Do not dispose down the drain[2][6]. |
Part 2: Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is critical. The following workflow ensures that all forms of waste generated from research involving 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside are handled safely and in accordance with regulatory best practices.
Experimental Workflow: Waste Segregation and Disposal
Caption: Waste Disposal Workflow for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.
Detailed Methodologies:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6][7]. For handling the pure solid outside of a ventilated cabinet, consider respiratory protection[8].
-
Waste Segregation:
-
Do Not Mix Waste Streams: Keep halogenated and non-halogenated solvent wastes separate. Do not mix aqueous waste with solvent waste[4].
-
Solids: Place contaminated items like gloves, weigh boats, and pipette tips into a designated, lined container for solid chemical waste. This container must be clearly labeled[4][5].
-
Liquids: Collect all aqueous solutions containing the compound in a dedicated, compatible container labeled "Hazardous Waste" with the full chemical name listed[4]. The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals[2].
-
Sharps: All needles, syringes, and contaminated broken glass must be placed directly into a puncture-proof sharps container[4].
-
-
Container Management:
-
All waste containers must be made of a material compatible with the waste[4].
-
Keep containers closed except when adding waste.
-
Label each container with a "Hazardous Waste" tag, identifying all contents, including solvent percentages[4].
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[4].
-
-
Decontamination:
-
Wipe down all surfaces (benchtops, fume hood sash, equipment) that may have come into contact with the compound using a suitable deactivating agent if known, or a standard laboratory detergent followed by a solvent rinse (e.g., 70% ethanol or isopropanol).
-
Collect all cleaning materials (e.g., paper towels) as contaminated solid waste[5].
-
-
Spill Management:
-
Immediate Action: Evacuate the immediate area if a significant amount of dust or aerosol is generated. Alert colleagues and your laboratory supervisor.
-
Control and Containment: Wearing appropriate PPE, cover liquid spills with an absorbent material. For solid spills, gently cover with damp paper towels to avoid generating dust[9].
-
Cleanup: Collect all contaminated materials using scoops or forceps and place them in a sealed, labeled hazardous waste container.
-
Final Decontamination: Clean the spill area thoroughly as described in the decontamination section above.
-
Part 3: Disposal Pathway and Regulatory Compliance
All waste generated from 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is to be considered hazardous pharmaceutical waste and must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Disposal Decision Logic:
Caption: Decision tree for the final disposal pathway.
The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA)[3]. This process ensures the complete destruction of active pharmaceutical ingredients, preventing their release into the environment.
References
- ASHP. (n.d.).Guidelines on Handling Hazardous Drugs.
-
Stericycle. (n.d.). Pharmaceutical Waste & Medication Disposal Explained. Retrieved from stericycle.com[2][3]
-
University of California, Santa Barbara. (n.d.). Pharmaceutical Waste Guidelines. Retrieved from ehs.ucsb.edu[1]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.[4]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from essex.ac.uk[5]
-
Biosynth. (2022, April 25). Safety Data Sheet - Decyl a-L-rhamnopyranoside. Retrieved from biosynth.com[6]
-
Sigma-Aldrich. (2025, April 30). Safety Data Sheet. Retrieved from sigmaaldrich.com[9]
-
4Farmers Australia Pty Ltd. (2021, August 13). Safety Data Sheet. Retrieved from 4farmers.com.au[7]
- Fisher Scientific. (n.d.).Safety Data Sheet.
- Indiana University. (n.d.).In-Lab Disposal Methods: Waste Management Guide.
- Physikalisch-Technische Bundesanstalt. (n.d.).Chemical Waste Management for Laboratories.
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from srs.ubc.ca[10]
- EPFL. (n.d.).Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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- 8. ashp.org [ashp.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Guide to the Safe Handling of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adhere to a cautious approach, treating it as a potentially hazardous substance. The following protocols are synthesized from best practices for handling related glycosidic compounds and are designed to ensure the well-being of all laboratory personnel.
Hazard Assessment and Precautionary Principles
Key Precautionary Measures:
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Avoid dust formation: If the compound is a solid, take care to avoid the generation of dust during handling.[1]
-
No eating, drinking, or smoking: These activities are strictly prohibited in the designated handling area.
-
Wash hands thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for various laboratory operations involving 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside.
| Operation | Recommended Personal Protective Equipment | Justification |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves | Protects against accidental exposure from a damaged container during transit. |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles- Face shield- Disposable gown or lab coat- Two pairs of nitrile gloves- Respiratory protection (N95 or higher) | Provides enhanced protection against inhalation of fine particles and splashes. Double gloving minimizes the risk of contamination.[2][3] |
| Solution Preparation and Handling | - Chemical splash goggles- Disposable gown or lab coat- Nitrile gloves | Protects against splashes and direct skin contact with the dissolved compound. |
| Experimental Procedures | - Chemical splash goggles- Disposable gown or lab coat- Nitrile gloves | Standard laboratory practice to prevent accidental exposure during experimental manipulations. |
| Waste Disposal | - Chemical splash goggles- Disposable gown or lab coat- Nitrile gloves | Protects personnel during the handling and packaging of chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the lifecycle of 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside within the laboratory.
Receiving and Storage
-
Inspect upon arrival: Visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
Handling and Experimental Workflow
The following diagram illustrates the safe handling workflow for 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside.
Caption: Safe Handling Workflow for 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside.
Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's EHS office immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
All waste contaminated with 2-Desoxypleniradin-4-O-a-L-rhamnopyranoside, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain.[1]
By adhering to these comprehensive safety protocols, we can continue our vital research while ensuring a safe and secure laboratory environment for all.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
